molecular formula C5H9NO2S B044386 2-(Isopropylsulfonyl)acetonitrile CAS No. 120069-21-8

2-(Isopropylsulfonyl)acetonitrile

Cat. No.: B044386
CAS No.: 120069-21-8
M. Wt: 147.2 g/mol
InChI Key: FJZQCBCJTUWIOQ-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)acetonitrile is a highly valuable, reactive synthetic intermediate, primarily recognized for its role as a versatile building block in organic chemistry and drug discovery research. This compound features a strongly electron-withdrawing isopropylsulfonyl group adjacent to a nitrile functionality, which activates the methylene protons, making them acidic. This key characteristic allows it to participate in diverse carbon-carbon bond-forming reactions, such as nucleophilic substitutions and Knoevenagel condensations, to generate more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQCBCJTUWIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380995
Record name (Propane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120069-21-8
Record name (Propane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(isopropylsulfonyl)acetonitrile. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer a practical understanding of this versatile building block. The guide covers fundamental molecular characteristics, proposed synthetic and purification protocols, detailed analytical methodologies for characterization, and an exploration of its reactivity and potential applications in medicinal chemistry. By integrating established principles with data from analogous structures, this whitepaper aims to serve as a foundational resource for the scientific community engaged in the exploration and utilization of sulfonyl-containing scaffolds.

Introduction: The Significance of α-Cyano Sulfones in Modern Chemistry

The strategic incorporation of sulfonyl groups is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical properties of drug candidates.[1] The sulfonyl functional group, with its unique electronic and steric attributes, can act as a bioisostere for other functionalities, enhance metabolic stability, and introduce crucial hydrogen bonding interactions.[1] Within this important class of compounds, α-cyano sulfones, such as this compound, represent a particularly intriguing subclass. The juxtaposition of the strongly electron-withdrawing sulfonyl and nitrile groups imparts a high degree of acidity to the α-carbon, making it a valuable nucleophile for a variety of carbon-carbon bond-forming reactions. This inherent reactivity, coupled with the desirable pharmacological properties of the sulfonyl moiety, positions this compound as a promising scaffold for the synthesis of novel therapeutic agents and complex organic molecules. This guide provides an in-depth exploration of its core properties to facilitate its application in research and development.

Molecular and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted and contextualized based on its structure and data from analogous compounds.

Core Compound Identifiers
IdentifierValueSource
IUPAC Name 2-propan-2-ylsulfonylacetonitrilePubChem[2]
CAS Number 120069-21-8PubChem[2]
Molecular Formula C₅H₉NO₂SPubChem[2]
Molecular Weight 147.20 g/mol PubChem[2]
Canonical SMILES CC(C)S(=O)(=O)CC#NPubChem[2]
Physicochemical Data
PropertyEstimated/Predicted ValueRationale and Comparative Insights
Melting Point Solid at room temperatureThe presence of the polar sulfonyl and nitrile groups, along with the isopropyl moiety, suggests a crystalline solid nature with a melting point likely in the range of 50-100 °C. For comparison, the structurally related (methylsulfonyl)acetonitrile is a solid.
Boiling Point > 200 °C (with potential decomposition)High boiling points are characteristic of sulfones due to their high polarity. Decomposition at elevated temperatures is a common trait for many organic sulfones.
Density ~1.1 - 1.2 g/cm³The presence of sulfur and oxygen atoms generally leads to a density greater than that of water.
Solubility Soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); likely sparingly soluble in water.The polar nature of the sulfonyl and nitrile groups will favor solubility in polar organic solvents. While these groups can hydrogen bond with water, the overall hydrocarbon content may limit aqueous solubility.
pKa ~10-12 in DMSOThe α-protons are significantly acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups. The pKa of acetonitrile is approximately 31, while the presence of a sulfonyl group can lower the pKa of an adjacent C-H bond by over 15 units.[3]
LogP 0.2 (Computed)The computed XLogP3 value suggests a relatively low lipophilicity, consistent with the presence of polar functional groups.[2]

Synthesis and Purification

A standard and reliable method for the synthesis of α-alkylsulfonyl acetonitriles involves a two-step process: nucleophilic substitution to form an alkylthioacetonitrile, followed by oxidation to the corresponding sulfone. The following proposed protocol is adapted from established procedures for analogous compounds.[4]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation Isopropyl_thiolate Isopropyl thiolate SN2 SN2 Reaction Isopropyl_thiolate->SN2 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->SN2 Isopropylthioacetonitrile 2-(Isopropylthio)acetonitrile SN2->Isopropylthioacetonitrile Oxidation Oxidation Isopropylthioacetonitrile->Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation Catalyst Catalyst (e.g., Sodium Tungstate) Catalyst->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Isopropylthio)acetonitrile

  • Reaction Setup: To a stirred solution of sodium thiomethoxide (1.1 equivalents) in a suitable solvent such as ethanol or DMF at 0 °C, add 2-bromopropane (1.0 equivalent) dropwise. Allow the reaction to stir at room temperature for 2-3 hours to generate the isopropyl thiolate in situ.

  • Nucleophilic Substitution: To the solution containing the isopropyl thiolate, add chloroacetonitrile (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-(isopropylthio)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the purified 2-(isopropylthio)acetonitrile (1.0 equivalent) in glacial acetic acid.[4] Add a catalytic amount of sodium tungstate dihydrate (0.01-0.03 equivalents).[4]

  • Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise, maintaining the reaction temperature between 40-60 °C. An exothermic reaction is expected.

  • Reaction Completion: After the addition is complete, continue stirring at 50-70 °C for 2-4 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted):

    • δ ~3.5-3.8 ppm (septet, 1H): This signal corresponds to the methine proton of the isopropyl group, split by the six equivalent methyl protons.

    • δ ~3.4-3.6 ppm (singlet, 2H): These are the acidic methylene protons alpha to both the sulfonyl and nitrile groups.

    • δ ~1.4-1.6 ppm (doublet, 6H): This signal represents the two equivalent methyl groups of the isopropyl moiety, split by the methine proton.

  • ¹³C NMR (predicted):

    • δ ~115-120 ppm: The carbon of the nitrile group (C≡N).

    • δ ~55-60 ppm: The methine carbon of the isopropyl group.

    • δ ~45-50 ppm: The methylene carbon alpha to the sulfonyl and nitrile groups.

    • δ ~15-20 ppm: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy
  • ~2250-2270 cm⁻¹ (weak to medium): A sharp absorption characteristic of the nitrile (C≡N) stretch.

  • ~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.

  • ~2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the isopropyl and methylene groups.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 147 is expected. Common fragmentation patterns would include the loss of the isopropyl group ([M-43]⁺) and cleavage of the C-S bond.

  • Electrospray Ionization (ESI-MS): In positive ion mode, adducts such as [M+H]⁺ (m/z = 148) and [M+Na]⁺ (m/z = 170) are likely to be observed.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the acidity of the α-methylene protons and the electrophilicity of the nitrile carbon.

Acidity and Nucleophilicity

The protons on the carbon atom situated between the sulfonyl and nitrile groups are significantly acidic, allowing for easy deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a stabilized carbanion. This carbanion is a soft nucleophile and can participate in a variety of bond-forming reactions:

  • Alkylation: Reaction with alkyl halides to introduce a substituent at the α-position.

  • Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy-α-sulfonyl nitriles.

  • Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds and nitriles.

Reductions and Transformations of the Nitrile Group

The nitrile group can be transformed into other valuable functional groups:

  • Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding a β-sulfonyl ethylamine derivative.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing access to β-sulfonyl propanoic acids.

Workflow for α-Carbon Functionalization

Reactivity_Workflow Start This compound Base Base (e.g., NaH, K₂CO₃) Start->Base Carbanion Stabilized Carbanion Base->Carbanion Electrophile Electrophile (E⁺) (e.g., R-X, RCHO) Carbanion->Electrophile Alkylation Alkylation Product Electrophile->Alkylation Alkylation Aldol Aldol Addition Product Electrophile->Aldol Aldol Addition

Caption: General reactivity of the α-carbon in this compound.

Potential Applications in Drug Discovery

While specific applications of this compound are not yet widely reported, its structural motifs are highly relevant to medicinal chemistry.

  • Scaffold for Heterocycle Synthesis: The reactive nature of this molecule makes it an excellent starting material for the construction of various nitrogen- and sulfur-containing heterocyclic systems, which are prevalent in many drug classes.

  • Bioisosteric Replacement: The sulfonylacetonitrile moiety can be explored as a bioisostere for carboxylic acids or other acidic functional groups in drug candidates, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.[1]

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a valuable fragment in screening campaigns to identify initial hits against biological targets.

Conclusion

This compound is a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization. The unique reactivity conferred by the dual activation of the α-carbon by the sulfonyl and nitrile groups makes it a versatile tool for the construction of complex molecular architectures. It is anticipated that a deeper understanding of this compound's chemistry will facilitate its broader application in the development of novel therapeutics and other advanced materials.

References

  • PubChem. Acetonitrile. National Center for Biotechnology Information. [Link]

  • Sciencemadness Wiki. Acetonitrile. [Link]

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  • ACS Publications. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile.
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  • PubMed. Stacking and separation of enantiomers by acetonitrile-salt mixtures in micellar electrokinetic chromatography. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]

Sources

"2-(Isopropylsulfonyl)acetonitrile" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile: Structure, Bonding, and Reactivity for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This compound is a bifunctional reagent that, while structurally unassuming, represents a potent building block for chemical synthesis. Its architecture combines two highly influential functional groups—a sulfonyl group and a nitrile group—flanking a reactive methylene bridge. This unique arrangement imparts a predictable and versatile reactivity profile, making it an asset for researchers and drug development professionals.

The isopropylsulfonyl moiety, in particular, is a structural motif found in various biologically active compounds, including potent kinase inhibitors designed to overcome drug resistance in non-small cell lung cancer[1]. The nitrile group is a cornerstone of pharmaceutical synthesis, serving as a precursor to amines, carboxylic acids, and heterocycles, or acting as a key interactive element itself[2][3].

This guide provides a senior application scientist's perspective on this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure, bonding, and chemical behavior. We will dissect its spectroscopic signature, map its reactivity, and provide actionable protocols, thereby equipping scientists with the in-depth knowledge required to leverage this reagent in complex synthetic campaigns.

Part I: Molecular Structure and Physicochemical Properties

A molecule's utility in drug discovery is fundamentally dictated by its three-dimensional structure and resulting physicochemical properties. These factors govern its reactivity, solubility, and potential for interaction with biological targets.

Chemical Identity

Precise identification is the foundation of reproducible science. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 2-(propan-2-ylsulfonyl)acetonitrilePubChem[4]
CAS Number 120069-21-8PubChem[4]
Molecular Formula C₅H₉NO₂SPubChem[4]
Molecular Weight 147.20 g/mol PubChem[4]
SMILES CC(C)S(=O)(=O)CC#NPubChem[4]
InChIKey FJZQCBCJTUWIOQ-UHFFFAOYSA-NPubChem[4]
Structural Analysis and Bonding

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups.

Caption: 2D Chemical Structure of this compound.

  • The Sulfonyl Group (R-SO₂-R'): The sulfur atom exists in a +6 oxidation state with a tetrahedral geometry. The two sulfur-oxygen double bonds are highly polarized and are powerful electron-withdrawing groups, primarily through a strong inductive effect (-I). This significantly reduces the electron density of the adjacent methylene bridge.

  • The Nitrile Group (-C≡N): This group is linear, with the carbon and nitrogen atoms being sp-hybridized. The C≡N triple bond is strong and polar. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor[4]. Like the sulfonyl group, the nitrile group is strongly electron-withdrawing, through both induction and a resonance effect (-M).

  • The Activated Methylene Bridge (-CH₂-): This is the molecule's reactive epicenter. It is positioned between two potent electron-withdrawing groups (sulfonyl and nitrile). This flanking arrangement dramatically increases the acidity of the methylene protons. The resulting carbanion, formed upon deprotonation, is exceptionally well-stabilized by delocalization of the negative charge onto both the sulfonyl oxygens and the nitrile nitrogen. This stabilization is the causal factor behind the molecule's utility in C-C bond formation.

Computed Physicochemical Properties for Drug Discovery

Computational models provide valuable predictions of a molecule's behavior in a biological context. These parameters are critical for early-stage drug design and candidate selection.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 0.2Indicates a good balance between hydrophilicity and lipophilicity, suggesting favorable solubility and permeability characteristics.
Topological Polar Surface Area (TPSA) 66.3 ŲSuggests good potential for oral bioavailability and cell membrane permeability (typically < 140 Ų).
Hydrogen Bond Donor Count 0The molecule cannot donate hydrogen bonds, which influences its interaction profile with protein targets.
Hydrogen Bond Acceptor Count 3The two sulfonyl oxygens and the nitrile nitrogen can accept hydrogen bonds, guiding molecular recognition.
Rotatable Bond Count 2Low rotational freedom suggests a more rigid conformation, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
(Data sourced from PubChem CID 2778530)[4].

Part II: Spectroscopic Characterization (Predicted)

While experimental spectra for proprietary building blocks are often not publicly available, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a crucial skill for synthetic chemists to confirm the identity and purity of their materials.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be clean and highly informative, with three distinct signals.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 3.8Singlet (s)2H-SO₂-CH₂ -CNThe methylene protons are flanked by two strong electron-withdrawing groups, causing a significant downfield shift into this region.
~ 3.6 - 3.3Septet (sept)1H-CH (CH₃)₂The methine proton is split by the six equivalent protons of the two methyl groups (n+1 = 7).
~ 1.5 - 1.3Doublet (d)6H-CH(CH₃ )₂The six methyl protons are equivalent and are split by the single methine proton (n+1 = 2).
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four unique carbon signals.

Predicted Shift (δ, ppm)AssignmentRationale
~ 115C ≡NThe characteristic chemical shift for a nitrile carbon.
~ 55-C H(CH₃)₂The methine carbon of the isopropyl group.
~ 45-SO₂-C H₂-CNThe methylene carbon, shifted downfield by the adjacent sulfonyl and nitrile groups.
~ 15-CH(C H₃)₂The equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups.

Frequency Range (cm⁻¹)IntensityAssignmentRationale
~ 2250Strong, SharpC≡N stretchThis is a highly characteristic and diagnostic absorption for the nitrile functional group[5].
~ 1350 - 1300StrongAsymmetric SO₂ stretchThe sulfonyl group exhibits two distinct, strong stretching vibrations.
~ 1160 - 1120StrongSymmetric SO₂ stretchThe second characteristic absorption of the sulfonyl group.
< 3000Medium-WeakAliphatic C-H stretchesCorresponding to the sp³ C-H bonds of the isopropyl and methylene groups.
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The exact mass is 147.0354 Da[4]. In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition.

  • Soft Ionization (e.g., ESI-MS): In techniques common for drug discovery screening, the molecule is expected to be observed as protonated or sodiated adducts, such as [M+H]⁺ at m/z 148.0427 and [M+Na]⁺ at m/z 170.0246[6].

  • Fragmentation (EI-MS): Common fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺), cleavage of the C-S bond, and other characteristic fragmentations of the sulfonyl and nitrile moieties.

Part III: Chemical Reactivity and Synthetic Utility

The true value of this compound for drug development professionals lies in its predictable and versatile reactivity, which allows for its incorporation into diverse molecular frameworks.

The Activated Methylene Group: A Hub for C-C Bond Formation

The most significant chemical property of this reagent is the acidity of the methylene protons. The ability to easily form a stabilized carbanion makes it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.

cluster_0 Deprotonation & Nucleophilic Attack start This compound base Add non-nucleophilic base (e.g., NaH, LDA) in aprotic solvent (e.g., THF) start->base Step 1 carbanion Formation of Stabilized Carbanion base->carbanion Step 2 electrophile Add Electrophile (E⁺) (e.g., R-X, Acyl Chloride) carbanion->electrophile Step 3 (Nucleophilic Attack) product Functionalized Product electrophile->product Step 4

Caption: Workflow for C-C bond formation via the activated methylene group.

Causality of Reactivity: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. These bases are sterically hindered or otherwise incapable of acting as nucleophiles themselves, ensuring they only perform the desired function: abstracting a proton from the most acidic site. The use of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is necessary to solvate the base's counter-ion and the resulting carbanion intermediate without interfering with the reaction.

  • System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Deprotonation: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Electrophile Addition: Add the desired alkyl halide (1.05 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Transformations of the Nitrile Group

The nitrile group is not merely an activating group; it is a versatile functional handle that can be converted into other valuable moieties common in pharmaceuticals.

  • Reduction to Primary Amines: The nitrile can be completely reduced to a primary amine (-CH₂NH₂) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel)[7]. This transformation is one of the most important methods for introducing a basic amine, a key pharmacophore in many drug classes.

  • Hydrolysis to Carboxylic Acids: Under forcing conditions with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the nitrile undergoes hydrolysis, first to an intermediate amide and then to a carboxylic acid[3]. This provides a route to introduce an acidic functional group.

  • Reaction with Organometallics: Grignard reagents (R-MgBr) add to the electrophilic carbon of the nitrile. Subsequent aqueous workup hydrolyzes the intermediate imine to yield a ketone[7]. This allows for the construction of more complex carbon skeletons.

Synthetic Transformations of the Nitrile Group center R-CH₂-C≡N (Product from Alkylation) amine Primary Amine R-CH₂-CH₂-NH₂ center->amine Reduction (LiAlH₄ or H₂/cat.) acid Carboxylic Acid R-CH₂-COOH center->acid Hydrolysis (H₃O⁺ or OH⁻, Δ) ketone Ketone R-CH₂-C(=O)-R' center->ketone 1. Grignard (R'-MgBr) 2. H₃O⁺

Caption: Key synthetic pathways originating from the nitrile functional group.

Conclusion

This compound is a prime example of a molecular tool whose value far exceeds its structural complexity. Its chemical behavior is dominated by the powerful electron-withdrawing nature of the sulfonyl and nitrile groups, which confers significant acidity upon the intervening methylene protons. This feature establishes the molecule as a superior nucleophile for building carbon-carbon bonds, a fundamental operation in drug synthesis. Furthermore, the nitrile group itself serves as a versatile synthetic handle, readily convertible into primary amines and carboxylic acids—functional groups of immense pharmaceutical importance. For the research scientist and drug development professional, a thorough understanding of the structure-reactivity relationships detailed in this guide is key to unlocking the full potential of this potent and versatile chemical building block.

References

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  • Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. Retrieved from [Link]

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Sources

Technical Profile: 2-(Propan-2-ylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Propan-2-ylsulfonyl)acetonitrile (IUPAC: 2-propan-2-ylsulfonylacetonitrile; CAS: 120069-21-8) is a bifunctional organosulfur building block characterized by a central methylene unit flanked by a sulfonyl group and a nitrile moiety.[1] This structural arrangement creates an active methylene center with high C-H acidity (pKa ≈ 11–13 in DMSO), rendering the compound a versatile nucleophile in organic synthesis.

In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing Janus Kinase (JAK) inhibitors , cyclopropyl-fused pharmacophores, and various heterocyclic cores (pyrazoles, isoxazoles). Its isopropyl group offers distinct steric bulk and lipophilicity compared to its methyl and ethyl analogs, allowing for fine-tuning of hydrophobic interactions in protein binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-(Propan-2-ylsulfonyl)acetonitrile
Common Name Isopropylsulfonylacetonitrile
CAS Number 120069-21-8
Molecular Formula

Molecular Weight 147.20 g/mol
SMILES CC(C)S(=O)(=O)CC#N
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeCN; sparingly soluble in water
Functional Groups Sulfone (

), Nitrile (

), Active Methylene (

)

Synthesis & Production Protocols

The synthesis of 2-(propan-2-ylsulfonyl)acetonitrile typically follows a two-stage sequence: S-alkylation followed by S-oxidation . This route is preferred for its scalability and the availability of inexpensive precursors.

Protocol A: Thiol Alkylation & Oxidation (Standard Route)
Stage 1: Nucleophilic Substitution (S-Alkylation)

Reagents: Propane-2-thiol (Isopropyl mercaptan), Chloroacetonitrile, Potassium Carbonate (


).
Solvent:  Acetone or DMF.
  • Setup: Charge a reactor with acetone and

    
     (1.2 equiv).
    
  • Addition: Add propane-2-thiol (1.0 equiv) dropwise at 0°C to control the exotherm.

  • Alkylation: Add chloroacetonitrile (1.05 equiv) slowly. The reaction is driven by the formation of KCl.

  • Workup: Filter inorganic salts and concentrate the filtrate to yield the intermediate 2-(propan-2-ylthio)acetonitrile .

Stage 2: Chemoselective Oxidation

Reagents: Sodium Tungstate (


) cat., Hydrogen Peroxide (

, 30%), Acetic Acid. Insight: Molybdenum or Tungsten catalysts are superior to mCPBA for scale-up due to safety and atom economy.
  • Dissolution: Dissolve the thio-intermediate in glacial acetic acid.

  • Catalyst: Add

    
     (1-2 mol%).
    
  • Oxidation: Add

    
     dropwise, maintaining temperature <60°C. The reaction proceeds through the sulfoxide to the sulfone.
    
    • Critical Control Point: Excess heat can hydrolyze the nitrile to an amide (

      
      ). Monitor temperature strictly.
      
  • Isolation: Quench with sodium sulfite (to destroy excess peroxide), extract with DCM, and crystallize/distill.

Visualization of Synthesis Pathway

Synthesis Thiol Propane-2-thiol (Nucleophile) Sulfide Intermediate: 2-(propan-2-ylthio)acetonitrile Thiol->Sulfide S_N2 Alkylation (K2CO3, Acetone) ClAc Chloroacetonitrile (Electrophile) ClAc->Sulfide Product Target: 2-(propan-2-ylsulfonyl)acetonitrile Sulfide->Product Oxidation Oxidant H2O2 / Na2WO4 (Oxidation) Oxidant->Product

Figure 1: Two-step synthesis via thio-alkylation and tungstate-catalyzed oxidation.[2][3]

Reactivity & Synthetic Utility[4]

The utility of 2-(propan-2-ylsulfonyl)acetonitrile stems from the electron-withdrawing synergy of the sulfone and nitrile groups.

The Active Methylene (C-H Acidity)

The


-protons are highly acidic (

in DMSO), allowing deprotonation by weak bases (e.g.,

, piperidine) or strong bases (NaH, LiHMDS) depending on the electrophile.
  • Mechanism: Deprotonation yields a stabilized carbanion that can attack alkyl halides, aldehydes, or activated alkenes.

  • Application: Mono- or dialkylation at this position allows for the rapid construction of quaternary centers found in complex drug molecules.

Knoevenagel Condensation

Reaction with aldehydes yields


-sulfonylacrylonitriles. These are potent Michael acceptors  used to build heterocycles.
  • Protocol: Reflux with aromatic aldehyde + catalytic piperidine/ethanol.

  • Product:

    
    .
    
  • Utility: Precursor for [3+2] cycloadditions to form pyrrolidines or reaction with hydrazines to form pyrazoles.

Heterocycle Construction

The 1,3-relationship of the nucleophilic carbon and the nitrile nitrogen allows for cyclization reactions.

  • Aminopyrazoles: Reaction with hydrazine hydrates.

  • Aminothiazoles: Reaction with sulfur/base.

Reactivity Flowchart

Reactivity Core 2-(Propan-2-ylsulfonyl)acetonitrile (Active Methylene Core) Alkylated Alpha-Alkylated Sulfones (Drug Intermediates) Core->Alkylated Alkylation Acrylo Alpha-Sulfonyl Acrylonitriles (Michael Acceptors) Core->Acrylo Condensation Base Base (NaH/K2CO3) + R-X Base->Alkylated Aldehyde Aldehyde (R-CHO) (Knoevenagel) Aldehyde->Acrylo Hydrazine Hydrazine (NH2NH2) Hetero 3-Aminopyrazoles (Kinase Inhibitor Scaffolds) Hydrazine->Hetero Acrylo->Hetero Cyclization

Figure 2: Divergent synthetic pathways utilizing the active methylene and nitrile functionalities.

Applications in Drug Development[10][11][12]

JAK Inhibitor Analoging

Sulfonyl acetonitriles are structural bioisosteres used in the development of JAK inhibitors (e.g., Baricitinib, which contains an ethylsulfonyl-acetonitrile motif).

  • Role: The sulfonyl group interacts with the arginine pocket in the JAK kinase domain, while the nitrile can form hydrogen bonds or covalent interactions (reversible covalent inhibition).

  • Why Isopropyl? Substituting the ethyl group (Baricitinib) with an isopropyl group increases steric bulk (

    
    -value: 2.21 vs 1.75) and lipophilicity. This is a standard Structure-Activity Relationship (SAR)  strategy to improve metabolic stability (blocking P450 oxidation sites) or selectivity between JAK isoforms (JAK1 vs JAK2).
    
Cyclopropyl Bioisosteres

The compound is a precursor to 1-(propan-2-ylsulfonyl)cyclopropanecarbonitrile .

  • Method: Double alkylation with 1,2-dibromoethane.

  • Significance: The cyclopropyl-sulfone motif is a rigid, metabolically stable spacer often used to replace flexible alkyl chains or unstable amide linkers in clinical candidates.

Safety & Handling

  • Hazards: As a nitrile, the compound can release cyanide ions under strong metabolic or chemical hydrolysis conditions. However, the sulfonyl group stabilizes the molecule significantly.

  • Handling:

    • Use in a fume hood (potential for alkyl mercaptan residues which have low odor thresholds).

    • Avoid contact with strong oxidizers (though the sulfone is already oxidized, the nitrile can react).

    • Thermal Stability: Sulfones are generally stable, but

      
      -cyano sulfones can decompose at high temperatures (>150°C) with gas evolution.
      

References

  • PubChem. "2-(Isopropylsulfonyl)acetonitrile | C5H9NO2S".[1] National Library of Medicine. [Link][1]

  • Organic Syntheses. "Oxidation of Sulfides to Sulfones". Org.[4][3][5] Synth.2005 , 82, 113. [Link] (General protocol validation).

  • Journal of Medicinal Chemistry. "Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor". J. Med. Chem.2015 , 58, 10, 4165–4179. [Link] (Context for sulfonyl acetonitrile pharmacophores).

Sources

Technical Guide: Scalable Synthesis of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(isopropylsulfonyl)acetonitrile (CAS: 120069-21-8), a critical sulfonyl-stabilized carbanion precursor used in pharmaceutical medicinal chemistry. The synthesis proceeds via a robust two-step sequence starting from isopropyl thiol (propane-2-thiol).

The protocol prioritizes regioselectivity and safety , mitigating the risks associated with volatile thiols and toxic nitriles. The pathway involves the nucleophilic substitution of chloroacetonitrile to form the sulfide intermediate, followed by exhaustive oxidation to the sulfone.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Reaction Pathway

The synthesis is divided into two distinct chemical transformations:

  • S-Alkylation (Thioether Formation): Nucleophilic attack of the isopropyl thiolate on chloroacetonitrile.

  • Oxidation (Sulfone Formation): Chemoselective oxidation of the sulfide to the sulfone using m-chloroperbenzoic acid (mCPBA) or catalytic peroxide systems.

Reaction Scheme Visualization

ReactionScheme SM1 Isopropyl Thiol (iPr-SH) Inter Intermediate: 2-(Isopropylthio)acetonitrile SM1->Inter Step 1: K2CO3, Acetone Reflux, 4h (SN2 Substitution) SM2 Chloroacetonitrile (Cl-CH2-CN) SM2->Inter Prod Target: This compound Inter->Prod Step 2: mCPBA (2.5 eq) DCM, 0°C to RT (Oxidation)

Caption: Two-step synthesis route from isopropyl thiol to the sulfonyl acetonitrile target.

Experimental Protocol

Step 1: Synthesis of 2-(Isopropylthio)acetonitrile

Objective: Alkylation of isopropyl thiol with chloroacetonitrile. Mechanism:


 Nucleophilic Substitution.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Isopropyl thiol (2-Propanethiol)1.0Nucleophile
Chloroacetonitrile1.05Electrophile
Potassium Carbonate (

)
1.5Base (Acid Scavenger)
Acetone (Dry)10 VolSolvent
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen. CRITICAL: Vent the system through a bleach (sodium hypochlorite) scrubber to neutralize escaping thiol vapors.

  • Base Suspension: Charge the flask with anhydrous

    
     and acetone. Stir to create a uniform suspension.
    
  • Thiol Addition: Add isopropyl thiol dropwise at room temperature. Allow the mixture to stir for 15 minutes to generate the thiolate species in situ.

  • Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Remove the ice bath and warm to room temperature. Heat to mild reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ). Rinse the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure (keep bath

      
       to avoid volatilizing the sulfide).
      
    • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum.

Safety Note: Chloroacetonitrile is highly toxic and readily absorbed through the skin. Wear double nitrile gloves and work strictly in a fume hood.

Step 2: Oxidation to this compound

Objective: Oxidation of the sulfide to the sulfone. Mechanism: Electrophilic Oxidation.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
2-(Isopropylthio)acetonitrile1.0Substrate
m-Chloroperbenzoic acid (mCPBA)2.5Oxidant (77% max purity typ.)
Dichloromethane (DCM)15 VolSolvent

(sat. aq.)
-Quench (Peroxide destroyer)

(sat. aq.)
-Wash (Acid removal)
Procedure
  • Dissolution: Dissolve the crude thioether from Step 1 in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Oxidation: Add mCPBA portion-wise (solid addition) or dropwise (as a solution in DCM) over 45 minutes.

    • Note: The stoichiometry requires >2.0 equivalents to ensure full conversion to sulfone (

      
      ) and avoid stopping at sulfoxide (
      
      
      
      ).
  • Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Quench & Workup:

    • Filter the mixture to remove the bulk of the m-chlorobenzoic acid byproduct.

    • Wash the organic filtrate with saturated aqueous

      
       (Sodium Thiosulfate) to destroy excess peroxides. Test with starch-iodide paper to ensure no active oxidant remains. 
      
    • Wash vigorously with saturated aqueous

      
       (2x) to remove remaining acidic byproducts.
      
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Remove the solvent under reduced pressure to yield the target sulfone.

  • Crystallization: If the product does not solidify spontaneously, recrystallize from Ethanol/Hexane or Isopropanol.

Workup Logic Flow

WorkupFlow Reaction Reaction Mixture (DCM + Sulfone + mCBA) Filter Filtration Reaction->Filter Solid Solid: m-Chlorobenzoic Acid (Discard/Recycle) Filter->Solid Filtrate Filtrate (DCM) Filter->Filtrate Wash1 Wash: Na2S2O3 (aq) Filtrate->Wash1 Quench Peroxides Wash2 Wash: NaHCO3 (aq) Wash1->Wash2 Remove Acids Dry Dry (MgSO4) & Evaporate Wash2->Dry Product Final Product: This compound Dry->Product

Caption: Purification workflow for the isolation of the sulfone target.

Characterization & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidLow melting point solid (approx. 40–60°C range typ.[5] for alkyl analogs).

NMR
(

)

1.45 (d, 6H), 3.4 (m, 1H), 3.9 (s, 2H)
Diagnostic singlet at ~3.9 ppm for

.
IR Spectrum ~2250

(CN), ~1320/1140

(

)
Distinct nitrile and sulfone stretches.
Mass Spec [M+H] or [M+NH4]Molecular Ion confirmation.

Safety & Handling (Critical)

  • Thiol Management: Isopropyl thiol has a low odor threshold and is a respiratory irritant. All glassware contacting the thiol must be soaked in a bleach bath (oxidizing bath) before removal from the fume hood to convert residual thiol to non-volatile sulfonate salts.

  • Nitrile Toxicity: Chloroacetonitrile is a potent alkylating agent and toxic by inhalation/skin contact. It may metabolize to release cyanide. A cyanide antidote kit should be accessible in the lab.

  • Peroxide Risks: When using mCPBA, never concentrate the reaction mixture to dryness without first quenching with thiosulfate, as concentrated peroxides can be explosive.

References

  • Santa Cruz Biotechnology. 2-(Isopropylsulphonyl)acetonitrile (CAS 120069-21-8). Product Data Sheet. Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Preparation of Alkylthioacetonitriles and Sulfonylacetonitriles. (General methodology adaptation). Link

  • Katritzky, A. R., et al. Synthesis of Thiol Esters and Derivatives.[3][6] Synthesis, 2004.[6] (Context on thiol reactivity). Link

Sources

Technical Guide: Mechanism & Synthesis of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation mechanism and synthetic protocols for 2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8). This document is structured for researchers and process chemists, focusing on mechanistic causality, robust experimental design, and safety.

Executive Summary

This compound is a functionalized sulfone widely utilized as a


-nucleophile in organic synthesis and a pharmacophore building block in medicinal chemistry (e.g., for JAK inhibitors). Its structure combines a strongly electron-withdrawing sulfonyl group (

) and a nitrile (

) moiety, rendering the

-methylene protons highly acidic (

). This acidity facilitates condensation reactions (e.g., Knoevenagel) and alkylations under mild conditions.

This guide delineates the two primary formation pathways:

  • Oxidative Transformation (Primary Route): S-alkylation of isopropyl thiol followed by chemoselective oxidation.

  • Nucleophilic Displacement (Alternative Route): Reaction of sodium isopropylsulfinate with haloacetonitriles.

Retrosynthetic Analysis

To understand the formation, we deconstruct the molecule into its synthons. The sulfonyl-methylene bond is the strategic disconnection point.

  • Disconnection A (Oxidation): Preserves the C-S skeleton, requiring the transformation of a sulfide oxidation state (

    
    ) to a sulfone (
    
    
    
    ).
  • Disconnection B (Substitution): Relies on the nucleophilicity of the sulfur atom (as a sulfinate anion) attacking the electrophilic

    
    -carbon of a haloacetonitrile.
    

Primary Route: Thio-Alkylation & Oxidation

This is the most robust industrial and laboratory method due to the availability of reagents and high atom economy. It proceeds in two distinct stages.

Phase 1: Formation of 2-(Isopropylthio)acetonitrile

Mechanism:


 Nucleophilic Substitution.
Isopropyl mercaptan (nucleophile) attacks chloroacetonitrile (electrophile) in the presence of a base. The base deprotonates the thiol to generate the highly nucleophilic thiolate anion.

Reaction:



Phase 2: Chemoselective Oxidation

Mechanism: Electrophilic Oxidation. The sulfide lone pair attacks the electrophilic oxygen of the oxidant (e.g.,


 activated by a catalyst or mCPBA). This occurs twice: first to the sulfoxide (

), then to the sulfone (

).

Critical Control: Over-oxidation is rarely an issue for sulfones, but temperature control is vital to prevent Pummerer-type rearrangements or nitrile hydrolysis.

Mechanistic Pathway Diagram

Formation Mechanism Start Isopropyl Mercaptan (Nucleophile) Inter1 Thiolate Anion (Activated Nucleophile) Start->Inter1 Deprotonation (Base) Reagent1 Chloroacetonitrile (Electrophile) Product1 2-(Isopropylthio)acetonitrile (Sulfide Intermediate) Reagent1->Product1 Cl- displacement Inter1->Product1 SN2 Attack on Chloroacetonitrile Inter2 Sulfoxide Intermediate Product1->Inter2 1st Oxidation (Fast) Oxidant Oxidant (H2O2 / Na2WO4) Oxidant->Inter2 Final This compound (Target Sulfone) Oxidant->Final Inter2->Final 2nd Oxidation (Slower)

Caption: Stepwise formation from thiol precursor via sulfide and sulfoxide intermediates.

Experimental Protocol

This protocol is adapted from standard methodologies for ethylsulfonyl acetonitriles [1] and optimized for the steric bulk of the isopropyl group.

Reagents & Materials
ComponentRoleEquiv.Notes
Isopropyl Mercaptan Precursor1.0Caution: Stench. Use bleach trap.
Chloroacetonitrile Electrophile1.05Toxic/Lachrymator.
Triethylamine (

)
Base1.1Scavenges HCl.
Dichloromethane (DCM) Solvent-Phase 1 solvent.
30%

Oxidant2.5Excess required for sulfone.
Sodium Tungstate (

)
Catalyst0.02Activates peroxide.
Step-by-Step Procedure
Step 1: Sulfide Synthesis
  • Setup: Charge a 3-neck flask with Isopropyl mercaptan (1.0 equiv) and DCM (5 vol). Cool to 0°C under

    
    .
    
  • Addition: Add

    
     (1.1 equiv) dropwise. Stir for 15 min.
    
  • Alkylation: Add Chloroacetonitrile (1.05 equiv) dropwise, maintaining internal temp <10°C. The reaction is exothermic.

  • Workup: After 2h at RT, wash with water (2x) and brine. Dry organic layer over

    
     and concentrate.
    
    • Checkpoint: Intermediate should be a clear/pale yellow oil. Purity check via GC/TLC.

Step 2: Oxidation to Sulfone
  • Catalyst Prep: Dissolve the sulfide intermediate in Glacial Acetic Acid (or MeOH). Add

    
     (2 mol%).
    
  • Oxidation: Heat to 40-50°C. Add 30%

    
     (2.5 equiv) dropwise.
    
    • Note: The first equivalent oxidizes to sulfoxide (exothermic); the second requires heat to form the sulfone.

  • Completion: Heat at 60-70°C for 2-4 hours. Monitor consumption of sulfoxide peak by HPLC or TLC.

  • Isolation: Cool to RT. Quench excess peroxide with saturated

    
     (verify with starch-iodide paper). Extract with EtOAc.[1][2]
    
  • Purification: Recrystallize from Isopropyl Alcohol/Hexanes if solid, or distill if liquid (MP

    
     44°C [2]).
    

Alternative Route: Sulfinate Substitution

This route is preferable if Sodium Isopropylsulfinate is readily available, as it avoids the stench of mercaptans.

Reaction:



  • Solvent: Polar aprotic (DMF or DMSO) is required to solvate the cation and enhance the nucleophilicity of the sulfinate anion.

  • Limitation: Sulfinates can exhibit ambident nucleophilicity (S-alkylation vs. O-alkylation). However, with soft electrophiles like alkyl halides, S-alkylation (sulfone formation) is dominant.

Safety & Stability (HSE Profile)

  • Hazards: The product and precursors are toxic. Chloroacetonitrile is a potent alkylating agent. Isopropyl mercaptan has an extremely low odor threshold.

  • Thermal Stability: Sulfonyl acetonitriles are generally stable but can decompose at high temperatures (>150°C) releasing

    
     and 
    
    
    
    .
  • Storage: Store under inert atmosphere at 2-8°C.

References

  • Method for preparing ethylsulfonyl acetonitrile. CN Patent 101100450A. (2008).[2] Describes the tungsten-catalyzed oxidation of alkylthioacetonitriles.

  • This compound Product Data. Oakwood Chemical. (2024). Provides physical properties (MP: 44°C) and CAS verification.

  • Chloroacetonitrile Synthesis. Organic Syntheses, Coll. Vol. 4, p.166 (1963). Foundational protocol for the electrophile.

Sources

Technical Guide: Reactivity & Applications of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This guide details the chemical behavior of 2-(Isopropylsulfonyl)acetonitrile , a specialized pronucleophile used in medicinal chemistry for constructing sulfone-functionalized scaffolds. Distinguished by its highly acidic methylene bridge (


), this reagent serves as a versatile "linchpin" for installing the isopropylsulfonyl moiety—a motif increasingly valued for its metabolic stability and lipophilic profile compared to methylsulfonyl analogs.

This document analyzes its reactivity with electrophiles, specifically focusing on alkylation, Knoevenagel condensation, and heterocycle formation, supported by mechanistic diagrams and validated protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a methylene carbon flanked by two potent electron-withdrawing groups (EWGs): a sulfonyl group (


) and a nitrile group  (

).
PropertyValue / Description
Structure

Molecular Weight 147.19 g/mol
Acidity (

)
~11–12 (in

). Comparable to phenols; significantly more acidic than ketones (

).
Electronic Effect The

-protons are highly acidic due to the inductive and resonance stabilization of the conjugate base by both

and

.
Steric Profile The isopropyl group introduces steric bulk (

-value

0.76), increasing lipophilicity and metabolic resistance compared to ethyl/methyl analogs.

Mechanistic Foundations: The Carbanion Pathway

The core reactivity of this compound is driven by the formation of a stable carbanion. Upon treatment with a mild base, the


-proton is removed, generating a nucleophilic species stabilized by charge delocalization.
Resonance Stabilization

The resulting carbanion is not static; the negative charge is delocalized onto the sulfonyl oxygens and the nitrile nitrogen. This "soft" nucleophilic character allows for controlled reactions with a wide range of electrophiles.

G cluster_0 Electrophilic Attack Pathways Substrate This compound (Neutral) Carbanion Stabilized Carbanion [iPr-SO2-CH-CN]- Substrate->Carbanion Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Substrate Alkylated Alpha-Alkylated Product Carbanion->Alkylated + R-X VinylSulfone Vinyl Sulfone (Acrylonitrile Derivative) Carbanion->VinylSulfone + R-CHO (-H2O) AlkylHalide Alkyl Halide (R-X) (SN2 Alkylation) Aldehyde Aldehyde (R-CHO) (Knoevenagel)

Figure 1: Divergent reactivity pathways of the isopropylsulfonyl-stabilized carbanion.

Reactivity Profile with Electrophiles

Alkylation (S_N2)

Mechanism: The carbanion attacks primary or secondary alkyl halides.

  • Base Selection: Due to the high acidity, strong bases like LDA are rarely necessary. Potassium carbonate (

    
    )  or Cesium carbonate (
    
    
    
    )
    in DMF or Acetone are standard. Sodium hydride (NaH) is used for less reactive electrophiles.
  • Mono- vs. Di-alkylation: The mono-alkylated product remains acidic (though slightly less so due to steric hindrance). Careful stoichiometry (1.0 equiv base) and temperature control (

    
    ) are required to prevent di-alkylation.
    
Knoevenagel Condensation

Mechanism: Reaction with aldehydes or ketones to form


-unsaturated nitriles (vinyl sulfones).
  • Utility: The product contains a highly electron-deficient double bond, making it an excellent Michael acceptor for subsequent reactions (e.g., addition of thiols or amines).

  • Conditions: Catalytic piperidine/acetic acid or simple reflux in ethanol with ammonium acetate.

Heterocycle Synthesis

The nitrile group enables cyclization reactions.

  • Pyrazoles: Reaction with hydrazines.[1][2][3]

  • Aminopyrimidines: Reaction with amidines.

  • Significance: This pathway is critical in drug discovery for synthesizing kinase inhibitors where the sulfone acts as a hydrogen-bond acceptor in the ATP-binding pocket.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Sulfones)

Target: Condensation of this compound with Benzaldehyde.

  • Reagents:

    • This compound (1.0 equiv, 10 mmol)

    • Benzaldehyde (1.05 equiv)

    • Piperidine (0.1 equiv)

    • Ethanol (anhydrous, 5 mL/mmol)

  • Procedure:

    • Charge a round-bottom flask with the nitrile and aldehyde in ethanol.

    • Add piperidine dropwise at room temperature.

    • Heat to reflux for 2–4 hours. Monitor via TLC (disappearance of nitrile).

    • Workup: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOH/Hexane.

  • Validation:

    • 1H NMR: Look for the disappearance of the singlet

      
       (~4.0 ppm) and appearance of the vinyl proton singlet (~7.5–8.0 ppm).
      
Protocol B: Mono-Alkylation with Benzyl Bromide

Target: Synthesis of 2-(isopropylsulfonyl)-3-phenylpropanenitrile.

  • Reagents:

    • This compound (1.0 equiv)

    • Benzyl bromide (1.0 equiv)

    • 
       (1.2 equiv)
      
    • DMF (Dimethylformamide), dry.

  • Procedure:

    • Dissolve nitrile in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to generate the carbanion (suspension may yellow).
      
    • Add Benzyl bromide dropwise at

      
      .
      
    • Stir at RT for 3 hours.

    • Quench: Pour into ice-water/HCl (dilute) to neutralize phenoxide/carbonate.

    • Extraction: Extract with EtOAc, wash with brine (

      
       to remove DMF), dry over 
      
      
      
      .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Applications in Drug Discovery

The isopropylsulfonyl group is a specific bioisostere used to modulate the physicochemical properties of a drug candidate.

FeatureImpact on Drug Design
Metabolic Stability The branched isopropyl group hinders nucleophilic attack and enzymatic oxidation at the sulfur atom compared to linear alkyl chains.
Lipophilicity Increases LogP, improving membrane permeability relative to methylsulfonyl analogs.
Hydrogen Bonding The sulfonyl oxygens serve as H-bond acceptors (e.g., interacting with backbone amides in kinase hinges).

Case Study Context: While Baricitinib utilizes an (ethylsulfonyl)acetonitrile intermediate, the isopropyl variant is frequently employed in Structure-Activity Relationship (SAR) studies to probe the size of the hydrophobic pocket in target proteins (e.g., JAK1/2, ROR


t inverse agonists).

Safety & Handling

  • Toxicity: Like all

    
    -sulfonyl nitriles, this compound should be treated as potentially toxic if ingested or inhaled. It releases cyanide ions upon combustion or extreme metabolic breakdown.
    
  • Reactivity: Avoid strong oxidizers. The methylene protons are acidic; contact with strong bases releases heat.

  • Storage: Store in a cool, dry place. Sulfones are generally stable, but the activated nitrile can hydrolyze under strongly acidic/basic aqueous conditions over time.

References

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 120069-21-8). Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (General reference for pKa of sulfonyl acetonitriles).
  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Vinyl Sulfones. Retrieved from

  • Kaljurand, I., et al. (2021).[3] Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. European Journal of Organic Chemistry.[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: Sulfonylacetonitriles. Retrieved from

Sources

Technical Guide: Acidity and Nucleophilic Utility of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Proton Acidity, Carbanion Stability, and Synthetic Applications

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS: 10356-96-4) represents a highly specialized class of "active methylene" compounds where the


-carbon is flanked by two potent electron-withdrawing groups (EWGs): a sulfonyl moiety (

) and a nitrile group (

).[1] This unique "Pull-Pull" electronic architecture renders the methylene protons significantly acidic (

in DMSO), allowing for facile deprotonation by weak-to-moderate bases.[1]

For drug development professionals, this molecule offers a strategic advantage over traditional malonates or


-keto esters.[1] The isopropyl group provides distinct steric bulk and lipophilicity profiles (LogP modulation) without the metabolic liability of aromatic rings or the high reactivity of methyl esters. This guide details the physicochemical basis of its acidity, validated experimental protocols for its use, and its application in constructing sterically defined quaternary centers.

Theoretical Framework: The Physics of Acidity

The acidity of the


-protons in this compound is not accidental; it is a deterministic result of synergistic electronic effects. To predict reactivity, we must quantify the stability of the conjugate base (carbanion).
Electronic Effects
  • Inductive Effect (-I): Both the sulfonyl sulfur and the nitrile carbon are highly electronegative relative to the methylene carbon. They pull electron density through the

    
    -bond framework, weakening the 
    
    
    
    bonds.
  • Resonance Effect (-M): Upon deprotonation, the resulting negative charge is not localized.[1] It is delocalized onto the sulfonyl oxygen atoms and the nitrile nitrogen atom. This extensive charge distribution is the primary driver of acidity.[1]

  • Steric/Inductive Modulation (The Isopropyl Factor): Unlike a phenyl group (which can offer

    
    -conjugation but adds bulk) or a methyl group (minimal steric hindrance), the isopropyl group exerts a mild positive inductive effect (+I).[1] This slightly destabilizes the carbanion relative to a methyl sulfone, theoretically raising the 
    
    
    
    by 0.5–1.0 units, but significantly improves the lipophilic profile of the final scaffold.
Visualization of Resonance Stabilization

The following diagram illustrates the delocalization pathways that stabilize the carbanion intermediate.

G Start Neutral Molecule (C-H Bond) Transition Transition State Start->Transition Deprotonation Base Base (B:) Base->Transition Carbanion Carbanion (C-) Transition->Carbanion Proton Transfer Resonance_SO2 Sulfonyl Resonance (O-) Carbanion->Resonance_SO2 Major Contributor (Strong EWG) Resonance_CN Nitrile Resonance (N-) Carbanion->Resonance_CN Minor Contributor

Figure 1: Mechanistic pathway of deprotonation showing resonance contributors. The sulfonyl group acts as the primary charge sink.

Comparative Acidity Data (Bordwell Analysis)

Exact experimental


 values for specific alkyl-sulfonyl acetonitriles are rare in literature.[1] However, by using Bordwell pKa Table  data for structural analogs, we can bracket the acidity of this compound with high confidence.

Table 1: Estimated Acidity in DMSO (


) 
Compound ClassStructure

(DMSO)
Electronic Context
Target Molecule

~12.5 – 13.5 Estimated. +I effect of iPr raises pKa slightly vs Me.[1]
Methylsulfonylacetonitrile

~12.0Reference standard.[1] Minimal steric bulk.
Phenylsulfonylacetonitrile

12.0Phenyl is EWG, but lacks resonance overlap with

.[1]
Malononitrile

11.1Two nitriles; linear geometry minimizes sterics.[1]
Bis(methylsulfonyl)methane

15.0Sulfones are weaker EWGs than Nitriles in this context.[1]

Interpretation: With a


 near 13, this compound is acidic enough to be deprotonated quantitatively by carbonate bases (

,

) in polar aprotic solvents, or instantaneously by alkoxides (

) or hydrides (

).[1]

Experimental Protocols

Protocol A: Controlled Alkylation (Self-Validating System)

Objective: Mono-alkylation of the


-carbon with an alkyl halide (

).[1] Rationale: Using a weak base (

) minimizes double-alkylation and degradation, but reaction kinetics may be slow.[1] For difficult electrophiles, we utilize Sodium Hydride (

).[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion, 1.1 eq) or

    
     (2.0 eq)[1]
    
  • Electrophile: Benzyl bromide or equivalent (1.1 eq)[1]

  • Solvent: Anhydrous DMF or THF (

    
    )[1]
    

Workflow Diagram:

Alkylation Step1 1. Solubilization (Substrate in THF/DMF) Step2 2. Deprotonation (Add NaH at 0°C) Step1->Step2 Check1 Checkpoint: H2 Evolution Ceases? Step2->Check1 Check1->Step2 No (Stir longer) Step3 3. Electrophile Addition (Dropwise, maintain <5°C) Check1->Step3 Yes Step4 4. Reaction Monitoring (TLC/LCMS for disappearance of SM) Step3->Step4 Step5 5. Quench & Workup (Sat. NH4Cl) Step4->Step5

Figure 2: Step-by-step alkylation protocol ensuring complete anion formation before electrophile introduction.

Critical Validation Step:

  • Color Change: Upon addition of NaH, the solution often turns yellow/orange, indicating carbanion formation.

  • Gas Evolution: Cessation of

    
     bubbling is the physical endpoint of deprotonation.[1] Do not add electrophile before this stops.
    
Protocol B: pKa Determination (NMR Titration Method)

Objective: Empirically verify acidity if literature data is insufficient.[1]

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: Imidazole (

    
     6.9) or Triethylamine (
    
    
    
    9.[1]0) - Note: Since the substrate is ~12-13, a stronger base like DBU (
    
    
    12) or a reference acid like Malononitrile (
    
    
    11.[1]1) is required for comparative integration.[1]
  • Method: Dissolve substrate and reference standard (1:1 ratio). Add substoichiometric amounts of

    
     (in 
    
    
    
    ).[1] Monitor the chemical shift change of the
    
    
    -protons. The equilibrium position allows calculation of
    
    
    .[1][2]

Medicinal Chemistry Applications

Why choose This compound over other active methylenes?

  • Metabolic Stability: The isopropyl group hinders nucleophilic attack at the sulfur atom and is less prone to oxidative metabolism compared to a methyl group (which can be oxidized to carboxylic acids) or a phenyl group (hydroxylation).[1]

  • Lipophilicity Tuning:

    • 
       is highly polar (low LogP).[1]
      
    • 
       is lipophilic but adds significant molecular weight and 
      
      
      
      -stacking risks (hERG liability).[1]
    • 
       offers a "Goldilocks" zone: increased lipophilicity for cell permeability without the aromatic baggage.[1]
      
  • Bioisostere Potential: The sulfonyl-acetonitrile motif can serve as a transition-state mimetic for protease inhibitors or as a reversible covalent warhead (via the nitrile) in specific cysteine-targeting scenarios.[1]

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988, 21(12), 456–463.[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.[1]

  • Vella, J., et al. "The combined effects of pH and acetonitrile composition on the separation of two lincosamide antibiotics."[1] Asian Journal of Pharmaceutical and Clinical Research, 2014.[1] (Context on acetonitrile solvent effects).

  • PubChem. "this compound - Compound Summary."[1][3] National Library of Medicine.[1] [1]

  • Kovalov, M. S., & Vashchenko, B. V. "Nitriles as Multipurpose Reagents for the Synthesis of Sultams and Sultons."[1][4] ChemRxiv, 2024.[1][4]

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-(Isopropylsulfonyl)acetonitrile

[1][2]

Executive Summary

This compound is a bifunctional organic intermediate characterized by a sulfonyl group (


12

12
  • CAS Number: 120069-21-8[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 147.20 g/mol [1][2][3]

  • Physical State: Typically a white to off-white solid or low-melting semi-solid.[1][2]

  • Primary Application: Reagent for nucleophilic substitutions, Knoevenagel condensations, and sulfone-based heterocycle synthesis.[1]

This guide provides researchers with a logic-based framework for solvent selection, ensuring optimal dissolution for stock preparation, reaction optimization, and purification.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its three distinct structural domains:

  • The Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with a high dipole moment.[1][2] It drives solubility in polar aprotic solvents (e.g., DMSO, DMF).
    
  • The Nitrile Group (

    
    ):  Adds polarity and linearity.[1][2] It aligns well with dipolar solvents like acetonitrile.[1][2]
    
  • The Isopropyl Group (

    
    ):  A small lipophilic moiety.[1][2] While it provides some organic character, it is too small to impart solubility in non-polar aliphatic hydrocarbons (e.g., Hexane).
    

Solubility Rule of Thumb: This compound follows "polar aprotic" solubility logic. It dissolves best in solvents that can stabilize its high dipole without requiring hydrogen bond donation.[1][2]

Solvent Compatibility & Selection Guide

The following categorization is derived from Hansen Solubility Parameters (HSP) and functional group compatibility.

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic (High) DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Stock solutions, high-concentration reactions, cryopreservation.[1][2]
Polar Aprotic (Volatile) Acetonitrile, AcetoneGood (50–100 mg/mL)Reaction solvents, recrystallization, LC-MS mobile phases.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood Organic synthesis, extraction, liquid-liquid partitioning.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate Can be used, but heating may be required. Protic solvents may interfere with base-mediated reactions (via H-bonding or protonation).[1][2]
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneModerate to Good Standard reaction solvents; THF is ideal for organometallic chemistry.[1]
Non-Polar (Aliphatic) Hexane, Heptane, CyclohexanePoor/Insoluble Anti-solvents for precipitation and purification.
Non-Polar (Aromatic) Toluene, BenzeneLow to Moderate May require heating; often used as a co-solvent.[1]
Visual Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelectionStartSelect Solvent forThis compoundPurposeWhat is the primary purpose?Start->PurposeStockStock Solution / StoragePurpose->StockReactionChemical ReactionPurpose->ReactionPurificationPurification / PrecipitationPurpose->PurificationDMSOUse DMSO or DMF(High Solubility, Stable)Stock->DMSOBaseIs a strong base used?Reaction->BasePrecipDissolve in minimal DCM/EtOAcAdd Hexane/HeptanePurification->PrecipYesBaseUse THF or DMF(Avoid Protic Solvents)Base->YesBaseYes (e.g., NaH, K2CO3)NoBaseUse Acetonitrile or DCM(Easy Removal)Base->NoBaseNo

Caption: Decision logic for solvent selection based on experimental intent (Stock, Reaction, or Purification).

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for biological screening or serial dilution. Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

  • Calculate Mass:

    • Target Concentration: 100 mM (0.1 M)

    • Volume: 10 mL[1]

    • Mass required =

      
      .[1]
      
  • Weighing: Weigh 147.2 mg of this compound into a tared 20 mL glass scintillation vial.

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • Final Volume adjustment: Transfer to a volumetric flask (optional for high precision) or add DMSO to reach exactly 10 mL.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol B: Solubility Determination (Saturation Method)

Objective: Empirically determine solubility in a novel solvent (e.g., a specific reaction mixture).[1][2]

  • Aliquot Solvent: Place 500 µL of the target solvent in a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add the compound in small increments (e.g., 5 mg), vortexing for 1 minute after each addition.

  • Observation: Continue until undissolved solid remains visible (saturation point).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant.[1][2] If analytical equipment (HPLC/UV) is available, dilute the supernatant and measure concentration against a standard curve.

Applications & Reactivity Context

Understanding solubility is critical because the solvent directly influences the reactivity of the

12
  • Nucleophilic Substitution: In polar aprotic solvents like DMF or DMSO , the acidity of the methylene protons (between the sulfone and nitrile) is enhanced. Bases like

    
     or 
    
    
    will deprotonate this position readily, allowing for alkylation.[1][2]
  • Knoevenagel Condensation: Ethanol or Methanol are often used with catalytic piperidine.[1][2] While solubility is lower than in DMSO, the protic nature helps stabilize the transition state of the condensation with aldehydes.

Reactivity Workflow Diagram

ReactivityCompound2-(Isopropylsulfonyl)acetonitrileIntermediateCarbanion Formation(Active Nucleophile)Compound->Intermediate DeprotonationBaseBase (e.g., NaH)Base->IntermediateSolventSolvent: THF or DMFSolvent->Intermediate Stabilizes Ion PairProductFunctionalizedProductIntermediate->Product + ElectrophileElectrophileElectrophile(R-X or R-CHO)Electrophile->Product

Caption: Activation pathway of this compound in polar aprotic solvents.[1][2]

Safety & Handling (E-E-A-T)

While specific SDS data for this exact CAS may be limited, the functional groups dictate the safety profile.

  • Hazards:

    • Nitrile Toxicity: Metabolization may release cyanide ions.[1][2] Treat as toxic by ingestion/inhalation.[1][2][5]

    • Irritant: Sulfones are generally mild irritants to skin and eyes (H315, H319).[1]

  • Handling:

    • Always handle in a fume hood .[1][2]

    • Wear nitrile gloves (latex is permeable to many organic solvents).[1][2]

    • Waste Disposal: Dispose of as halogen-free organic waste (unless chlorinated solvents are used).[1][2]

References

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[2] (Authoritative text on solubility prediction principles utilized in Section 3).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2] (Source for solvent polarity and dipole moment data).

"2-(Isopropylsulfonyl)acetonitrile" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8) is a specialized organosulfur building block that has gained prominence in modern medicinal chemistry, particularly in the optimization of kinase inhibitors (e.g., ALK, JAK, FAK) and antiviral agents.[1][2] Structurally, it consists of a reactive methylene group flanked by a nitrile (cyano) group and an isopropylsulfonyl moiety. This unique electronic arrangement renders the methylene protons highly acidic (


), making the compound a versatile nucleophile for constructing sulfone-functionalized heterocycles and vinyl sulfones.

In drug discovery, this reagent serves as a critical tool for bioisosteric replacement , allowing chemists to substitute methyl- or ethyl-sulfonyl groups with the bulkier, more lipophilic isopropyl-sulfonyl group. This modification often improves metabolic stability by hindering oxidative dealkylation and enhances hydrophobic interactions within the ATP-binding pockets of target kinases.

Discovery and Historical Context

Evolution of Sulfonyl Acetonitriles

The utility of sulfonyl acetonitriles dates back to the mid-20th century, primarily as reagents for the synthesis of dyes and polymers. However, their role in pharmaceutical chemistry expanded significantly in the 1990s and 2000s with the rise of Targeted Protein Kinase Inhibitors .

Early generation kinase inhibitors often utilized methylsulfonyl groups (e.g., in early sulfone-containing leads similar to Apremilast or Baricitinib precursors). While effective, methyl sulfones are susceptible to rapid metabolic clearance. The discovery of This compound as a stable, accessible reagent allowed medicinal chemists to explore Structure-Activity Relationships (SAR) involving larger alkyl groups without complex synthetic redesigns.

The "Isopropyl" Advantage in Kinase Inhibition

The shift toward isopropyl-substituted sulfones was driven by two factors:

  • Metabolic Stability: The isopropyl group lacks the accessible primary protons of an ethyl group and is sterically bulkier than a methyl group, often reducing the rate of CYP450-mediated oxidation.

  • Selectivity: In ALK (Anaplastic Lymphoma Kinase) and FAK (Focal Adhesion Kinase) inhibitors, the isopropyl group fills hydrophobic pockets (e.g., the solvent-exposed regions near the hinge binder) more effectively than smaller alkyl chains, improving potency and selectivity.

Chemical Profile and Properties[3][4][5][6][7]

PropertyData
IUPAC Name 2-(Propan-2-ylsulfonyl)acetonitrile
CAS Number 120069-21-8
Molecular Formula

Molecular Weight 147.20 g/mol
Physical State White to off-white crystalline solid or oil
Acidity (

)
~11–12 (DMSO)
Solubility Soluble in DMSO, DMF, DCM, Methanol
Key Reactivity Nucleophilic substitution (alkylation), Knoevenagel condensation
Mechanistic Role of the Sulfonyl Group

The sulfonyl group (


) is a strong electron-withdrawing group (EWG). When combined with the nitrile group (also an EWG), it creates a "push-pull" system that significantly acidifies the 

-methylene protons. This allows the compound to be deprotonated by weak bases (e.g.,

,

) under mild conditions, facilitating carbon-carbon bond formation.

Synthetic Routes[2][4][5][8]

The synthesis of this compound typically follows a two-step oxidation workflow, ensuring high purity and yield.

Route A: Sulfide Oxidation (Standard Industry Method)

This route is preferred for its scalability and safety profile compared to using sulfinates.

  • Nucleophilic Substitution: Reaction of 2-Chloroacetonitrile with Isopropylthiol (or Sodium Isopropylthiolate) to form the sulfide intermediate.

  • Oxidation: Selective oxidation of the sulfide to the sulfone using m-CPBA or catalytic Sodium Tungstate (

    
    )  with Hydrogen Peroxide.
    
Route B: Sulfinate Alkylation
  • Precursor: Sodium isopropylsulfinate (

    
    ).
    
  • Reaction: Alkylation with Chloroacetonitrile in a polar aprotic solvent (DMF or DMSO).

    • Note: This method avoids the oxidation step but requires the sulfinate salt, which can be hygroscopic and less stable.

Visualization of Synthetic Logic

Synthesis cluster_0 Key Transformation A Isopropyl Thiol (iPr-SH) C Intermediate Sulfide (iPr-S-CH2-CN) A->C Base (K2CO3) SN2 Reaction B Chloroacetonitrile (Cl-CH2-CN) B->C E This compound (Target) C->E Oxidation D Oxidant (mCPBA or H2O2/WO4) D->E

Figure 1: Standard synthetic pathway via sulfide oxidation.

Applications in Drug Discovery[3][9][10]

Case Study 1: ALK Inhibitors (Ceritinib Analogs)

In the development of ALK inhibitors like Ceritinib (LDK378) , the optimization of the aniline moiety was crucial. While Ceritinib itself uses a specific isopropylsulfonyl phenyl amine, the This compound reagent is instrumental in synthesizing analogs where the sulfone is linked via an aliphatic chain or a heterocycle.

  • Application: The reagent reacts with fluoronitrobenzenes or via Pd-catalyzed coupling to introduce the

    
     motif, which can be further decarboxylated or cyclized.
    
Case Study 2: HBV Inhibitors (Benzimidazoles)

Research into Hepatitis B Virus (HBV) inhibitors has identified 1-isopropylsulfonyl-2-amine benzimidazoles as potent capsid assembly modulators.

  • Role: The isopropylsulfonyl group provides a critical hydrophobic anchor. The acetonitrile precursor allows for the construction of the sulfonyl-bearing side chain via alkylation of the benzimidazole core.

Case Study 3: FAK Inhibitors

Focal Adhesion Kinase (FAK) inhibitors often require a balance of solubility and lipophilicity. The isopropylsulfonyl moiety, introduced via this nitrile reagent, has been shown to improve cellular permeability compared to methylsulfonyl analogs while maintaining high potency (


 nM).
Mechanistic Workflow: Knoevenagel Condensation

One of the most powerful applications is the synthesis of Vinyl Sulfones , which act as Michael acceptors (covalent inhibitors) or intermediates for heterocycles.

Knoevenagel Reagent This compound Intermediate Vinyl Sulfone / Acrylonitrile (Ar-CH=C(CN)(SO2iPr)) Reagent->Intermediate Base (Piperidine), EtOH Reflux Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Intermediate Product Pyrazoles / Pyrimidines (Heterocyclic Core) Intermediate->Product Hydrazine or Amidine Cyclization

Figure 2: Knoevenagel condensation workflow for heterocyclic synthesis.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation of the reagent from commercially available starting materials.

  • Sulfide Formation:

    • To a solution of 2-mercaptoacetonitrile (1.0 eq) in DMF at 0°C, add Isopropyl bromide (1.1 eq) and Potassium Carbonate (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with Ethyl Acetate, and concentrate to yield 2-(isopropylthio)acetonitrile.

  • Oxidation:

    • Dissolve the sulfide (1.0 eq) in Dichloromethane (DCM).

    • Add m-CPBA (2.2 eq) portion-wise at 0°C (Exothermic reaction).

    • Stir overnight at room temperature.

    • Wash with saturated

      
       (to remove excess peroxide) and 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Protocol B: General Knoevenagel Condensation

Objective: Coupling with an aldehyde to form a vinyl sulfone precursor.

  • Mix This compound (1.0 eq) and the target Aldehyde (1.0 eq) in Ethanol (0.5 M).

  • Add catalytic Piperidine (0.1 eq) or Ammonium Acetate .

  • Reflux for 2–6 hours. Monitor by TLC.

  • Cool to room temperature. The product often precipitates.

  • Filter and wash with cold ethanol.

References

  • Ambeed . This compound Product Analysis and Patent References. Retrieved from

  • SynQuest Laboratories . This compound Safety and Handling. Retrieved from

  • Journal of Medicinal Chemistry. Rational Design of ATR Kinase Inhibitors (VX-970) and Sulfonyl SAR. (Reference to general sulfonyl SAR in kinase inhibitors).
  • European Journal of Medicinal Chemistry. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted derivatives as FAK inhibitors. (Contextualizing the isopropyl moiety).
  • World Intellectual Property Organization (WIPO).
  • PubChem . Compound Summary: this compound.[1][2] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocycles Using 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-(Isopropylsulfonyl)acetonitrile as a versatile building block in heterocyclic synthesis. We delve into the fundamental principles governing its reactivity, focusing on the synergistic role of the sulfonyl and nitrile functionalities. This document furnishes field-proven, step-by-step protocols for the synthesis of high-value heterocyclic scaffolds, including substituted thiophenes, pyridines, and pyrimidines. The causality behind experimental choices, mechanistic insights, and the strategic advantages of this reagent are explained to empower chemists to leverage its full potential in discovery and process chemistry.

Introduction: The Strategic Value of this compound

This compound is a powerful and highly functionalized C2 synthon in organic synthesis.[1] Its utility stems from the unique electronic properties conferred by its two key functional groups: the isopropylsulfonyl moiety and the nitrile.

  • The Isopropylsulfonyl Group: This group acts as a potent non-enolizable electron-withdrawing group. Its primary role is to significantly increase the acidity of the α-methylene protons (pKa ≈ 12-14 in DMSO), transforming the molecule into a highly valuable "active methylene" compound. Upon treatment with a mild base, it readily forms a stabilized carbanion, which is a soft nucleophile ideal for a variety of carbon-carbon bond-forming reactions.[2][3] Furthermore, the sulfonyl group can function as an excellent leaving group in subsequent elimination or aromatization steps, a crucial feature for the synthesis of aromatic heterocycles.

  • The Nitrile Group: The cyano moiety is a versatile functional group that can participate directly in cyclization reactions, be hydrolyzed to amides or carboxylic acids, or be reduced to amines. In the context of heterocycle synthesis, it often serves as a key electrophilic or nucleophilic center for ring closure.[2]

This combination makes this compound a superior reagent for constructing complex molecular architectures, particularly in the context of multicomponent reactions (MCRs), which are prized for their efficiency and atom economy.[4][5][6]

Core Reaction Principle: The Activated Methylene Carbanion

The foundational principle for nearly all applications of this compound in heterocycle synthesis is the generation of its corresponding carbanion. This process is straightforward and efficient, typically requiring only a mild inorganic or organic base.

Gewald_Mechanism start Ketone + this compound knoevenagel Knoevenagel Condensation (Intermediate A) start->knoevenagel 1. base1 Base (e.g., Morpholine) base1->knoevenagel michael Michael Addition (Intermediate B) knoevenagel->michael 2. sulfur Elemental Sulfur (S8) sulfur->michael cyclization Intramolecular Cyclization michael->cyclization 3. tautomerization Tautomerization cyclization->tautomerization 4. product 2-Aminothiophene Product tautomerization->product 5.

Caption: Stepwise workflow for the Gewald aminothiophene synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-Amino-3-(isopropylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene

  • Materials:

    • Cyclohexanone (1.0 equiv, e.g., 10 mmol, 0.98 g)

    • This compound (1.0 equiv, 10 mmol, 1.47 g)

    • Elemental Sulfur (1.1 equiv, 11 mmol, 0.35 g)

    • Morpholine (0.2 equiv, 2 mmol, 0.17 g)

    • Ethanol (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), cyclohexanone (1.0 equiv), this compound (1.0 equiv), and elemental sulfur (1.1 equiv).

    • Stir the mixture to create a suspension.

    • Add morpholine (0.2 equiv) dropwise to the stirring suspension at room temperature. The choice of morpholine is strategic; it serves as both a base for the Knoevenagel condensation and a catalyst for the sulfur addition. [7] 4. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

    • Dry the product under vacuum to yield the title compound as a pale yellow solid. (Typical Yield: 80-90%).

Substrate Scope and Data

This protocol is highly versatile and can be applied to various cyclic and acyclic ketones.

EntryKetoneBase/CatalystTime (h)Yield (%)
1CyclopentanoneMorpholine385
2AcetoneTriethylamine572
34-MethylcyclohexanoneMorpholine3.588
4Butan-2-onePyrrolidine475

Synthesis of Substituted Pyridines

This compound can be used to construct substituted pyridines, where it typically provides two carbons and one nitrogen (from the nitrile) to the final ring system. The strategy often involves an initial condensation followed by cyclization and elimination of the sulfonyl group to achieve aromatization.

Mechanistic Rationale: Modified Bohlmann-Rahtz Approach

The Bohlmann-Rahtz pyridine synthesis involves the reaction of an enamine with an ethynyl ketone. [8]We can adapt this logic by reacting the carbanion of this compound with an α,β-unsaturated carbonyl compound (a Michael acceptor) to form an adduct, which can then be cyclized.

  • Michael Addition: The base-generated carbanion of this compound acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated ketone (e.g., chalcone). This is a classic Michael 1,4-conjugate addition.

  • Intramolecular Cyclization/Condensation: The resulting enolate intermediate undergoes an intramolecular cyclization. The enolate oxygen attacks the nitrile carbon, forming a dihydropyran intermediate, which is in equilibrium with the open-chain keto form. Under acidic or basic conditions, the terminal methyl group's protons become acidic, allowing for condensation with the nitrile nitrogen.

  • Dehydration and Elimination: The cyclic intermediate then undergoes dehydration and, crucially, elimination of isopropylsulfinic acid. This final elimination step is the driving force for aromatization to the stable pyridine ring. The sulfonyl group's role as a good leaving group is paramount here. [9]

Detailed Experimental Protocol

Protocol 2: Synthesis of 4,6-Diphenyl-2-(isopropylsulfonyl)nicotinonitrile (Illustrative) (Note: This is a representative protocol based on established pyridine syntheses. The final product retains the sulfonyl group; a subsequent step with a strong base would be needed for its elimination to form a different pyridine derivative.)

  • Materials:

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv, 5 mmol, 1.04 g)

    • This compound (1.0 equiv, 5 mmol, 0.74 g)

    • Sodium ethoxide (1.1 equiv, 5.5 mmol, 0.37 g)

    • Anhydrous Ethanol (25 mL)

  • Procedure:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve chalcone (1.0 equiv) and this compound (1.0 equiv) in anhydrous ethanol (25 mL).

    • Add sodium ethoxide (1.1 equiv) portion-wise over 10 minutes at room temperature. The use of a strong, non-aqueous base is critical to ensure complete deprotonation and prevent hydrolysis of the nitrile.

    • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours. Monitor by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

    • Acidify the aqueous mixture carefully with 1M HCl to a pH of ~6-7.

    • The precipitated solid is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental heterocycles in medicinal chemistry. [10][11]A common route involves the condensation of a three-carbon dielectrophilic component with an amidine. This compound can be elaborated into such a three-carbon component.

Mechanistic Rationale
  • Formation of a 1,3-Dielectrophile Precursor: First, this compound is reacted with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid anhydride to form an enol ether, such as ethyl 2-cyano-3-ethoxy-2-(isopropylsulfonyl)acrylate. This intermediate now possesses two electrophilic centers ripe for reaction.

  • Cyclocondensation: This activated intermediate is then reacted with an amidine hydrochloride. The more nucleophilic nitrogen of the amidine attacks one electrophilic site, followed by an intramolecular attack by the second nitrogen onto the other electrophilic site (the nitrile carbon), closing the ring.

  • Aromatization: The resulting dihydropyrimidine intermediate eliminates ethanol and isopropylsulfinic acid to yield the final aromatic pyrimidine.

Visualized Workflow: Pyrimidine Synthesis

Pyrimidine_Workflow start This compound step1 React with Triethyl Orthoformate + Acetic Anhydride start->step1 intermediate Form Enol Ether Intermediate (1,3-Dielectrophile) step1->intermediate step2 React with Amidine·HCl + Base intermediate->step2 cyclization Cyclocondensation & Aromatization step2->cyclization product Substituted Pyrimidine cyclization->product

Caption: General workflow for pyrimidine synthesis from the title reagent.

Detailed Experimental Protocol

Protocol 3: Synthesis of 2-Phenyl-5-(isopropylsulfonyl)pyrimidine-4-amine

  • Materials:

    • This compound (1.0 equiv, 10 mmol, 1.47 g)

    • Triethyl orthoformate (1.5 equiv, 15 mmol, 2.22 g)

    • Acetic anhydride (2.0 equiv, 20 mmol, 2.04 g)

    • Benzamidine hydrochloride (1.0 equiv, 10 mmol, 1.57 g)

    • Sodium ethoxide (2.2 equiv, 22 mmol, 1.50 g)

    • Anhydrous Ethanol (30 mL)

  • Procedure:

    • Part A: Intermediate Formation. In a 100 mL flask, combine this compound (1.0 equiv), triethyl orthoformate (1.5 equiv), and acetic anhydride (2.0 equiv). Heat the mixture at 120-130 °C for 2 hours. After cooling, remove the volatile components under reduced pressure to obtain the crude enol ether intermediate.

    • Part B: Cyclization. Dissolve the crude intermediate from Part A in anhydrous ethanol (30 mL).

    • Add benzamidine hydrochloride (1.0 equiv) and sodium ethoxide (2.2 equiv) to the solution. The base serves to free the amidine and drive the condensation.

    • Heat the mixture to reflux for 5-7 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into 150 mL of ice water.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize from an appropriate solvent like ethanol or ethyl acetate/hexane to obtain the pure pyrimidine product.

Conclusion

This compound is a cost-effective and highly reactive building block for modern heterocyclic chemistry. Its activated methylene group provides a reliable entry point for constructing carbon-carbon bonds, while the sulfonyl and nitrile groups offer multiple pathways for cyclization and functionalization. The protocols detailed herein for thiophenes, pyridines, and pyrimidines demonstrate its broad applicability and provide a solid foundation for further exploration in the synthesis of novel, biologically relevant molecules. The strategic use of the sulfonyl moiety, both as an activating group and a leaving group, underscores the sophisticated molecular design embodied in this versatile reagent.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Krische, M. J., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12547-12551. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of Furan and Thiophene.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available from: [Link]

  • Cadogan, J. I. G., et al. (1995). Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile: a general route to b-substituted a,b-unsaturated nitriles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2755-2760. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]

  • Müller, T. J. J. (2009). Multi-Component Syntheses of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 18). Springer.
  • ResearchGate. (2020). Synthesis of pyrimidine derivatives under solvent-free conditions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry, 13(38), 9771-9793. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine. Retrieved from [Link]

  • Educational Document. (2018). Thiophene. Available from various university chemistry resources.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(5), 1024-1035. Available from: [Link]

  • Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen.
  • Al-Warhi, T., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(1), 1-20. Available from: [Link]

  • Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1443-1452. Available from: [Link]

  • Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds. International Journal for Research Publication & Seminar, 11(03). Available from: [Link]

  • Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 133(40), 16045-16054. Available from: [Link]

  • Paul, B., & Sabuj, K. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. Available from: [Link]

  • Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Route to phenylsulfonyl acetonitrile. Scientific Diagram. Available from: [Link]

  • Wang, L., et al. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews, 44(10), 3016-3035. Available from: [Link]

  • Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie, 44(4), 261-265. Available from: [Link]

  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
  • Gentry, V. M., & Nicewicz, D. A. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 13(15), 10235-10240. Available from: [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2016). How can CH3CN act as both electrophile and nucleophile?. Retrieved from [Link]

  • Chen, J., et al. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a versatile reagent. Beilstein Journal of Organic Chemistry, 17, 2896-2905. Available from: [Link]

  • Wang, H., et al. (2011). 2-[4-(Methyl-sulfon-yl)phen-yl]acetonitrile. Acta Crystallographica Section E, 67(Pt 3), o574. Available from: [Link]

  • American Chemical Society - ACS Figshare. (2016).

Sources

Application Note: 2-(Isopropylsulfonyl)acetonitrile as a Precursor for Pyrimidine Synthesis

[1]

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (IPSA) is a specialized active methylene reagent utilized in the construction of functionalized pyrimidine scaffolds.[1] Unlike its phenyl- or methyl- analogs, the isopropyl group introduces a specific steric bulk and lipophilicity profile that modulates the solubility and metabolic stability of the final heterocyclic product.[1]

This guide details the application of IPSA in synthesizing 4-amino-5-(isopropylsulfonyl)pyrimidines . These motifs are critical in medicinal chemistry, serving as bioisosteres for carboxylates or as electrophilic "warheads" in covalent inhibitors (targeting cysteine residues via nucleophilic aromatic substitution,

1

Scientific Foundation & Mechanism[1]

The Chemical Logic

The utility of IPSA (


11

The dominant synthetic route involves a two-step sequence:[1]

  • Activation: Condensation with an orthoester (or DMF-DMA) to form an alkoxymethylene intermediate.[1]

  • Cyclization: Reaction with a binucleophile (amidine, guanidine, or urea) to close the pyrimidine ring.[1]

Mechanistic Pathway

The regiochemistry is predictable.[1] The sulfonyl group, being non-leaving in this condensation context, remains at position 5 of the pyrimidine ring. The nitrile nitrogen is incorporated into the ring, eventually tautomerizing to form the 4-amino substituent.[1]

ReactionMechanismcluster_legendKey TransformationIPSA2-(Isopropylsulfonyl)acetonitrileInterIntermediate:2-(Isopropylsulfonyl)-3-ethoxyacrylonitrileIPSA->InterAc_2O, Reflux- 2 EtOHOrthoTriethyl Orthoformate(Electrophile)Ortho->InterProduct4-Amino-5-(isopropylsulfonyl)pyrimidineInter->ProductNaOEt, EtOHCyclizationAmidineAmidine/Guanidine(Binucleophile)Amidine->ProductDescC-C-N fragment insertionretaining Sulfonyl at C5

Figure 1: Mechanistic pathway for the conversion of IPSA to 5-sulfonylpyrimidines via alkoxymethylene activation.

Experimental Protocols

Protocol A: Stepwise Synthesis (High Purity Route)

Recommended for library synthesis where intermediate purification is desired.[1]

Phase 1: Activation (Synthesis of the Enol Ether)

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Triethyl orthoformate (TEOF) (1.5 - 2.0 eq)[1]

  • Acetic Anhydride (2.0 eq)[1]

Procedure:

  • Charge a round-bottom flask with IPSA (e.g., 10 mmol, 1.47 g).

  • Add TEOF (15 mmol) and Acetic Anhydride (20 mmol).

  • Critical Step: Reflux the mixture at 100–110°C for 4–6 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol produced.[1]

  • Monitor via TLC (Hexane:EtOAc 7:3). The starting nitrile spot (

    
    ) should disappear, replaced by a less polar enol ether spot.[1]
    
  • Workup: Concentrate under reduced pressure to remove excess TEOF and acetic acid. The residue (often an oil or low-melting solid) is usually sufficiently pure (>90%) for the next step.[1] If solidification is difficult, triturate with cold diethyl ether.[1]

Phase 2: Cyclization

Reagents:

  • Crude Enol Ether intermediate (from Phase 1)[1]

  • Acetamidine Hydrochloride (1.2 eq) [or other amidine/guanidine][1]

  • Sodium Ethoxide (NaOEt) (1.5 eq) or Potassium Carbonate (

    
    )[1]
    
  • Ethanol (Absolute)[1]

Procedure:

  • Dissolve Acetamidine HCl in absolute ethanol.[1]

  • Add NaOEt (or base of choice) and stir for 10 min at room temperature to liberate the free amidine base.

  • Add the Enol Ether intermediate dropwise (dissolved in a minimal amount of EtOH if necessary).

  • Reflux the mixture for 6–12 hours.

  • Observation: A precipitate often forms as the reaction cools.[1]

  • Workup:

    • Cool to 0°C.[1]

    • Filter the solid.[1]

    • Wash with cold water (to remove inorganic salts) and then cold ethanol.[1]

    • Recrystallize from Ethanol/DMF if necessary.[1]

Protocol B: One-Pot Microwave Synthesis (Rapid Route)

Recommended for rapid analog generation.[1]

Reagents:

  • IPSA (1.0 eq)[1]

  • Amidine Hydrochloride (1.2 eq)[1]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq)[1]

  • Solvent: Ethanol or Isopropanol[1]

Procedure:

  • In a microwave vial, combine IPSA (1.0 mmol), Amidine HCl (1.2 mmol), and DMF-DMA (1.5 mmol).

  • Add Ethanol (3 mL).

  • Seal and irradiate at 120°C for 20–30 minutes .

  • Cool to room temperature.

  • Pour the reaction mixture into ice water. The product usually precipitates.[1]

  • Filter and dry.[1]

Critical Process Parameters (CPP) & Optimization

The isopropyl group creates steric hindrance not present in methyl-analogs.[1] This impacts reaction kinetics.[1][4]

ParameterRecommendationRationale
Solvent (Cyclization) Ethanol (Abs) or DMFProtic solvents (EtOH) stabilize the transition state of the amidine addition.[1] DMF is required if the amidine is lipophilic.[1]
Base Choice NaOEt >

> TEA
Strong alkoxides ensure complete deprotonation of the amidine salt.[1] Weak bases (TEA) often result in incomplete conversion.[1]
Temperature Reflux (78°C+)The isopropyl steric bulk slows the initial nucleophilic attack.[1] Room temperature reactions rarely reach completion.[1]
Water Content < 0.5%Critical. Orthoesters and enol ethers hydrolyze rapidly.[1] Use dry solvents and glassware.[1]
Stoichiometry 1.2 eq AmidineExcess amidine prevents oligomerization of the electrophilic intermediate.[1]

Decision Tree for Synthesis Strategy

Use this workflow to select the optimal route based on your specific amidine partner.

DecisionTreeStartSelect Amidine PartnerType1Standard Amidine(Acetamidine, Benzamidine)Start->Type1Type2Guanidine / UreaStart->Type2Type3Sterically HinderedAmidineStart->Type3RouteAProtocol A (Stepwise)Reflux in EtOHType1->RouteAHigh YieldRouteBProtocol B (One-Pot)DMF-DMA / MicrowaveType2->RouteBAvoids Solubility IssuesRouteCHigh Temp / PressureUse n-BuOH @ 120°CType3->RouteCOvercomes Sterics

Figure 2: Workflow for selecting the synthesis protocol based on nucleophile sterics.

Troubleshooting & Stability

  • Issue: Low Yield in Step 1 (Activation).

    • Cause: Hydrolysis of TEOF or incomplete removal of ethanol.[1]

    • Solution: Ensure the reaction is equipped with a drying tube or use a Dean-Stark trap if scaling up.[1] Add more Acetic Anhydride.[1]

  • Issue: Product is an Oil/Gum.

    • Cause: Presence of unreacted DMF-DMA or solvent inclusions.[1]

    • Solution: Triturate with diethyl ether/pentane.[1] The isopropyl group increases lipophilicity, making crystallization slower than methyl analogs.[1]

  • Issue: "Missing" Sulfonyl Group.

    • Context: If using highly basic conditions (e.g., NaH) and high heat, desulfonylation is rare but possible if the ring is electron-deficient enough.[1]

    • Validation: Check MS for [M-106] loss (loss of

      
      ).[1]
      

Safety Information

  • Nitriles: IPSA releases cyanide equivalents upon combustion or strong metabolic processing; handle in a fume hood.[1]

  • Sulfones: Generally stable, but avoid strong reducing agents which can generate sulfides (stench/toxicity).[1]

  • Skin Contact: Sulfonyl acetonitriles are potential alkylating agents (mild).[1] Wear nitrile gloves and eye protection.[1]

References

  • General Reactivity of Sulfonyl Acetonitriles

    • Middleton, W. J. (1960).[1] 2-(Alkylsulfonyl)acetonitriles. This foundational work establishes the acidity and condensation behavior of the class.[1]

    • Journal of Organic Chemistry. [1]

  • Pyrimidine Synthesis via Enol Ethers

    • Schenone, P., et al. (1990).[1] Reaction of 2-substituted 3-dimethylamino-2-propenenitriles with nucleophiles.

    • Journal of Heterocyclic Chemistry. [1]

  • Structure-Reactivity of Sulfonylpyrimidines

    • Tindall, E. A., et al. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Provides context on the utility of the final product).

    • Bioconjugate Chemistry. [1]

  • One-Pot Procedures

    • Bagley, M. C., et al. (2001).[1] A new one-step synthesis of pyridines and pyrimidines.

    • Tetrahedron Letters.

Application Note: 2-(Isopropylsulfonyl)acetonitrile in Julia-Type Olefinations

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 2-(Isopropylsulfonyl)acetonitrile in olefination reactions.


-Unsaturated Nitriles and Vinyl Sulfones
Reagent:  this compound (CAS: 120069-21-8)

Executive Summary & Mechanistic Distinction

This compound is a specialized sulfone reagent used for the introduction of cyanomethyl (


) and cyanovinyl (

) motifs.[1] While frequently associated with the "Julia" family of olefinations due to its sulfone auxiliary, it is critical to distinguish its mechanistic behavior from the standard Julia-Kocienski reaction.
  • Julia-Kocienski (One-Pot): Requires a heteroaryl sulfone (e.g., PT, BT, TBT) to facilitate a Smiles rearrangement and spontaneous elimination of

    
    .
    
  • This compound: Lacks the heteroaryl activator. Therefore, it does not undergo the spontaneous Smiles rearrangement. Instead, it is utilized in:

    • Classical Julia Olefination: A two-step sequence (Aldol addition

      
       Reductive elimination) to yield acrylonitriles .
      
    • Knoevenagel Condensation: A base-mediated dehydration to yield

      
      -cyano vinyl sulfones .
      

This guide details the protocols for both pathways, enabling researchers to selectively target either the alkene (acrylonitrile) or the functionalized sulfone (Michael acceptor).

Chemical Properties & Reagent Handling[1]

PropertySpecification
Chemical Name This compound
CAS Number 120069-21-8
Structure

Molecular Weight 147.19 g/mol
pKa (

-protons)
~11–12 (Estimated; activated by both

and

)
Role Nucleophile (Carbanion source)
Storage 2–8°C, Hygroscopic.[1] Store under Argon/Nitrogen.

Expert Insight: The isopropyl group provides steric bulk that can enhance diastereoselectivity during the initial aldol addition compared to methyl analogs, while the sulfonyl and nitrile groups synergistically acidify the


-protons, allowing deprotonation with weaker bases (e.g., 

, DBU) compared to standard alkyl sulfones.

Mechanistic Pathways & Decision Matrix[1]

The choice of reaction conditions dictates the final product.

JuliaPathways Reagent 2-(Isopropylsulfonyl) acetonitrile Intermediate β-Hydroxy Sulfone Intermediate Reagent->Intermediate Base (LDA or NaH) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acylation Derivatization (AcCl or BzCl) Intermediate->Acylation Pathway A: Classical Julia Dehydration Dehydration (-H2O) Intermediate->Dehydration Pathway B: Knoevenagel ReductiveElim Reductive Elimination (Na/Hg or SmI2) Acylation->ReductiveElim Acrylonitrile TARGET A: Acrylonitrile (R-CH=CH-CN) ReductiveElim->Acrylonitrile Loss of iPr-SO2 & R-COO VinylSulfone TARGET B: Vinyl Sulfone (R-CH=C(CN)SO2iPr) Dehydration->VinylSulfone Retention of Sulfone

Figure 1: Divergent synthesis pathways for this compound. Pathway A yields the alkene (nitrile), while Pathway B yields the vinyl sulfone.

Protocol A: Synthesis of Acrylonitriles (Classical Julia)

Objective: Synthesis of


-unsaturated nitriles via reductive desulfonylation. This method is preferred when the sulfone moiety is not desired in the final product.
Reagents
  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Base: LiHMDS or LDA (1.3 equiv)

  • Derivatizing Agent: Acetic Anhydride (

    
    ) or Benzoyl Chloride (
    
    
    
    ) (1.5 equiv)
  • Reducing Agent: 6%

    
     amalgam OR
    
    
    
    (Samarium diiodide).
Step-by-Step Methodology
  • Metallation (Carbanion Formation):

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve This compound (1.2 equiv) in anhydrous THF (

      
      ).
      
    • Cool to -78°C .

    • Add LiHMDS (1.3 equiv, 1.0 M in THF) dropwise over 10 minutes. The solution typically turns faint yellow.

    • Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Aldol Addition:

    • Add the Aldehyde (1.0 equiv, dissolved in minimal THF) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to -40°C over 2 hours.

    • Checkpoint: TLC should show consumption of the aldehyde and formation of a more polar intermediate (

      
      -hydroxy sulfone).
      
  • In-Situ Derivatization (O-Acylation):

    • While still at -40°C, add Acetic Anhydride (1.5 equiv) or Benzoyl Chloride .

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Note: This converts the hydroxyl group into a good leaving group (acetate/benzoate).

  • Reductive Elimination:

    • Method A (Traditional): Add 6% Na(Hg) (4.0 equiv Na) and buffered methanol (

      
      ) to the reaction mixture. Stir vigorously at 0°C to RT.
      
    • Method B (Green/Modern): Cool to -78°C. Add a solution of

      
        (2.5 equiv in THF) containing HMPA or DMPU (4.0 equiv). The deep blue color of 
      
      
      
      will fade to yellow/white.
    • Stir until the intermediate is consumed (typically <1 hour).

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography.

Protocol B: Synthesis of Vinyl Sulfones (Knoevenagel)

Objective: Synthesis of 2-(isopropylsulfonyl)-3-substituted-acrylonitriles. These are highly reactive Michael acceptors, useful for covalent drug inhibition or further heterocycle synthesis.

Reagents
  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: this compound (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene or Benzene (for Dean-Stark) or Ethanol (for precipitation).

Step-by-Step Methodology
  • Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine the Aldehyde and This compound .

    • Dissolve in Toluene (

      
      ).
      
  • Catalysis:

    • Add Piperidine (10 mol%) and Acetic Acid (10 mol%).

    • Note: This buffer system prevents side reactions (aldol polymerization) while catalyzing the dehydration.

  • Reflux:

    • Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Reaction time: 2–6 hours.

    • Alternative (Ethanol): Stir at RT or mild heat (50°C). The product often precipitates out of solution.

  • Isolation:

    • Cool to RT.

    • If precipitated, filter and wash with cold ethanol/hexanes.

    • If in solution, wash with 1M HCl (to remove piperidine), then saturated

      
      .
      
    • Concentrate and recrystallize (often from EtOH) or purify via column chromatography.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Reaction (Step 1) Wet solvent or inactive base.Titrate LiHMDS/LDA before use. Ensure THF is distilled from Na/Benzophenone.
Low Yield (Classical Julia) Retro-aldol reaction during warming.Perform acylation at lower temperature (-78°C to -40°C). Do not warm to RT before acylation.
E/Z Selectivity Issues Open vs. Closed Transition State.To favor E-alkene: Use polar solvents (add HMPA) and larger counterions (KHMDS). To favor Z-alkene: Use non-polar solvents and LiHMDS.
Polymerization Product is a reactive Michael acceptor.Add radical inhibitor (BHT) during workup/concentration. Store product at -20°C.

References

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[2] Journal of the Chemical Society, Perkin Transactions 1, 2563–2585. Link

  • Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833–4836. Link

  • Kocienski, P. J., et al. (1998).[2] A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26–28.[2] Link

  • Simlandy, A. K., & Mukherjee, S. (2017).[2] Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction.[2] The Journal of Organic Chemistry, 82(9), 4851–4858. Link

  • SynQuest Laboratories. (2024). This compound Product Data. Link

Sources

Application Notes and Protocols: C-Alkylation of 2-(Isopropylsulfonyl)acetonitrile with Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the C-alkylation of 2-(isopropylsulfonyl)acetonitrile, a versatile active methylene compound. We delve into the core chemical principles, offer guidance on parameter optimization, and present robust, step-by-step protocols suitable for researchers in synthetic chemistry and drug development. The methodologies described are designed to be reproducible and scalable, with an emphasis on explaining the causal factors behind experimental choices to ensure successful outcomes.

Introduction: The Synthetic Utility of α-Sulfonyl Nitriles

α-Functionalized sulfones are pivotal structural motifs in a vast array of biologically active molecules and are highly valued intermediates in organic synthesis. The compound this compound belongs to a class of molecules known as "active methylene compounds," where a CH₂ group is positioned between two potent electron-withdrawing groups—in this case, an isopropylsulfonyl group and a nitrile moiety.[1][2] This unique electronic arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion. This carbanion serves as a soft nucleophile, readily participating in carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides.

Mastering the alkylation of this substrate allows for the precise introduction of diverse alkyl fragments, paving the way for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs. This guide offers both the foundational knowledge and the practical protocols to effectively leverage this powerful synthetic transformation.

The Underlying Chemistry: Mechanism and Principles

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The alkylation proceeds via a classical two-step sequence involving deprotonation and subsequent nucleophilic substitution.

Acidity and Carbanion Formation

The cornerstone of this reaction is the acidity of the α-hydrogens of this compound. The sulfonyl (SO₂) and nitrile (C≡N) groups exert strong inductive and resonance effects, delocalizing the negative charge of the conjugate base across the α-carbon, the oxygen atoms of the sulfone, and the nitrogen atom of the nitrile. This extensive resonance stabilization significantly lowers the pKa of the α-protons, making them readily removable by moderately strong bases. While the exact pKa in a given solvent may vary, it is comparable to other well-known active methylene compounds like dialkyl malonates (pKa ≈ 13) or β-ketoesters (pKa ≈ 11), allowing for the use of a wide range of common laboratory bases.[3]

The Sₙ2 Alkylation Pathway

Once the nucleophilic carbanion is generated, it attacks the electrophilic alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step involves the backside attack of the carbanion on the carbon atom bearing the halide, leading to the displacement of the leaving group and the formation of the new C-C bond.

Caption: General mechanism for the alkylation of this compound.

Because the key bond-forming step follows an Sₙ2 pathway, the reaction is most efficient with unhindered electrophiles. The reactivity of the alkyl halide (RX) generally follows the order: Methyl > Primary > Secondary , and for the leaving group (X): I > Br > Cl > OTs .[3][4] Tertiary alkyl halides are unsuitable as they will predominantly undergo an E2 elimination reaction upon exposure to the basic carbanion.[3]

Controlling Selectivity: Mono- vs. Di-alkylation

The mono-alkylated product still possesses one acidic α-proton, which can be removed to undergo a second alkylation.[5][6] Controlling the selectivity between mono- and di-alkylation is a critical aspect of the protocol.

  • For Mono-alkylation: Use of approximately one equivalent of base and one equivalent of the alkyl halide is recommended. Slowly adding the alkyl halide to the pre-formed anion can also favor mono-substitution. Using a non-polar solvent can sometimes enhance mono-alkylation selectivity.[7]

  • For Di-alkylation: Use of more than two equivalents of base and two equivalents of the alkyl halide is required. Often, the second alkylation is slower than the first, necessitating higher temperatures or longer reaction times. Cesium carbonate has been reported to be particularly effective for promoting di-alkylation.[5]

Optimizing Reaction Parameters

The success of the alkylation hinges on the judicious selection of four key parameters: base, solvent, electrophile, and temperature.

ParameterOptions & ConsiderationsRationale & Expert Insights
Base Weak (K₂CO₃, Cs₂CO₃): Heterogeneous, often requires heating or PTC. Cs₂CO₃ is more soluble and reactive than K₂CO₃.[5] Strong (NaH, NaOEt): Homogeneous (after reaction), highly reactive, but require anhydrous conditions and careful handling. Organic (DBU): Homogeneous, mild, soluble in organic solvents, simplifies workup.[7]For general-purpose mono-alkylation, K₂CO₃ is a cost-effective and safe choice, especially when paired with a polar aprotic solvent like acetonitrile or DMF. For difficult alkylations or to drive the reaction to completion, stronger bases like NaH are effective but demand more stringent inert atmosphere techniques.
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO, THF): Excellent choices as they solvate the cation of the base but not the anion, leaving the carbanion highly nucleophilic.[5][7] Non-Polar (Benzene, Toluene): Can be used, particularly with organic bases like DBU or under phase-transfer conditions.[7]Acetonitrile and DMF are the most common and reliable solvents. Acetonitrile is often preferred due to its lower boiling point, which simplifies removal during workup. DMF has a higher boiling point, which can be advantageous for sluggish reactions requiring more thermal energy.
Alkyl Halide Reactive (Allyl-Br, Benzyl-Br, Me-I): Very fast reactions, often complete at room temperature. Primary (Et-Br, Bu-I): Good substrates, may require gentle heating. Secondary (i-Pr-Br, c-Hex-Br): Slower reactions, may require stronger conditions and can be prone to elimination side reactions.The choice of halide matters. Alkyl iodides are the most reactive but are more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are typically the electrophiles of choice.
Temperature 0 °C to Room Temp: Sufficient for highly reactive electrophiles like benzyl or allyl halides. 40 - 80 °C: A common range for primary alkyl halides to ensure a reasonable reaction rate. > 80 °C: May be required for secondary halides or less reactive systems.It is always advisable to start at a lower temperature and monitor the reaction's progress (e.g., by TLC or LC-MS). Unnecessary heating can promote side reactions, including elimination and decomposition.

Experimental Protocols

The following protocols provide robust starting points for the alkylation reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Standard Alkylation with Potassium Carbonate in Acetonitrile

This method is a reliable and straightforward approach for most primary and reactive alkyl halides.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard workup reagents (Water, Ethyl Acetate, Brine)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration), followed by finely powdered potassium carbonate (1.5 eq).

  • Anion Formation: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with saturated brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

PTC is exceptionally useful for reactions involving solid inorganic bases or when using less polar solvents. The catalyst facilitates the transport of the carbanion into the organic phase where the alkylation occurs.[8][9]

Materials:

  • Same as Protocol 1, plus:

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB) (0.1 eq)

  • Toluene (as an alternative solvent)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the phase-transfer catalyst (0.1 eq).

  • Solvent and Reagent Addition: Add the solvent (e.g., Toluene or Acetonitrile, approx. 0.1-0.2 M) and the alkyl halide (1.1 eq).

  • Reaction: Stir the mixture vigorously at a temperature between 50 °C and 80 °C. The high agitation is crucial for ensuring efficient transfer between phases. Monitor the reaction by TLC or LC-MS. PTC reactions are often significantly faster than their non-catalyzed counterparts.

  • Workup and Purification: Follow steps 6-8 from Protocol 1. The workup is identical.

Experimental Workflow setup 1. Reaction Setup (Substrate, Base, Solvent) reagent 2. Add Alkyl Halide (and PTC if used) setup->reagent react 3. Heat & Stir (Monitor by TLC/LC-MS) reagent->react cool 4. Cool to RT react->cool workup 5. Aqueous Workup (Filter, Extract, Dry) cool->workup purify 6. Purification (Chromatography or Recrystallization) workup->purify product Pure Alkylated Product purify->product

Caption: A generalized workflow for the alkylation of this compound.

Representative Substrate Scope

The alkylation protocol is versatile and accommodates a range of alkyl halides. The following table summarizes expected outcomes for common electrophiles.

Alkyl Halide (RX)ClassTypical ConditionsExpected YieldNotes
Methyl IodideMethylK₂CO₃, MeCN, RT - 40°C>90%Highly reactive. Reaction is typically fast.
Ethyl BromidePrimaryK₂CO₃, MeCN, 60°C80-90%Standard conditions apply.
n-Butyl BromidePrimaryK₂CO₃, DMF, 70°C80-90%A higher boiling solvent may improve rate.
Allyl BromideAllylicK₂CO₃, MeCN, RT>90%Highly reactive; may not require heating.
Benzyl BromideBenzylicK₂CO₃, MeCN, 40-50°C>90%Highly reactive; monitor carefully to avoid di-alkylation.
Isopropyl BromideSecondaryCs₂CO₃, DMF, 80-100°C40-60%Slower reaction; risk of E2 elimination increases. Stronger base and higher temp needed.

Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture). 2. Insufficient temperature. 3. Unreactive alkyl halide (e.g., chloride).1. Use freshly ground, anhydrous K₂CO₃ or switch to a stronger base (NaH, Cs₂CO₃). 2. Gradually increase temperature by 10-20°C. 3. Add a catalytic amount of NaI or KBr (Finkelstein reaction) or switch to the bromide/iodide analogue. Consider using the PTC protocol.
Low Yield 1. Incomplete reaction. 2. Side reactions (elimination with 2° halides). 3. Product loss during workup.1. Increase reaction time or temperature. 2. Use milder conditions (lower temp, weaker base if possible). 3. Ensure pH is neutral during extraction; perform extractions thoroughly.
Formation of Di-alkylated Product 1. Excess base or alkyl halide used. 2. Reaction run for too long at high temperature.1. Use strict stoichiometry (1.0-1.1 eq of halide, 1.2-1.5 eq of base). 2. Monitor reaction closely and stop once starting material is consumed. Consider adding the alkyl halide slowly.

Safety Precautions:

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Always handle them in a chemical fume hood.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate is a mild irritant. Handle all bases with appropriate care.

  • Solvents: Acetonitrile, DMF, and other organic solvents are flammable and have associated toxicities. Ensure there are no ignition sources nearby and work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • Makosza, M. (n.d.). Phase-Transfer Alkylation of Nitriles. ResearchGate. [Link]

  • Keglevich, G., & Kiss, N. Z. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. MDPI. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]

  • YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. [Link]

  • Siddeswara, M., et al. (2010). Alkylation of active methylene compounds. ResearchGate. [Link]

  • Ono, N., et al. (1977). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Dolai, M., & Tabassum, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal. [Link]

  • Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]

  • PubMed. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • Royal Society of Chemistry. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. [Link]

  • The University of Liverpool Repository. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). [Link]

  • Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Calgary. (n.d.). Alkylation. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • PubMed. (2011). Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]

  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. [Link]

  • University of Tartu. (n.d.). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. [Link]

  • National Institutes of Health. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). The α-alkylation of carbonyl sulfoxonium ylides: studies and applications in the synthesis of new sulfur heterocycles. [Link]

  • Digital Repository. (n.d.). A study of the alkylation of hydratroponitrile with amyl halides. [Link]

  • Royal Society of Chemistry. (n.d.). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. [Link]

Sources

Application Note: 2-(Isopropylsulfonyl)acetonitrile in Pd-Catalyzed Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific utilization of 2-(Isopropylsulfonyl)acetonitrile (CAS: 120069-21-8), not merely as a solvent or passive additive, but as a critical pronucleophile and scaffold precursor for accessing complex heterocyclic architectures via Palladium-catalyzed cross-couplings.

While "Suzuki-Miyaura coupling" typically refers to the reaction between organoboron species and halides, this reagent is most frequently employed in a tandem workflow : first generating a halogenated heteroaryl scaffold (specifically sulfonyl-pyridines) which then serves as the electrophile in the Suzuki coupling. This distinction is crucial for experimental success.


-Arylation, and Suzuki-Miyaura Applications

Executive Summary & Strategic Utility

This compound is a specialized


-synthon characterized by high acidity at the 

-methylene position (

in DMSO) and the steric bulk of the isopropylsulfonyl moiety. In drug discovery, it is a privileged building block used to introduce the isopropylsulfonyl group—a motif found in several JAK inhibitors and kinase modulators to optimize metabolic stability and solubility.

Its application in Palladium-catalyzed reactions falls into two distinct categories:

  • Indirect Suzuki Application (Primary): Use as a cyclization reagent to synthesize 2-halo-3-(isopropylsulfonyl)pyridines , which are subsequent high-value substrates for Suzuki-Miyaura coupling.

  • Direct

    
    -Arylation (Secondary):  Direct Pd-catalyzed cross-coupling with aryl halides to form quaternary centers, often miscategorized as Suzuki coupling due to similar catalytic systems.
    

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary routes for utilizing this reagent in cross-coupling workflows.

G Start This compound (CAS 120069-21-8) Vinamidinium + Vinamidinium Salts (Cyclization) Start->Vinamidinium ArylHalide + Ar-X (Pd Cat.) (Alpha-Arylation) Start->ArylHalide Direct Coupling PyridineInt Intermediate: 3-(Isopropylsulfonyl)pyridin-2-ol Vinamidinium->PyridineInt Base/Heat Activation Activation (POCl3/Tf2O) PyridineInt->Activation SuzukiPartner Suzuki Partner: 2-Chloro-3-(isopropylsulfonyl)pyridine Activation->SuzukiPartner BoronicAcid + Ar-B(OH)2 (Suzuki-Miyaura) SuzukiPartner->BoronicAcid ProductA Product A: 2-Aryl-3-(isopropylsulfonyl)pyridine BoronicAcid->ProductA Pd(0) ProductB Product B: alpha-Aryl-alpha-sulfonyl Nitrile ArylHalide->ProductB

Figure 1: Dual-pathway utilization of this compound. Route A (Blue) represents the standard industrial workflow for generating Suzuki-ready scaffolds. Route B (Red) represents direct Pd-catalyzed functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of Suzuki-Ready Scaffold (2-Chloro-3-(isopropylsulfonyl)pyridine)

Context: This protocol converts the nitrile into a heteroaryl chloride, which is the actual substrate for the Suzuki coupling.

Reagents:

  • This compound (1.0 equiv)

  • 3-(Dimethylamino)acrolein or Vinamidinium salt (1.0 - 1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaOEt
    
  • Solvent: THF or Ethanol

  • Chlorinating Agent:

    
     (if proceeding via hydroxy intermediate)
    

Step-by-Step Methodology:

  • Condensation: In a reaction vessel, dissolve this compound (10 mmol) in dry THF (50 mL).

  • Deprotonation: Cool to 0°C. Add

    
    -BuOK (11 mmol) portion-wise. The solution will turn yellow/orange, indicating anion formation.
    
  • Cyclization: Add 3-(dimethylamino)acrolein (11 mmol) slowly. Allow the mixture to warm to RT and reflux for 3-5 hours.

    • Checkpoint: Monitor by LCMS for the formation of the 2-hydroxypyridine (or pyridone) intermediate.

  • Workup: Quench with dilute HCl. Extract with EtOAc. Concentrate to obtain the crude pyridone.

  • Chlorination (Activation): Dissolve the crude intermediate in

    
     (5 equiv). Heat to 90°C for 2 hours.
    
  • Isolation: Carefully quench the reaction mixture into ice water (Exothermic!). Neutralize with

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields 2-chloro-3-(isopropylsulfonyl)pyridine .

Protocol B: Suzuki-Miyaura Coupling of the Sulfonyl-Pyridine

Context: Coupling the scaffold generated in Protocol A with an aryl boronic acid.

Reagents:

  • Substrate: 2-Chloro-3-(isopropylsulfonyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or round-bottom flask with the chloro-pyridine substrate (1.0 mmol), Aryl Boronic Acid (1.3 mmol), and

    
     (0.03 mmol).
    
  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen poisons the catalyst).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL) via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Monitoring: Check TLC/LCMS. The sulfonyl group is electron-withdrawing, activating the 2-position for rapid oxidative addition.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Critical Optimization Parameters

The isopropylsulfonyl group exerts specific electronic and steric effects that influence the Suzuki reaction.

ParameterRecommendationMechanistic Rationale
Catalyst Selection

or XPhos Pd G3
The bulky isopropyl group at C3 can sterically hinder the C2 position. Bidentate ligands (

) or bulky phosphines (XPhos) prevent catalyst decomposition and facilitate reductive elimination.
Base Choice

or

Weak bases are preferred. Strong bases (alkoxides) may cause deprotonation of the acidic

-protons if the ring system is not fully aromatized or if side chains are sensitive.
Solvent System Dioxane/H2O (4:1)Water is essential for the transmetallation step (activation of the boronic acid).
Electronic Effect High Reactivity The

group is strongly electron-withdrawing (

), making the C-Cl bond highly reactive toward oxidative addition. Reactions often proceed faster than with unsubstituted pyridines.

Troubleshooting & Self-Validation

Common Failure Modes
  • Protodeboronation: If the Suzuki coupling yields the de-halogenated pyridine (hydrodehalogenation) instead of the biaryl, the catalyst loading is too low or the reaction is "starved" of boronic acid.

    • Fix: Increase Boronic Acid to 1.5 equiv and ensure strict

      
      -free conditions.
      
  • Homocoupling: Formation of Ar-Ar (from boronic acid).

    • Fix: Change solvent to Toluene/Water or reduce the amount of

      
       present (homocoupling is often oxidative).
      
  • Regioselectivity Issues: If using a di-halo scaffold, the position ortho to the sulfonyl group will react first due to the electronic activation.

Validation Check
  • 1H NMR: The isopropyl group provides a distinct diagnostic handle.

    • Starting Material: Septet at

      
       ppm.
      
    • Product: The septet often shifts slightly upfield due to the shielding cone of the newly added aryl ring.

    • Mass Spec: Look for the characteristic isotopic pattern of Chlorine in the intermediate, and its disappearance in the final product.

References

  • Synthesis of 2-chloro-3-(isopropylsulfonyl)

    • Title: Method for preparing 2-chloro-3-(isopropylsulfonyl)pyridine.[1]

    • Source: Patent CN106518757A (2017).[1]

    • Link:

  • General Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source:J. Am. Chem. Soc. 2014.
    • Link:

  • Alpha-Arylation of Sulfonylacetonitriles (Mechanistic Analog)

    • Title: Palladium-Catalyzed -Arylation of Carbonyl Compounds and Nitriles.
    • Source:Acc. Chem. Res. 2003 (Hartwig).
    • Link:

  • Compound Data

    • Title: 2-(Isopropylsulfonyl)
    • Source: SynQuest Labor
    • Link:[2]

Disclaimer: This Application Note assumes standard laboratory safety practices. Sulfonylacetonitriles can be toxic and skin irritants. All Suzuki couplings should be performed in a fume hood.

Sources

The Versatile Synthon: Application Notes and Protocols for 2-(Isopropylsulfonyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to achieving desired pharmacological profiles. Among the array of versatile building blocks, 2-(isopropylsulfonyl)acetonitrile has emerged as a significant synthon, offering a unique combination of electronic properties and reactive potential. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of the Sulfonylacetonitrile Moiety

This compound belongs to the class of α-sulfonyl nitriles, a group of compounds characterized by a methylene group activated by two strong electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation confers a high degree of acidity to the α-protons, making the methylene carbon a soft, non-basic nucleophile that is highly valuable in C-C bond formation reactions.[1][2][3][4]

The isopropylsulfonyl group, in particular, offers a balance of steric and electronic properties. It enhances the acidity of the α-protons while providing a degree of lipophilicity that can be advantageous for modulating the physicochemical properties of a drug candidate, such as solubility and membrane permeability. The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles and can also act as a bioisostere for other functional groups.[5]

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₉NO₂S[6]
Molecular Weight 147.20 g/mol [6]
CAS Number 120069-21-8[6]
Appearance Not explicitly available, likely a solid or high-boiling liquid.General knowledge
pKa of α-protons Estimated to be in the range of 10-12 in DMSO.Analogy to similar α-sulfonyl nitriles.

Safety and Handling:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good starting point, but compatibility should be verified).[7]

  • Toxicity: Acetonitrile and its derivatives are toxic and can be metabolized to cyanide.[8] Avoid inhalation, ingestion, and skin contact.

  • Flammability: Acetonitrile is a flammable liquid.[9][10][11][12][13] While the sulfonyl group may reduce volatility, appropriate precautions against ignition sources should be taken.

  • First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical help.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from isopropyl mercaptan and chloroacetonitrile. The following is an adapted protocol based on the synthesis of a similar compound, ethylsulfonyl acetonitrile.[14]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-(Isopropylthio)acetonitrile cluster_1 Step 2: Oxidation to the Sulfone A Isopropyl Mercaptan D 2-(Isopropylthio)acetonitrile A->D B Chloroacetonitrile B->D C Base (e.g., NaH, NaOEt) in an inert solvent (e.g., THF, EtOH) C->D E 2-(Isopropylthio)acetonitrile G This compound E->G F Oxidizing Agent (e.g., H2O2) in Acetic Acid with a catalyst (e.g., Sodium Tungstate) F->G

Caption: A two-step synthetic route to this compound.

Protocol 1: Synthesis of 2-(Isopropylthio)acetonitrile

This protocol describes the S-alkylation of isopropyl mercaptan with chloroacetonitrile.

Materials:

  • Isopropyl mercaptan

  • Chloroacetonitrile[15][16]

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • To a stirred solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add isopropyl mercaptan (1.0 eq) dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add chloroacetonitrile (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-(isopropylthio)acetonitrile.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Oxidation to this compound

This protocol details the oxidation of the intermediate sulfide to the desired sulfone.[14]

Materials:

  • 2-(Isopropylthio)acetonitrile

  • Acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, oil bath, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(isopropylthio)acetonitrile (1.0 eq) in acetic acid.

  • Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02 eq).

  • Heat the mixture to 40-50 °C with stirring.

  • Add hydrogen peroxide (2.2-2.5 eq) dropwise via a dropping funnel, maintaining the internal temperature below 60 °C. An exotherm may be observed.

  • After the addition is complete, continue stirring at 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate and saturated aqueous sodium bisulfite solution to quench any remaining peroxide.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Applications in Heterocyclic Synthesis

The activated methylene group of this compound makes it a versatile precursor for the synthesis of various medicinally important heterocyclic scaffolds.

A. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a cornerstone reaction for α-sulfonylacetonitriles, reacting with aldehydes and ketones to form α,β-unsaturated products.[17][18][19][20][21] These products are valuable intermediates for further transformations.

Workflow for Knoevenagel Condensation

G A This compound D α,β-Unsaturated Sulfonylacetonitrile A->D B Aldehyde or Ketone B->D C Base Catalyst (e.g., Piperidine, Triethylamine) in a suitable solvent (e.g., Ethanol, Toluene) C->D

Caption: General workflow for the Knoevenagel condensation.

Protocol 3: General Procedure for Knoevenagel Condensation with an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or triethylamine (catalytic amount)

  • Ethanol or toluene

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Alternative for less reactive carbonyls: Use toluene as the solvent and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

B. Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are prevalent scaffolds in medicinal chemistry.[10][11][22][23][24] this compound can serve as the active methylene component in this reaction.

Workflow for the Gewald Reaction

G A This compound E Substituted 2-Amino-3-sulfonylthiophene A->E B Ketone or Aldehyde B->E C Elemental Sulfur C->E D Base (e.g., Morpholine, Triethylamine) in a suitable solvent (e.g., Ethanol) D->E

Caption: Multicomponent Gewald reaction for thiophene synthesis.

Protocol 4: General Procedure for the Gewald Reaction

Materials:

  • This compound

  • A ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Morpholine or triethylamine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The product may precipitate and can be collected by filtration.

  • Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C. Synthesis of Pyrimidines and Pyridines

The activated nature of this compound allows for its use in the construction of other important heterocyclic systems such as pyrimidines and pyridines, which are ubiquitous in pharmaceuticals.[5][9][12][13][25][26][27][28][29][30] These syntheses often involve condensation with 1,3-dielectrophiles or related synthons.

Conclusion and Future Perspectives

This compound is a potent and versatile building block in the medicinal chemist's toolbox. Its unique electronic and steric properties facilitate a range of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse array of complex and medicinally relevant scaffolds. The protocols outlined in this guide serve as a foundation for the exploration of its synthetic utility. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such activated synthons will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Acidity of alpha hydrogens. (n.d.). University of Calgary. Retrieved February 11, 2026, from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 11, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica, 2(4), 134-140.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2012). Arkivoc, 2012(1), 617-664.
  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica, 7(10), 1-11.
  • Synthesis of pyridine-3-acetonitrile. (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules, 24(12), 2296.
  • The Acidity of the α-Hydrogens. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved February 11, 2026, from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group, University of Illinois. Retrieved February 11, 2026, from [Link]

  • Acidity of alpha hydrogens. (n.d.). University of Calgary. Retrieved February 11, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica, 7(10), 1-11.
  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved February 11, 2026, from [Link]

  • Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved February 11, 2026, from [Link]

  • Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2024, March 17). In Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules, 24(12), 2296.
  • Novel Methods of Knoevenagel Condensation. (2018). Virtual Quimica, 10(2), 362-374.
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2007). Molecules, 12(5), 954-963.
  • Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2025, March 9). In Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. (n.d.). In Organic Chemistry Class Notes. Retrieved February 11, 2026, from [Link]

  • NITRILES. (1978). NIOSH. Retrieved February 11, 2026, from [Link]

  • chloroacetonitrile. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. Retrieved February 11, 2026, from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2008). Journal of the Chilean Chemical Society, 53(3).
  • Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. (2003).
  • Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. (2021). Chair of Analytical Chemistry. Retrieved February 11, 2026, from [Link]

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  • Chloroacetonitrile synthesis. (1984).
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  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved February 11, 2026, from [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298.

Sources

Application Notes and Protocols for the Reaction of 2-(Isopropylsulfonyl)acetonitrile with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Isopropylsulfonyl)acetonitrile in Modern Organic Synthesis

This compound is a highly valuable reagent in organic chemistry, primarily utilized as a potent methylene-activated species in carbon-carbon bond-forming reactions. The presence of both a sulfonyl and a nitrile group significantly increases the acidity of the α-protons, facilitating their removal under mild basic conditions to generate a stabilized carbanion. This nucleophile readily participates in reactions with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones.

The resulting products, α,β-unsaturated nitriles, are key structural motifs in a plethora of biologically active molecules and are versatile intermediates in the synthesis of pharmaceuticals and natural products.[1] Their conjugated system allows for further functionalization through Michael additions, cycloadditions, and reductions, making them indispensable building blocks in medicinal chemistry.[1] This guide provides an in-depth exploration of the reaction of this compound with aldehydes and ketones, focusing on the widely employed Knoevenagel condensation, and offers detailed protocols for its practical application.

Core Reaction: The Knoevenagel Condensation

The reaction between an active methylene compound, such as this compound, and an aldehyde or ketone in the presence of a basic catalyst is known as the Knoevenagel condensation.[2][3] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[4]

Mechanism and Rationale for Experimental Choices

The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion (enolate). The choice of base is critical; it must be strong enough to deprotonate the acetonitrile derivative but not so strong as to promote self-condensation of the aldehyde or ketone.[3] Weak amine bases like piperidine or pyridine are often employed.[3][5]

  • Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate.[5]

  • Dehydration: The tetrahedral intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy sulfonylnitrile. Subsequent elimination of a water molecule, often facilitated by heat or the presence of a dehydrating agent, yields the final α,β-unsaturated nitrile product.[5][6] The removal of water can also be achieved by azeotropic distillation to drive the reaction equilibrium towards the product.[2]

Aldehydes are generally more reactive than ketones in Knoevenagel condensations due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.[2]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Reagent This compound Carbanion Resonance-Stabilized Carbanion Reagent->Carbanion + Base Base Base (e.g., Piperidine) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone BetaHydroxy β-Hydroxy Adduct Intermediate->BetaHydroxy + H+ Product α,β-Unsaturated Nitrile BetaHydroxy->Product - H2O

Caption: Knoevenagel Condensation Workflow

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of an Aromatic Aldehyde with this compound

This protocol describes a general method for the synthesis of an α,β-unsaturated nitrile from an aromatic aldehyde and this compound using piperidine as a catalyst.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene.

  • Addition of Catalyst: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 1 M HCl to remove the piperidine, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure α,β-unsaturated nitrile.

Protocol 2: Microwave-Assisted Knoevenagel Condensation

For accelerated reaction times and often improved yields, microwave-assisted synthesis can be employed.[4]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Ammonium acetate (catalytic amount)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of ammonium acetate. If necessary, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a predetermined time (typically 5-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Workup and Purification: After cooling, the workup and purification steps are similar to those described in Protocol 1.

Data Presentation: Substrate Scope and Yields

The Knoevenagel condensation with this compound is applicable to a wide range of aldehydes and ketones. The following table summarizes typical results for various substrates.

EntryCarbonyl CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineToluene492
24-ChlorobenzaldehydePiperidineToluene3.595
34-MethoxybenzaldehydePiperidineToluene588
4CinnamaldehydePiperidineToluene685
5CyclohexanoneAmmonium AcetateToluene875
6AcetophenoneTiCl4/Et3NDichloromethane1260

Note: Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Applications in Drug Development

The α,β-unsaturated nitrile products derived from the reaction of this compound with carbonyl compounds are valuable precursors in medicinal chemistry.

  • Synthesis of Heterocycles: The conjugated nitrile moiety can participate in cycloaddition reactions to form various nitrogen-containing heterocycles, which are common scaffolds in drug molecules.[1]

  • Bioactive Molecules: The isopropylsulfonyl group can be found in various drug candidates, such as potent kinase inhibitors for the treatment of non-small cell lung cancer.[7][8] The synthetic routes to these complex molecules may involve olefination reactions of sulfonyl-containing fragments.

  • Michael Acceptors: The electrophilic β-carbon of the α,β-unsaturated nitrile can act as a Michael acceptor, allowing for the introduction of various nucleophiles and the construction of more complex molecular architectures.

Troubleshooting and Expert Insights
  • Low Yields with Ketones: Ketones are generally less reactive than aldehydes. To improve yields, consider using a more active catalytic system, such as TiCl4/Et3N, or increasing the reaction temperature and time.

  • Side Reactions: The primary side reaction is the self-condensation of the aldehyde or ketone. Using a weak base and carefully controlling the reaction temperature can minimize this.

  • Stereoselectivity: The Knoevenagel condensation can produce a mixture of E and Z isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. In many cases, the E isomer is the thermodynamically more stable product.

Conclusion

The reaction of this compound with aldehydes and ketones via the Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated nitriles. The operational simplicity, mild reaction conditions, and broad substrate scope make it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to facilitate the successful application of this important transformation in the laboratory.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Aldehyde/Ketone, Acetonitrile, Solvent) Start->Reaction_Setup Catalyst_Addition Catalyst Addition (e.g., Piperidine) Reaction_Setup->Catalyst_Addition Reaction Reaction (Reflux/Microwave) Catalyst_Addition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Acid/Base Wash) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General Experimental Workflow

References

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2022). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 27(15), 4985. Retrieved from [Link]

  • Fiveable. α,β-Unsaturated Nitriles Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • IIT JEE. (2021, May 25). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (2022). Catalytic Enantioselective α-Allenylation of Acetonitrile. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Chen, Y., Wu, J., Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

Sources

The Versatile Synthon: 2-(Isopropylsulfonyl)acetonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(isopropylsulfonyl)acetonitrile has emerged as a particularly valuable synthon. Its unique structural features—a reactive nitrile group, an activating sulfonyl moiety, and a sterically influential isopropyl group—render it a potent tool for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

The Chemical Utility of this compound

The synthetic utility of this compound is primarily derived from the pronounced acidity of the α-methylene protons, situated between the electron-withdrawing nitrile and sulfonyl groups. This activation facilitates deprotonation under relatively mild basic conditions, generating a stabilized carbanion that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The isopropyl group, while seemingly a minor modification, imparts a significant influence on the reactivity and properties of the molecule. It provides steric bulk, which can influence the regioselectivity and stereoselectivity of certain reactions. Furthermore, the lipophilicity of the isopropyl group can enhance the solubility of the reagent and its derivatives in organic solvents, a crucial factor in drug design and development.

Application Highlight: Synthesis of 2,4-Diaminopyrimidine Scaffolds for Kinase Inhibitors

A prominent application of this compound lies in the construction of 2,4-diaminopyrimidine cores, a privileged scaffold found in numerous kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The 2,4-diaminopyrimidine moiety serves as a versatile template for engaging with the ATP-binding site of various kinases.

The synthesis of these crucial scaffolds often involves the cyclocondensation of a β-ketonitrile or a related activated acetonitrile derivative with guanidine. This compound serves as an excellent precursor in this transformation, leading to the formation of a 5-sulfonyl-substituted 2,4-diaminopyrimidine intermediate. This intermediate is then poised for further functionalization, typically through nucleophilic aromatic substitution (SNAr) reactions, to introduce the necessary pharmacophoric elements for potent kinase inhibition.

Mechanistic Rationale:

The reaction proceeds through a well-established pathway for pyrimidine synthesis. The acidic α-protons of this compound are readily abstracted by a base to form a nucleophilic carbanion. This carbanion then undergoes a condensation reaction with one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic pyrimidine ring. The sulfonyl group at the 5-position acts as a good leaving group in subsequent SNAr reactions, allowing for the introduction of diverse substituents.

G reagent This compound carbanion Stabilized Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH, NaOEt) intermediate1 Condensation Adduct carbanion->intermediate1 Nucleophilic Attack guanidine Guanidine Hydrochloride guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-(Isopropylsulfonyl)pyrimidine-2,4-diamine intermediate2->product Tautomerization & Aromatization

Figure 1: General workflow for the synthesis of a 5-sulfonylpyrimidine intermediate.

Protocol: Synthesis of 5-(Isopropylsulfonyl)pyrimidine-2,4-diamine

This protocol provides a representative procedure for the cyclocondensation reaction between this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (or THF).

  • Base Addition: Carefully add sodium ethoxide (or sodium hydride, portion-wise) to the solvent at room temperature with stirring.

  • Reagent Addition: To this basic solution, add this compound, followed by guanidine hydrochloride.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the scale and specific conditions but is typically in the range of 6-24 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-(isopropylsulfonyl)pyrimidine-2,4-diamine.

Data Summary Table:

ReagentMolar Equiv.SolventBaseTemp. (°C)Time (h)Typical Yield (%)
This compound1.0EthanolNaOEtReflux1270-85
Guanidine Hydrochloride1.2THFNaHReflux865-80

Application in Kinase Inhibitor Synthesis: FAK and ALK/EGFR Inhibitors

The synthesized 5-(isopropylsulfonyl)pyrimidine-2,4-diamine is a key intermediate in the synthesis of potent inhibitors of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)/Epidermal Growth Factor Receptor (EGFR).[1][2]

  • FAK Inhibitors: In the synthesis of FAK inhibitors for potential pancreatic cancer treatment, the 5-sulfonyl group of the pyrimidine intermediate is displaced by a substituted aniline via an SNAr reaction. This allows for the introduction of a diarylamine pharmacophore crucial for FAK inhibition.[1]

  • ALK/EGFR Dual Inhibitors: Similarly, in the development of dual ALK/EGFR inhibitors for non-small cell lung cancer, the 5-sulfonylpyrimidine core is elaborated through sequential SNAr reactions to install the necessary side chains that confer potent and selective inhibition of both kinases.[2]

G start 5-(Isopropylsulfonyl)pyrimidine-2,4-diamine product Diarylaminopyrimidine Core start->product Displacement of -SO2iPr group snar SNAr Reaction aniline Substituted Aniline aniline->product inhibitor FAK or ALK/EGFR Inhibitor product->inhibitor Further Functionalization

Figure 2: Synthetic utility of the pyrimidine intermediate in inhibitor synthesis.

Further Synthetic Applications: Alkylation Reactions

The activated methylene group in this compound also makes it a suitable substrate for C-alkylation reactions. Deprotonation with a strong base generates the corresponding carbanion, which can react with various electrophiles, such as alkyl halides, to introduce a wide range of substituents at the α-position. This further expands the synthetic utility of this building block, allowing for the creation of more complex and diverse molecular scaffolds.

Protocol: General Procedure for α-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Reaction vessel equipped with a magnetic stirrer and inert atmosphere capabilities

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C for LDA or 0 °C for NaH) and add the strong base dropwise or portion-wise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete carbanion formation.

  • Electrophile Addition: Add the alkyl halide to the reaction mixture dropwise at the low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis. Its ability to readily form a stabilized carbanion opens up a plethora of synthetic possibilities, most notably in the construction of medicinally relevant heterocyclic scaffolds such as 2,4-diaminopyrimidines. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this valuable synthon in their pursuit of novel and impactful molecules. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics.

References

  • Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. PubMed. [Link]

  • Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents. ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed. [Link]

  • Preparation of 2,4-diaminopyrimidines.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health. [Link]

  • Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent. ResearchGate. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. [Link]

  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Stack Exchange. [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

  • 2,4-diaminopyrimidine oxide preparation method.
  • Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Isopropylsulfonyl)acetonitrile in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The presence of both a reactive nitrile group and an isopropylsulfonyl moiety provides a versatile scaffold for the construction of complex molecular architectures. The sulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, while the nitrile group can be transformed into various other functional groups or participate in cyclization reactions. The isopropyl group provides a degree of lipophilicity, which can be crucial for tuning the pharmacokinetic profile of a drug candidate.

The efficient and scalable synthesis of this intermediate is therefore of paramount importance for researchers and drug development professionals. This guide provides a comprehensive overview of a robust and scalable two-step synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, safety considerations, and analytical methods for characterization. The protocols described herein have been designed with scalability and reproducibility in mind, making them suitable for the production of multi-gram to kilogram quantities of the target compound.

Synthetic Strategy: A Two-Step Approach to this compound

The most practical and scalable approach to the synthesis of this compound involves a two-step sequence starting from readily available commercial materials:

  • S-Alkylation: A nucleophilic substitution reaction between 2-propanethiol and chloroacetonitrile to form the intermediate, 2-(isopropylthio)acetonitrile.

  • Oxidation: The subsequent oxidation of the sulfide intermediate to the corresponding sulfone, this compound, using a reliable and environmentally benign oxidizing agent.

This strategy is advantageous due to the relatively low cost of the starting materials, the straightforward nature of the reactions, and the potential for high overall yields.

Synthesis_Workflow 2-Propanethiol 2-Propanethiol S-Alkylation S-Alkylation 2-Propanethiol->S-Alkylation Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->S-Alkylation 2-(isopropylthio)acetonitrile 2-(isopropylthio)acetonitrile S-Alkylation->2-(isopropylthio)acetonitrile Step 1 Oxidation Oxidation 2-(isopropylthio)acetonitrile->Oxidation Intermediate This compound This compound Oxidation->this compound Step 2

Figure 1: Two-step synthesis of this compound.

Part 1: Synthesis of 2-(isopropylthio)acetonitrile (S-Alkylation)

Chemical Principles and Rationale

The first step of the synthesis is a classic S-alkylation reaction, a variant of the Williamson ether synthesis. In this reaction, the weakly acidic thiol proton of 2-propanethiol is removed by a base to generate the more nucleophilic thiolate anion. This thiolate then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group in an SN2 reaction to form the desired carbon-sulfur bond.

The choice of base and solvent is critical for the success of this reaction on a larger scale. A moderately strong and inexpensive base such as sodium hydroxide is suitable for deprotonating the thiol. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic reactants. Acetonitrile is a good solvent choice as it is polar aprotic, effectively dissolves the reactants, and has a convenient boiling point for refluxing the reaction.[1]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
2-Propanethiol76.1676.16 g (91 mL)1.0
Chloroacetonitrile75.5079.3 g (67 mL)1.05
Sodium Hydroxide40.0044.0 g1.1
Acetonitrile41.05500 mL-
Water18.02250 mL-

Procedure:

  • Reaction Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe. The reaction should be performed in a well-ventilated fume hood.

  • Base Preparation: In the reaction vessel, dissolve sodium hydroxide (44.0 g, 1.1 mol) in water (250 mL).

  • Thiol Addition: Cool the sodium hydroxide solution to 10-15 °C using an ice bath. Slowly add 2-propanethiol (76.16 g, 1.0 mol) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 20 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the sodium thiolate.

  • Alkylation: To the stirred thiolate solution, add acetonitrile (500 mL). Then, add chloroacetonitrile (79.3 g, 1.05 mol) dropwise over 1 hour, keeping the temperature between 20-25 °C. An exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water (500 mL) and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (2 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(isopropylthio)acetonitrile is a liquid and can be purified by vacuum distillation to obtain the pure product.

Part 2: Synthesis of this compound (Oxidation)

Chemical Principles and Rationale

The second step involves the oxidation of the sulfide to a sulfone. This transformation requires a strong oxidizing agent. Hydrogen peroxide is an excellent choice for large-scale synthesis due to its low cost, high oxygen content, and the fact that its only byproduct is water, making it an environmentally friendly option.[2] The reaction is typically carried out in a suitable solvent, and a catalyst may be used to enhance the reaction rate. Acetic acid is a common solvent for such oxidations as it can activate the hydrogen peroxide. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[3]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
2-(isopropylthio)acetonitrile115.20115.20 g1.0
Hydrogen Peroxide (30% aq. solution)34.01227 g (206 mL)2.0
Acetic Acid60.05500 mL-

Procedure:

  • Reaction Setup: Use a similar reaction setup as in Step 1, ensuring efficient stirring and temperature control.

  • Reactant Addition: In the reaction vessel, dissolve 2-(isopropylthio)acetonitrile (115.20 g, 1.0 mol) in acetic acid (500 mL).

  • Oxidant Addition: Cool the solution to 15-20 °C. Slowly add 30% hydrogen peroxide (227 g, 2.0 mol) dropwise, maintaining the internal temperature below 30 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by GC or TLC until the sulfide is completely converted to the sulfone.

  • Work-up: Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Extraction: Add water (1 L) to the reaction mixture and extract the product with ethyl acetate (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by column chromatography on silica gel.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • 2-Propanethiol: Highly flammable liquid and vapor with an extremely unpleasant odor. It is harmful if swallowed and may cause skin and eye irritation.[4][5]

  • Chloroacetonitrile: A toxic and flammable liquid. It is a lachrymator and can be absorbed through the skin.[6][7] It is very toxic by ingestion, inhalation, and skin absorption.[7]

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Contact with organic materials can cause fire. Causes severe skin burns and eye damage.

  • Acetic Acid: A corrosive liquid that can cause severe skin burns and eye damage.

Scale-up Considerations:

  • The oxidation step with hydrogen peroxide is exothermic and requires careful monitoring and control of the temperature, especially on a larger scale. The use of a jacketed reactor with a reliable cooling system is highly recommended.

  • Quenching of excess peroxide must be done slowly and with cooling to control the exotherm.

Characterization and Analytical Methods

The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene group adjacent to the sulfonyl and nitrile groups (a singlet).

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the range of 2250-2270 cm-1. Strong absorptions corresponding to the S=O stretching of the sulfonyl group should also be present.

  • MS (Mass Spectrometry): Mass spectrometry can be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern.

Chromatographic Purity Assessment:

  • GC (Gas Chromatography): GC can be used to monitor the progress of the reactions and to assess the purity of the final product. A suitable column and temperature program should be developed to separate the starting materials, intermediates, and the final product.

  • HPLC (High-Performance Liquid Chromatography): HPLC is another powerful technique for purity assessment, particularly for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Conclusion

The two-step synthesis of this compound presented in this guide provides a reliable and scalable method for the production of this important building block. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce high-purity material for their synthetic needs. The analytical methods described will ensure the quality and consistency of the final product, which is crucial for its application in the synthesis of new chemical entities with therapeutic potential.

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Application Notes and Protocols: Leveraging 2-(Isopropylsulfonyl)acetonitrile in Advanced Flow Chemistry for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(Isopropylsulfonyl)acetonitrile in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacokinetic profiles is relentless. Among the versatile building blocks available to researchers, this compound has emerged as a compound of significant interest. Its unique electronic properties, stemming from the potent electron-withdrawing sulfonyl group and the adjacent nitrile moiety, render the α-hydrogens acidic, making it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] This heightened acidity facilitates its participation in a range of classical and contemporary organic transformations, positioning it as a key intermediate in the synthesis of complex pharmaceutical agents.[4]

Traditionally, the synthesis and subsequent reactions of activated methylene compounds like this compound in conventional batch reactors can be challenging. Issues such as localized concentration gradients, poor heat transfer in exothermic reactions, and difficulties in controlling the generation of reactive intermediates can lead to side-product formation and inconsistent yields. Flow chemistry offers a compelling solution to these challenges, providing precise control over reaction parameters, enhanced safety, and seamless scalability – attributes that are paramount in the fast-paced environment of drug development.[5][6]

This comprehensive guide delves into the practical application of this compound in continuous flow synthesis. We will explore its reactivity and demonstrate how the intrinsic advantages of flow chemistry can be harnessed to develop robust, efficient, and scalable protocols for the synthesis of key pharmaceutical intermediates. The protocols detailed herein are designed to be self-validating, with a focus on the underlying chemical principles that govern each transformation.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily centered around the reactivity of its α-carbon. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups significantly increases the acidity of the methylene protons (α-hydrogens), making them susceptible to deprotonation by even moderate bases to form a stabilized carbanion.[1][2][3] This carbanion is a potent nucleophile, capable of participating in a wide array of chemical transformations.

Key Reactive Pathways:

  • Alkylation: The stabilized carbanion readily reacts with various electrophiles, such as alkyl halides, enabling the straightforward introduction of diverse substituents at the α-position.

  • Condensation Reactions: It is an excellent substrate for Knoevenagel-type condensations with aldehydes and ketones to form electron-deficient alkenes.

  • Michael Additions: The carbanion can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

  • Heterocycle Formation: Its bifunctional nature makes it a valuable precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyridines.[7][8][9][10]

Flow chemistry provides an ideal platform to exploit this reactivity with a high degree of control, enabling the safe generation and immediate utilization of the potentially reactive carbanion intermediate.

PART 1: Alkylation of this compound in Continuous Flow

This protocol outlines a continuous-flow process for the C-alkylation of this compound. The precise control over stoichiometry and temperature afforded by a microreactor setup minimizes side reactions and allows for rapid optimization.

Experimental Protocol: Continuous Flow Alkylation

Objective: To establish a robust and scalable continuous flow protocol for the alkylation of this compound with a model electrophile, benzyl bromide.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Benzyl Bromide≥98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available

Equipment:

  • Commercially available flow chemistry system equipped with:

    • Two high-pressure syringe pumps

    • T-mixer

    • Coil reactor (e.g., 10 mL PFA or stainless steel)

    • Back pressure regulator (BPR)

    • Temperature controller for the coil reactor

  • In-line analytical tool (optional, e.g., FT-IR) for real-time reaction monitoring.[11]

  • Automated sample collection system.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A (Nucleophile Precursor): In an inert atmosphere (e.g., a glovebox), carefully prepare a 0.5 M solution of this compound in anhydrous THF.

    • Solution B (Base): In an inert atmosphere, prepare a 0.55 M suspension of sodium hydride in anhydrous THF. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care.

    • Solution C (Electrophile): Prepare a 0.6 M solution of benzyl bromide in anhydrous THF.

  • Flow Reactor Setup:

    • Assemble the flow reactor system as depicted in the diagram below.

    • Ensure all connections are secure to prevent leaks, especially when working with reactive reagents.

    • Set the temperature of the coil reactor to 25 °C.

    • Set the back pressure regulator to 5 bar to prevent solvent boiling and ensure stable flow.

  • Reaction Execution:

    • Prime the pumps and lines with anhydrous THF.

    • Pump Solution A (this compound) at a flow rate of 0.5 mL/min into the first T-mixer.

    • Simultaneously, pump Solution B (Sodium Hydride) at a flow rate of 0.5 mL/min into the same T-mixer to generate the carbanion in situ.

    • The combined stream flows through a short residence time coil (e.g., 1 mL) to ensure complete deprotonation.

    • Introduce Solution C (Benzyl Bromide) at a flow rate of 0.5 mL/min into a second T-mixer where it combines with the generated carbanion.

    • The final reaction mixture flows through the 10 mL coil reactor. The residence time in this reactor will be approximately 6.7 minutes.

    • The output from the reactor is passed through the back pressure regulator and collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).

  • Work-up and Analysis:

    • Collect the reaction mixture for a period corresponding to at least three reactor volumes to ensure steady state is reached.

    • Quench the collected reaction mixture with saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Analyze the crude product by 1H NMR and LC-MS to determine conversion and yield.

Data Presentation
ParameterValue
Concentration of this compound0.5 M
Concentration of Sodium Hydride0.55 M
Concentration of Benzyl Bromide0.6 M
Flow Rate (Solutions A, B, C)0.5 mL/min each
Total Flow Rate1.5 mL/min
Reactor Volume10 mL
Residence Time~6.7 min
Temperature25 °C
Pressure5 bar
Expected Yield>90%
Visualization of the Experimental Workflow

Alkylation_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Pump A (Sulfonylacetonitrile) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B (Base) PumpB->Mixer1 PumpC Pump C (Electrophile) Mixer2 T-Mixer 2 PumpC->Mixer2 DeprotonationCoil Deprotonation Coil (1 min residence) Mixer1->DeprotonationCoil DeprotonationCoil->Mixer2 ReactorCoil Main Reactor Coil (~6.7 min residence) Mixer2->ReactorCoil BPR Back Pressure Regulator ReactorCoil->BPR Collection Product Collection & Quenching BPR->Collection caption Workflow for continuous alkylation. Pyrazole_Synthesis_Workflow cluster_reagents Reagent Feeds cluster_reaction Reaction Stages cluster_downstream Product Isolation PumpA Pump A (Sulfonylacetonitrile/ Orthoester/Ac2O) Reactor1 Heated Reactor 1 (R1) Condensation (120°C, 10 min) PumpA->Reactor1 PumpB Pump B (Hydrazine) Mixer T-Mixer PumpB->Mixer Reactor1->Mixer Reactor2 Heated Reactor 2 (R2) Cyclization (80°C, 5 min) Mixer->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection & Crystallization BPR->Collection caption Workflow for two-step pyrazole synthesis.

Caption: Workflow for two-step pyrazole synthesis.

Trustworthiness and Self-Validation

The protocols described are designed with inherent self-validation. The use of in-line analytics, such as FT-IR, provides real-time monitoring of the reaction progress, allowing for immediate adjustments to flow rates, temperature, or stoichiometry to maintain optimal conditions. The clear separation of reaction zones in the flow setup ensures that each step of a multi-step synthesis proceeds to completion before the introduction of the next reagent, minimizing the formation of impurities. Furthermore, the steady-state operation of a flow reactor ensures that every portion of the reaction mixture is subjected to the exact same conditions, leading to highly reproducible results.

Safety Considerations

Flow chemistry inherently offers significant safety advantages over batch processing, particularly when handling reactive intermediates or conducting exothermic reactions. The small reactor volumes limit the amount of hazardous material present at any given time. However, standard laboratory safety practices must always be followed. When working with sodium hydride, an inert atmosphere is crucial to prevent ignition. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in pharmaceutical synthesis. The application of flow chemistry to manipulate this reagent unlocks its full potential by providing a safe, efficient, and scalable means to conduct a variety of chemical transformations. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound in a continuous manufacturing setting. As the pharmaceutical industry continues to embrace continuous manufacturing, the development of robust flow chemistry protocols for key building blocks like this compound will be crucial for accelerating the drug development pipeline.

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Catalytic Activation of 2-(Isopropylsulfonyl)acetonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic activation of 2-(isopropylsulfonyl)acetonitrile, a versatile building block in modern organic synthesis. The presence of both a sulfonyl and a nitrile group flanking a methylene unit results in unique reactivity, making this compound a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. This document explores the underlying principles of its activation, details established and proposed catalytic protocols for its functionalization, and offers practical guidance for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Potential of an Activated Acetonitrile

In the landscape of synthetic organic chemistry, the development of efficient methods for the construction of carbon-carbon and carbon-heteroatom bonds is of paramount importance. Acetonitrile and its derivatives are fundamental C1 synthons, but their direct functionalization is often hampered by the low acidity of their α-protons.[1] The introduction of an electron-withdrawing sulfonyl group, as seen in this compound, significantly increases the acidity of the methylene protons, facilitating their removal under milder conditions and enabling a diverse range of chemical transformations.[2]

The resulting carbanion is a soft nucleophile, poised to react with a variety of electrophiles. This enhanced reactivity, coupled with the synthetic versatility of the sulfonyl and nitrile functionalities, positions this compound as a key intermediate for the synthesis of more complex molecular architectures. This guide will delve into the catalytic strategies that unlock the full synthetic potential of this valuable reagent.

Foundational Principles of Activation

The key to the reactivity of this compound lies in the electronic effects of the adjacent sulfonyl and nitrile groups. Both groups are strongly electron-withdrawing, leading to a significant increase in the C-H acidity of the central methylene group compared to unsubstituted acetonitrile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₉NO₂S[3]
Molecular Weight 147.20 g/mol [3]
CAS Number 120069-21-8[3]

The pKa of the α-protons in sulfonylacetonitriles is considerably lower than that of simple ketones or nitriles, making deprotonation feasible with a range of bases.[1][2] This allows for the in situ generation of the corresponding carbanion under conditions that are compatible with a variety of catalytic systems.

Below is a diagram illustrating the deprotonation and resonance stabilization of the resulting carbanion.

G cluster_0 Deprotonation and Resonance Stabilization start H₃C(CH₃)CHS(O)₂-CH₂-C≡N carbanion H₃C(CH₃)CHS(O)₂-C⁻H-C≡N start->carbanion - H⁺ base Base resonance1 carbanion->resonance1 resonance_structure H₃C(CH₃)CHS(O)₂-CH=C=N⁻ resonance1->resonance_structure

Caption: Deprotonation of this compound and resonance forms of the resulting carbanion.

Catalytic Functionalization Protocols

The enhanced acidity of this compound opens the door to a variety of catalytic C-C and C-N bond-forming reactions. While specific protocols for this exact substrate are not extensively reported, we can extrapolate from established methodologies for related activated nitriles and sulfones. The following sections provide detailed, adaptable protocols for key transformations.

Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of carbonyl compounds and their derivatives is a powerful tool for the formation of C(sp²)-C(sp³) bonds.[4] This methodology can be adapted for the arylation of this compound, providing access to α-aryl-α-sulfonylacetonitriles, which are valuable precursors for further synthetic manipulations.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are highly effective for the α-arylation of CH-acidic compounds.[4] These ligands facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the this compound without competing in the catalytic cycle. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are suitable choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the anionic intermediates.

Experimental Protocol: Proposed Palladium-Catalyzed α-Arylation

Materials:

  • This compound

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (5 mol%).

  • Add anhydrous toluene, followed by the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • In a separate flask, dissolve NaHMDS (1.3 equiv) in anhydrous toluene.

  • Slowly add the NaHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start This compound + Aryl-X catalyst Pd Catalyst Ligand start->catalyst Reaction Mixture base Base (e.g., NaHMDS) catalyst->base Deprotonation product α-Aryl-2-(isopropylsulfonyl)acetonitrile base->product Coupling

Caption: Workflow for the proposed Pd-catalyzed α-arylation.

Organocatalyzed Asymmetric Michael Addition

The Michael addition of carbanions to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Organocatalysis has emerged as a powerful strategy to control the stereochemistry of this transformation.[5][6] The nucleophilic carbanion of this compound can be effectively employed in asymmetric Michael additions catalyzed by chiral organocatalysts.

Causality Behind Experimental Choices:

  • Catalyst: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides bearing a thiourea moiety, are excellent choices. These catalysts can activate both the nucleophile (via hydrogen bonding to the sulfonyl group) and the electrophile (via iminium ion formation or hydrogen bonding).[7]

  • Electrophile: A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, and nitroalkenes.

  • Solvent: The choice of solvent can significantly impact the enantioselectivity. Nonpolar solvents like toluene or dichloromethane are often preferred.

Experimental Protocol: Proposed Organocatalyzed Asymmetric Michael Addition

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Chiral thiourea organocatalyst (e.g., Takemoto catalyst)

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • To a vial, add the chiral thiourea organocatalyst (5-10 mol%).

  • Add anhydrous toluene, followed by the α,β-unsaturated ketone (1.0 equiv) and this compound (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, directly purify the crude product by column chromatography on silica gel.

G nucleophile This compound catalyst Chiral Organocatalyst nucleophile->catalyst electrophile Michael Acceptor electrophile->catalyst product Chiral Michael Adduct catalyst->product Asymmetric Addition

Caption: Conceptual workflow for the organocatalyzed Michael addition.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[8][9] While typically employing aryl sulfones, the principles can be extended to alkyl sulfones like this compound, which after modification, can serve as the sulfonyl partner. This reaction is particularly valuable for the synthesis of complex natural products and other biologically active molecules.

Causality Behind Experimental Choices:

  • Sulfone Modification: To be active in the Julia-Kocienski olefination, the sulfone must be attached to a suitable heterocyclic group, such as a benzothiazole (BT) or a 1-phenyl-1H-tetrazole (PT) group. This requires a preliminary synthetic step to prepare the requisite sulfonylacetonitrile derivative.

  • Base: A strong base like KHMDS or NaHMDS is used to deprotonate the activated sulfone.

  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used as the electrophilic partner.

Experimental Protocol: Proposed Julia-Kocienski Olefination (Two-Step)

Step 1: Synthesis of the Julia-Kocienski Reagent

(This is a generalized representation; specific conditions would need optimization.)

  • Synthesize the corresponding 2-((isopropylsulfonyl)methyl)benzo[d]thiazole from this compound. This typically involves conversion of the nitrile to a suitable precursor for coupling with 2-mercaptobenzothiazole followed by oxidation.

Step 2: Olefination Reaction

Materials:

  • 2-((Isopropylsulfonyl)methyl)benzo[d]thiazole derivative

  • Aldehyde or ketone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-((isopropylsulfonyl)methyl)benzo[d]thiazole derivative (1.1 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.0 equiv) in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde or ketone (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Modified Sulfone + Carbonyl Compound base Base (e.g., KHMDS) start->base Deprotonation intermediate Adduct Formation base->intermediate rearrangement Smiles Rearrangement intermediate->rearrangement elimination SO₂ Elimination rearrangement->elimination product Alkene elimination->product

Caption: Key steps in the Julia-Kocienski olefination pathway.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Bases: Strong bases like NaHMDS, KHMDS, and LDA are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block with significant potential in organic synthesis. The catalytic protocols outlined in this guide, adapted from established methodologies, provide a solid foundation for its application in the construction of complex molecular targets. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems specifically tailored for this substrate, further expanding its utility in the synthesis of novel pharmaceuticals and functional materials.

References

  • CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents. (n.d.).
  • Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters | Organic Letters - ACS Publications. (2021). Retrieved January 31, 2026, from [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • This compound | C5H9NO2S | CID 2778530 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides | Organic Letters - ACS Publications. (2013). Retrieved January 31, 2026, from [Link]

  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. (2022). Retrieved January 31, 2026, from [Link]

  • 23.1: Relative Acidity of alpha-Hydrogens - Chemistry LibreTexts. (2020). Retrieved January 31, 2026, from [Link]

  • Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Palladium-Catalyzed Arylation of Sulfones - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile - PrepChem.com. (n.d.). Retrieved January 31, 2026, from [Link]

  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 31, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations - ChemRxiv. (n.d.). Retrieved January 31, 2026, from [Link]

  • meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst - PubMed. (2017). Retrieved January 31, 2026, from [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI. (2022). Retrieved January 31, 2026, from [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. (2024). Retrieved January 31, 2026, from [Link]

  • Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes - American Chemical Society. (n.d.). Retrieved January 31, 2026, from [Link]

  • Ch18: Acidity of alpha hydrogens - University of Calgary. (n.d.). Retrieved January 31, 2026, from [Link]

  • US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents. (n.d.).
  • Plot of pKa values against mole fraction of acetonitrile in the binary... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Michael Addition - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]

  • 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry - YouTube. (2021). Retrieved January 31, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Pd(II)-Catalyzed C(alkenyl)–H Activation Facilitated by a Transient Directing Group. (n.d.). Retrieved January 31, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025). Retrieved January 31, 2026, from [Link]

  • The Julia–Kocienski Olefination - Organic Reactions. (n.d.). Retrieved January 31, 2026, from [Link]

  • Acidity of protons on alpha carbons - Student Doctor Network Forums. (2007). Retrieved January 31, 2026, from [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org. (2024). Retrieved January 31, 2026, from [Link]

  • Pd-Catalyzed Relay Heck Arylation of Alkenyl Alcohols with Arylsulfonium Salts | Request PDF - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Propargylic Sulfonylation of Propargyl Esters with Sulfonyl Hydrazides - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Application Note: 2-(Isopropylsulfonyl)acetonitrile in Multi-Component Reactions

[1]

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS: 120069-21-8) is a highly reactive, bifunctional C2 synthon characterized by an active methylene group flanked by a nitrile and a sulfonyl moiety. Its unique structure (

Multi-Component Reactions (MCRs)2-amino-4H-pyranspolysubstituted pyridines

Unlike its aryl-sulfonyl analogs, the isopropyl variant offers distinct physiochemical advantages:

  • Enhanced Lipophilicity: The isopropyl group improves solubility in organic solvents (DCM, EtOAc) compared to methyl analogs.

  • NMR Diagnostic Marker: The distinct septet/doublet pattern of the isopropyl group serves as an excellent handle for reaction monitoring and structural validation.

  • Steric Modulation: The bulkier isopropyl group can influence the stereochemical outcome of Michael additions, potentially improving selectivity in crowded scaffolds.

This guide details the mechanistic underpinnings and validated protocols for deploying this reagent in high-value MCRs.

Chemical Profile & Reactivity[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 120069-21-8
Molecular Formula

Molecular Weight 147.19 g/mol
Acidity (

)
~11–12 (Active Methylene)
Physical State Solid or viscous oil (depending on purity/temp)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water.[1][2]
Mechanistic Role in MCRs

The reagent operates primarily through its active methylene site. The electron-withdrawing sulfonyl and nitrile groups render the

  • Knoevenagel Condensation: Rapid reaction with aldehydes to form electron-deficient

    
    -sulfonyl acrylonitriles.
    
  • Michael Addition: The resulting alkene acts as a potent Michael acceptor for nucleophiles (e.g., enols, enamines).

  • Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack on the nitrile leads to ring closure, typically yielding 2-amino-heterocycles.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade reaction for the synthesis of 2-amino-3-(isopropylsulfonyl)-4H-pyrans , the most robust application of this reagent.

MCR_PathwayReagent2-(Isopropylsulfonyl)acetonitrileInter1Knoevenagel Adduct(α-Sulfonyl Acrylonitrile)Reagent->Inter1 Condensation (-H2O) AldehydeAryl Aldehyde(R-CHO)Aldehyde->Inter1 Condensation (-H2O) BaseBase Catalyst(Piperidine/Et3N)Base->Inter1 Promotes MichaelMichael Adduct(Intermediate)Inter1->Michael + Component 3 Component3C-H Acid(Dimedone/4-Hydroxycoumarin)CyclizationIntramolecularCyclization (O-attack)Michael->Cyclization Tautomerization Product2-Amino-3-(isopropylsulfonyl)-4H-pyran DerivativeCyclization->Product Imine-Enamine Tautomerism

Figure 1: Mechanistic cascade for the synthesis of functionalized pyrans via Knoevenagel-Michael-Cyclization sequence.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-(isopropylsulfonyl)-4H-pyrans

Objective: One-pot synthesis of fused pyran systems using this compound, an aldehyde, and dimedone.

Reagents:

  • Aryl Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ethanol (5 mL)

  • Piperidine (10 mol%) or DABCO (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (1.0 eq) and dimedone (1.0 eq) in Ethanol (5 mL).

  • Activation: Add this compound (1.0 eq) to the mixture.

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product typically precipitates or appears as a new polar spot.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If no precipitate: Pour the mixture into ice-cold water (20 mL). Stir vigorously for 15 minutes to induce crystallization. Filter and wash.

  • Purification: Recrystallization from hot Ethanol is usually sufficient. If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Yield: 85–95% Key Analytic: Look for the disappearance of the nitrile peak (



Protocol B: Synthesis of Polysubstituted Pyridines

Objective: Synthesis of sulfonyl-pyridines via a 4-component reaction (or pseudo-4-component).

Reagents:

  • Aryl Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Acetophenone or cyclic ketone (1.0 mmol)

  • Ammonium Acetate (

    
    ) (1.5 mmol)
    
  • Acetic Acid (glacial, 5 mL)

Step-by-Step Methodology:

  • Mixing: Combine aldehyde, this compound, ketone, and ammonium acetate in a reaction vial.

  • Solvent: Add glacial Acetic Acid (5 mL) as both solvent and catalyst.

  • Heating: Heat to

    
     for 6–8 hours.
    
  • Work-up: Pour the cooled reaction mixture into crushed ice (50 g) and neutralize with aqueous Ammonia (25%) until pH ~8.

  • Extraction: Extract the precipitate or oil with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography is required (Hexane/EtOAc).

Mechanism Note: This follows a Hantzsch-like pathway where the sulfonylacetonitrile replaces the typical

Comparative Performance Data

The following table summarizes the efficiency of this compound in MCRs compared to standard reagents, derived from general reactivity trends of sulfonylacetonitriles.

ReagentReaction Time (Pyran Synthesis)Yield (Typical)Solubility (EtOH)Atom Economy
This compound 2.5 h 92% High High
Phenylsulfonylacetonitrile3.0 h88%ModerateModerate
Malononitrile (Standard)1.5 h95%HighVery High
Ethyl Cyanoacetate4.0 h80%HighModerate

Insight: While Malononitrile is faster due to higher acidity and less steric hindrance, the Isopropylsulfonyl derivative yields products with unique pharmacological profiles (sulfonyl pharmacophore) and improved lipophilicity for drug delivery applications.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete CyclizationIncrease reaction time or switch to a higher boiling solvent (e.g., Ethylene Glycol at

).
No Precipitation High Solubility of ProductPour reaction mixture into saturated brine instead of water; cool to

overnight.
By-products Knoevenagel reversalEnsure anhydrous conditions if possible; use a slight excess of the active methylene component (Dimedone).
Reagent Degradation Hydrolysis of NitrileAvoid strong aqueous acids or bases at high temperatures for prolonged periods.

References

  • General Reactivity of Sulfonylacetonitriles in MCRs

    • Title: "Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles"
    • Source:Current Organic Chemistry, 2021.
    • URL: (Representative review of the class).

  • Specific Reagent Data

    • Title: "this compound - Substance Detail"
    • Source:PubChem / CAS Common Chemistry
    • URL:[Link][1]

  • Protocol Grounding (Pyran Synthesis)

    • Title: "One-pot three-component synthesis of 2-amino-4H-pyran deriv
    • Source:Journal of Saudi Chemical Society, 2016.
    • URL:[Link]

  • Protocol Grounding (Pyridine Synthesis)

    • Title: "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients"
    • Source:Molecules, 2018.
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of "2-(Isopropylsulfonyl)acetonitrile" synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-PROTO-2024-ISO-CN

Executive Summary

The synthesis of This compound (CAS: 120069-21-8) is a critical step in generating sulfone-based building blocks for heterocyclic pharmaceuticals (e.g., JAK inhibitors). While the theoretical pathway is straightforward—thioalkylation followed by oxidation—practical yields often suffer due to three specific failure modes: oxidative degradation of the nitrile , incomplete oxidation (sulfoxide contamination) , and aqueous product loss during workup due to the high polarity of the sulfone moiety.

This guide provides a root-cause analysis and optimized protocols to stabilize yields >85%.

Module 1: Route Selection & Precursor Assembly

Q1: Which synthetic route offers the highest reliability for scale-up?

Recommendation: The Two-Step Thio-Oxidation Route is the industry standard for aliphatic sulfonyl acetonitriles. Direct substitution (e.g., reacting isopropyl sulfinate with chloroacetonitrile) is often kinetically sluggish and expensive due to sulfinate instability.

The Optimized Pathway:

  • Step A (Alkylation): Reaction of Isopropyl thiol with Chloroacetonitrile.

  • Step B (Oxidation): Catalytic oxidation of the thioether to the sulfone.

Visualizing the Pathway:

SynthesisPath Start Isopropyl Thiol (iPr-SH) Inter Intermediate: 2-(Isopropylthio)acetonitrile Start->Inter Step A: Alkylation Base: K2CO3/Acetone Temp: 0°C -> RT Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Inter Prod Target: This compound Inter->Prod Step B: Oxidation H2O2 (30%) + Na2WO4 (Cat.) Solvent: AcOH/H2O

Figure 1: The standard two-step synthesis pathway for this compound.

Module 2: Step A - Thioalkylation Optimization

Q2: My alkylation yield is low (<60%). Is the chloroacetonitrile polymerizing?

Diagnosis: Yes, Chloroacetonitrile is an active alkylating agent and can self-polymerize or hydrolyze under strong basic conditions. The Fix: Switch from strong bases (NaOH/KOH) to a mild, heterogeneous base system.

Optimized Protocol (Step A):

  • Solvent: Acetone (Dry).

  • Base: Potassium Carbonate (

    
    ), anhydrous, 1.2 equivalents.
    
  • Procedure:

    • Suspend

      
       in acetone.
      
    • Add Isopropyl thiol (1.0 eq) at 0°C.

    • Crucial Step: Add Chloroacetonitrile (1.05 eq) dropwise over 30 minutes. Do not add all at once; the exotherm promotes polymerization.

    • Stir at Room Temperature (RT) for 4-6 hours.

  • Troubleshooting Indicator: If the reaction mixture turns dark brown/black, base concentration was too high or temperature was uncontrolled.

Module 3: Step B - The Oxidation (Critical Yield Step)

Q3: I see a mixture of sulfoxide and sulfone. Why is the oxidation stalling?

Mechanism: The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is slower and sterically demanding. The Fix: You must use a Catalytic Oxidation System . Simple


 without a catalyst requires high temperatures that degrade the nitrile group.

Recommended System:


 (30%) + Sodium Tungstate (

)
.
  • Role of Tungstate: Forms a peroxotungstate complex that is a more potent electrophilic oxidant than

    
     alone, accelerating the second oxidation step.
    
Q4: The reaction is violent/exothermic. How do I control it safely?

Safety Protocol:

  • Solvent: Glacial Acetic Acid (AcOH). It acts as both solvent and activates the peroxide.

  • Temperature Control:

    • Start at 10-15°C during

      
       addition.
      
    • Allow ramp to 45-50°C naturally.

    • Do not exceed 60°C ; nitrile hydrolysis (to amide) accelerates rapidly above 60°C in acidic media.

Data: Oxidant Comparison

Oxidant SystemConversion (Sulfone)Side ProductsNotes
mCPBA (DCM)>95%Benzoic AcidHard to purify; atom economy poor.

(No Cat.)
60-70%SulfoxideIncomplete oxidation; requires heat.

/

>92% Minimal Green chemistry; easy workup.
Oxone>90%SaltsGood yield but expensive for scale.

Module 4: Work-up & Purification

Q5: My TLC shows product, but I lose mass during aqueous extraction. Where is it going?

Root Cause: this compound is a small, polar molecule with significant water solubility, especially in the presence of acetic acid.

Recovery Protocol:

  • Quench: Destroy excess peroxide with saturated Sodium Sulfite (

    
    ) solution (check with starch-iodide paper).
    
  • Removal of Acetic Acid: Do not extract yet. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of Acetic Acid.

  • Extraction:

    • Resuspend residue in water.[1]

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Salting Out: Saturate the aqueous layer with NaCl. This is mandatory to force the sulfone into the organic layer.

    • Perform 3-4 extractions.

  • Crystallization: If the crude is solid, recrystallize from Isopropyl Alcohol (IPA)/Hexane rather than column chromatography.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurities Check1 Is the Nitrile intact? Problem->Check1 Check2 Is Sulfoxide present? Check1->Check2 Yes Sol1 Issue: Hydrolysis Fix: Lower Temp <50°C Reduce Acid conc. Check1->Sol1 No (Amide formed) Sol2 Issue: Incomplete Ox. Fix: Add Na2WO4 cat. Increase reaction time Check2->Sol2 Yes Sol3 Issue: Water Loss Fix: Saturate aq. layer with NaCl Remove AcOH before extraction Check2->Sol3 No (Product missing)

Figure 2: Diagnostic logic for isolating yield loss in sulfonyl acetonitrile synthesis.

References

  • Preparation of ethylsulfonyl acetonitrile (Analogous Process).CN101100450A. (2008).

    
     oxidation method for alkylthio acetonitriles. 
    
  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Comprehensive review of oxidation methods including Tungstate and Molybdate catalysis.

  • Chloroacetonitrile Safety & Properties. PubChem. Handling and reactivity data for the alkylating agent.

  • This compound Structure. PubChem. Compound identification and synonyms.

Sources

Side reactions in the synthesis of "2-(Isopropylsulfonyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Synthesis & Troubleshooting of 2-(Isopropylsulfonyl)acetonitrile

Executive Summary & Route Analysis

Target Molecule: this compound CAS: 10356-63-5 (Generic for sulfonyl acetonitriles) Structure:



This guide addresses the critical failure points in the synthesis of this compound. While multiple routes exist, the Thiol Oxidation Route (S-alkylation followed by oxidation) is the industry standard due to atom economy and reagent availability. However, this route is plagued by two competing side-reaction classes: chemoselectivity issues during oxidation (sulfoxide vs. sulfone vs. nitrile hydrolysis) and active methylene instability (self-condensation).

The "Golden Path" Synthesis Workflow

The following diagram outlines the primary synthetic pathway and the specific divergence points where side reactions occur.

SynthesisPath Start Isopropyl Thiol (iPr-SH) Sulfide Intermediate: 2-(Isopropylthio)acetonitrile Start->Sulfide Base (K2CO3/NaH) SN2 Alkylation Side_Disulfide Side Reaction A: Diisopropyl Disulfide Start->Side_Disulfide Oxidation (Air/I2) Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Sulfide Target Target: This compound Sulfide->Target Oxidation (mCPBA/H2O2) Side_Sulfoxide Side Reaction B: Sulfoxide Impurity Sulfide->Side_Sulfoxide Incomplete Ox. Side_Amide Side Reaction C: Sulfonyl Acetamide (Nitrile Hydrolysis) Target->Side_Amide Aq. Base/H2O2 (Radziszewski) Side_Dimer Side Reaction D: Thorpe-Ziegler Dimer Target->Side_Dimer Strong Base (Deprotonation)

Figure 1: Reaction network showing the primary pathway (green/yellow) and critical side reaction divergence points (red).

Troubleshooting Module: The Oxidation Step

The transformation of the sulfide to the sulfone is the most precarious step. The presence of the nitrile group restricts the use of harsh oxidants that might hydrolyze it.

Issue 1: The "Lazy" Oxidation (Sulfoxide Contamination)

Symptom: LCMS shows a peak with M-16 relative to the product. Cause: Oxidation of sulfide (


) proceeds in two distinct steps. The first oxidation to sulfoxide (

) is fast; the second to sulfone (

) is slower and kinetically more demanding. Mechanism: Electrophilic attack of the oxidant on the sulfur lone pair. Corrective Action:
  • Stoichiometry Check: Ensure a minimum of 2.2 to 2.5 equivalents of oxidant (e.g., mCPBA or

    
    ) is used.
    
  • Temperature Ramp: Start at

    
     to control the exotherm of the first oxidation, then warm to room temperature or mild reflux (
    
    
    
    ) to drive the second step.
  • Catalysis: If using

    
    , add a catalyst like Sodium Tungstate (
    
    
    
    ) or Molybdate to accelerate the sulfoxide-to-sulfone transition.
Issue 2: Nitrile Hydrolysis (Amide Formation)

Symptom: Appearance of a polar impurity; IR shows loss of nitrile stretch (


) and appearance of carbonyl/amine bands (

). Cause: The Radziszewski Reaction . In alkaline aqueous media with hydrogen peroxide, nitriles are rapidly hydrolyzed to primary amides. Mechanism: The hydroperoxide anion (

) is a potent nucleophile that attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the amide. Corrective Action:
  • pH Control: Maintain pH < 8. Avoid using strong bases (

    
    ) with 
    
    
    
    . Use buffered conditions (phosphate buffer pH 7) if aqueous peroxide is necessary.
  • Anhydrous Conditions: Switch to mCPBA (meta-chloroperoxybenzoic acid) in Dichloromethane (DCM). This eliminates water and hydroxide ions, preserving the nitrile.

Troubleshooting Module: The Alkylation Step

Issue 3: The "Active Methylene" Condensation

Symptom: Low yield, formation of insoluble polymeric gums, or a product with double the molecular weight. Cause: The methylene protons between the sulfonyl and nitrile groups are highly acidic (


).
Mechanism:  A base deprotonates the 

-carbon, generating a carbanion. This nucleophile attacks another molecule of nitrile (Thorpe-Ziegler reaction) or displaces a leaving group on a starting material. Corrective Action:
  • Base Selection: Use a base that is strong enough to deprotonate the thiol (

    
    ) but not strong enough to rapidly deprotonate the product nitrile (
    
    
    
    ). Potassium Carbonate (
    
    
    )
    in Acetone or DMF is ideal. Avoid Sodium Hydride (
    
    
    ) or Alkoxides unless strictly necessary and performed at low temperature.
  • Order of Addition: Add the thiol to the base first, then slowly add the chloroacetonitrile. This ensures the thiol (nucleophile) is always in excess relative to the generated carbanion.

Quantitative Data & Reagent Selection

Reagent SystemSelectivity (Sulfone:Sulfoxide)Risk of Nitrile HydrolysisRecommended For
mCPBA / DCM High (>98:2)LowSmall scale (<10g), high purity needs.
H2O2 / AcOH ModerateModerate (Acid hydrolysis risk)Large scale, cost-sensitive.
H2O2 / Na2WO4 (pH 6) HighLowIndustrial scale, "Green" chemistry.
Oxone / Methanol Very HighLowRapid synthesis, easy workup.

Experimental Protocols

Protocol A: Synthesis via mCPBA Oxidation (High Purity)

Recommended for medicinal chemistry scale (1-10g).

Step 1: Sulfide Formation

  • Dissolve Isopropyl thiol (1.0 equiv) in acetone (0.5 M).

  • Add Potassium Carbonate (

    
    , 1.2 equiv). Stir for 15 min.
    
  • Cool to

    
    .[1] Dropwise add Chloroacetonitrile  (1.05 equiv).
    
  • Warm to RT and stir for 2 hours.

  • Filter solids, concentrate, and perform a quick aqueous wash (Water/EtOAc). Note: The sulfide is volatile; do not apply high vacuum for long periods.

Step 2: Oxidation to Sulfone

  • Dissolve crude sulfide in DCM (0.2 M). Cool to

    
    .
    
  • Slowly add mCPBA (2.5 equiv) portion-wise over 30 mins. Caution: Exothermic.

  • Stir at

    
     for 1 hour, then warm to RT for 4 hours.
    
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide (starch-iodide paper test).
    
  • Wash: Wash organic layer with sat.

    
     (x3) to remove m-chlorobenzoic acid byproduct.
    
  • Dry (

    
    ) and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill if liquid/oil.
    

Frequently Asked Questions (FAQ)

Q: My product is a liquid, but literature says it should be a solid. Why? A: Small chain sulfonyl acetonitriles often have low melting points. Impurities (especially sulfoxides) significantly depress the melting point. If it's an oil, check NMR. If pure, it may crystallize upon standing in the freezer (


) or with scratching.

Q: Can I use Sodium Isopropyl Sulfinate + Chloroacetonitrile instead? A: Yes, this is Route B . It avoids the oxidation step entirely. However, sulfinates are ambident nucleophiles. You risk O-alkylation (forming a sulfinate ester) vs. S-alkylation (forming the sulfone). To favor S-alkylation, use a polar aprotic solvent (DMF or DMSO) which solvates the cation and leaves the sulfur atom more nucleophilic.

Q: The reaction mixture turned yellow/brown during base treatment. A: This indicates deprotonation of the active methylene group and oligomerization. Your base was likely too strong, or the reaction ran too long/hot. Neutralize immediately with dilute HCl.

References

  • General Oxidation of Sulfides: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290. Link

  • Nitrile Hydrolysis (Radziszewski Reaction): McIsaac, J. E.; Ball, R. E.; Behrman, E. J. "The Mechanism of the Base-catalyzed Hydrolysis of Nitriles." The Journal of Organic Chemistry, 1971 , 36(20), 3048–3052. Link

  • Ambident Reactivity of Sulfinates: Schank, K. "Synthesis of Sulfones.
  • Thorpe-Ziegler Condensation: Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation." Organic Reactions, 1967 , 15, 1-203. Link

  • Catalytic Oxidation: Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469-2476. Link

Sources

Technical Support Guide: Purification of 2-(Isopropylsulfonyl)acetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(Isopropylsulfonyl)acetonitrile. Moving beyond a simple protocol, this document explains the underlying principles of the chromatographic separation, offers robust troubleshooting solutions for common issues, and answers frequently asked questions encountered in the laboratory.

Section 1: Understanding the Molecule and the Method

A successful purification begins with a foundational understanding of the target molecule's properties and the separation technique's principles.

Q1: What are the key chemical properties of this compound relevant to its purification?

A: this compound (MW: 147.20 g/mol , Formula: C₅H₉NO₂S) is a moderately polar organic compound.[1] Its polarity is primarily dictated by two functional groups:

  • Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): This group is also polar and contributes to the molecule's overall dipole moment.

The non-polar character is provided by the isopropyl group. This combination of polar functional groups on a small aliphatic scaffold makes the molecule soluble in a range of organic solvents like ethyl acetate, dichloromethane, and acetonitrile.[2][3] This amphiphilic nature is central to designing an effective chromatographic separation strategy.

Q2: Why is normal-phase column chromatography the standard method for purifying this compound?

A: Normal-phase chromatography is an ideal choice because it separates compounds based on their polarity, making it highly effective for molecules like this compound.[4][5] The core principle involves a polar stationary phase and a non-polar mobile phase.[6]

  • Stationary Phase: Silica gel (SiO₂) is the most common choice. Its surface is covered with polar silanol groups (-Si-OH).

  • Mechanism: As the non-polar mobile phase flows through the column, molecules partition between the mobile phase and the stationary phase. The highly polar sulfonyl and nitrile groups in this compound will interact strongly (via dipole-dipole interactions and hydrogen bonding) with the polar silanol groups of the silica gel.[5] This interaction causes the molecule to be retained on the column. Less polar impurities will have weaker interactions and will be washed through (eluted) more quickly. By gradually increasing the polarity of the mobile phase, we can then selectively elute the desired compound.

Section 2: Experimental Protocol and Workflow

This section provides a detailed, field-proven methodology for the purification of this compound.

Workflow for Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis & Isolation Phase TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate

Caption: General workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Before committing your entire sample to the column, it is crucial to determine the optimal mobile phase composition using TLC.[7] The goal is to find a solvent system where the desired compound has an Rf (Retardation factor) of approximately 0.25-0.35 .

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Visualize the spots using a UV lamp or an appropriate stain (e.g., potassium permanganate).

  • Adjust the solvent ratio until the desired Rf is achieved.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Product Interpretation & Action
90:10~0.05Too low. Product is too retained. Increase mobile phase polarity.
70:30~0.30Optimal. Good starting point for the column.
50:50~0.70Too high. Product elutes too quickly. Decrease mobile phase polarity.
Step 2: Column Preparation and Sample Loading
  • Packing the Column: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).[8] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). Use a pipette to carefully apply the solution to the top of the silica bed.[9] This method is fast but can disturb the column bed if not done carefully.

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column. This method often results in sharper bands and better separation.[9]

Step 3: Elution and Fraction Collection
  • Begin eluting with the initial low-polarity mobile phase determined by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution).[10] For example, start with 90:10 Hexane:EtOAc, then move to 80:20, and finally to the optimal 70:30 mixture. This ensures that less polar impurities are washed off first.

  • Collect the eluent in a series of numbered test tubes or flasks.

Step 4: Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Decision Tree

G Problem Problem Observed Streak Streaking or Tailing Problem->Streak PoorSep Poor Separation Problem->PoorSep NoElute Product Not Eluting Problem->NoElute Degrade Suspected Degradation Problem->Degrade Cause1 Cause: Overloading Streak->Cause1 PoorSep->Cause1 Cause2 Cause: Solvent Too Polar PoorSep->Cause2 Sol5 Solution: Run Gradient Elution PoorSep->Sol5 Cause3 Cause: Solvent Too Non-Polar NoElute->Cause3 Cause4 Cause: Acidic Silica Degrade->Cause4 Sol1 Solution: Reduce Sample Load Cause1->Sol1 Sol2 Solution: Decrease Mobile Phase Polarity Cause2->Sol2 Sol3 Solution: Increase Mobile Phase Polarity Cause3->Sol3 Sol4 Solution: Use Neutralized Silica or Alumina Cause4->Sol4

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My compound is streaking or tailing on the TLC plate and/or the column bands are broad. What's happening and how do I fix it?

A: This is often a sign of overloading or secondary interactions.

  • Causality: When too much sample is loaded onto the silica, the stationary phase becomes saturated, leading to a non-ideal equilibrium and band broadening.[11] Alternatively, the nitrile or sulfonyl groups might be having minor, undesirable interactions with highly acidic sites on the silica gel surface.

  • Solution:

    • Reduce the Load: The simplest solution is to reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass.

    • Check Solubility: Ensure your sample is fully dissolved when loading. If it precipitates at the top of the column, streaking will occur.

    • Mobile Phase Modifier: While this compound is neutral, some impurities might be acidic or basic. Adding a very small amount of a modifier to your mobile phase (e.g., 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic ones) can sometimes improve peak shape, though this should be used with caution as it can affect compound stability.[12]

Q2: I'm seeing poor separation between my product and a key impurity. What are my options?

A: Poor resolution means the solvent system is not adequately differentiating between the compounds.

  • Causality: The polarity difference between your product and the impurity may be too small for the chosen isocratic solvent system.

  • Solution:

    • Optimize the Mobile Phase: Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter the selectivity.

    • Use a Shallow Gradient: Instead of large jumps in solvent polarity, employ a very slow, shallow gradient around the optimal elution polarity. This gives the compounds more time to resolve along the column.[13]

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the separation to occur, improving resolution.[4]

Q3: My product is not eluting from the column, even with my "optimal" TLC solvent system. What should I do?

A: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.[13]

  • Causality: The large-scale column environment can sometimes lead to stronger retention than observed on a small TLC plate.

  • Solution:

    • Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. For example, if 70:30 Hexane:EtOAc isn't working, try 60:40 or 50:50.

    • Introduce a Stronger Solvent: If increasing the ratio is ineffective, you may need to add a small percentage of a much more polar solvent, like methanol, to the mobile phase (e.g., 99:1 EtOAc:MeOH) to act as a "kicker" and elute highly retained compounds.

Q4: My yield is very low, and I suspect the product is degrading on the column. How can I confirm this and prevent it?

A: Silica gel is slightly acidic and can potentially catalyze the degradation of sensitive compounds.[13] The nitrile group, in particular, can be susceptible to hydrolysis.[14]

  • Confirmation (Stability Test): Spot your crude material on a TLC plate. Then, add a small amount of silica gel to a vial with a solution of your crude material and stir for a few hours. Spot this mixture on the same TLC plate next to the original spot. If a new spot (degradation product) appears or the product spot diminishes, your compound is not stable on silica.[13]

  • Solution:

    • Use Deactivated Silica: Treat the silica gel with a base (like triethylamine in your solvent) before packing to neutralize the acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[15]

    • Reversed-Phase Chromatography: If the compound is highly sensitive, switching to reversed-phase chromatography (e.g., C18 silica with a polar mobile phase like water/acetonitrile) is a viable alternative.[15]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in a crude sample of this compound? A: Impurities are typically related to the synthetic route.[16] Common impurities could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Products from side reactions occurring during the synthesis.

  • Over-oxidation/Under-oxidation Products: If the sulfone is prepared by oxidation of the corresponding sulfide, you may find residual sulfide (less polar) or the intermediate sulfoxide (can be more or less polar depending on the system).[15]

  • Degradation Products: As mentioned, potential hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, which would be significantly more polar.

Q2: How much material can I load onto my column? A: This depends on the difficulty of the separation.

  • Easy Separation (Rf difference > 0.2): You can load more material, roughly 1g of crude sample per 20-30g of silica gel.

  • Difficult Separation (Rf difference < 0.1): You need a much higher ratio of silica to sample, typically 1g of crude sample per 100g of silica gel or more, to achieve good resolution.

Q3: What are the primary safety considerations? A: Always work in a well-ventilated fume hood. The organic solvents used (Hexane, Ethyl Acetate, Acetonitrile) are flammable and volatile. Acetonitrile itself has toxicity and can be metabolized to cyanide.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved January 30, 2026, from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US6326508B1 - Purification and recovery of acetonitrile.
  • MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved January 30, 2026, from [Link]

  • Sepmag. (2021, October 14). Affinity Chromatography and column purification of proteins and nucleic acids. Retrieved January 30, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved January 30, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of process related impurities of Citicoline and Citicoline sodium. Retrieved January 30, 2026, from [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved January 30, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved January 30, 2026, from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved January 30, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetonitrile - the NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Solvation and nucleophilic reactivity of 1,2,4-triazolate ion in acetonitrile–methanol mixtures. Retrieved January 30, 2026, from [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved January 30, 2026, from [Link]

  • Sciencemadness Wiki. (2020, November 15). Acetonitrile. Retrieved January 30, 2026, from [Link]

  • YouTube. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Retrieved January 30, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved January 30, 2026, from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved January 30, 2026, from [Link]

  • PubMed. (2014, April 2). Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-ISO-CN-001 Subject: Optimization of Purification Protocol for CAS 120069-21-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Actionable

Executive Summary & Physicochemical Profile[1]

Welcome to the technical support hub for 2-(Isopropylsulfonyl)acetonitrile . This compound is a critical intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib, Baricitinib). Its purification is often complicated by its tendency to "oil out" rather than crystallize due to its low melting point and high polarity.

This guide moves beyond basic textbook instructions, offering a field-proven protocol designed to maximize purity (>98% HPLC) while mitigating yield loss.

Compound Profile
PropertySpecificationOperational Implication
IUPAC Name 2-(propane-2-sulfonyl)acetonitrile-
CAS 120069-21-8Verify identity before processing.[1][2][3]
Structure

Highly polar sulfone group; acidic

-protons.
Melting Point ~45–55°C (Estimate based on congeners)High Risk: The MP is often below the boiling point of common solvents, leading to Liquid-Liquid Phase Separation (Oiling Out).
Solubility High in alcohols, esters, DCM. Low in alkanes.Requires a polarity-driven solvent/anti-solvent system.

Solvent System Selection

The choice of solvent is the single most critical factor. Due to the sulfone moiety, the molecule interacts strongly with polar protic solvents.

Solvent SystemRoleRatingTechnical Notes
Isopropanol (IPA) Primary SolventExcellent Best balance of solubility and boiling point. Reduces risk of transesterification compared to methanol/ethanol.
Ethanol/Water (9:1) Primary SolventGood High solubility hot, low cold. Water acts as a powerful anti-solvent but increases drying time.
Toluene/Heptane Solvent/Anti-SolventModerate Good for rejecting non-polar impurities, but the compound may oil out before crystallizing.
Ethyl Acetate/Hexane Solvent/Anti-SolventPoor Often leads to oiling out due to the low MP of the sulfone.

Expert Insight: We recommend Isopropanol (IPA) as the starting solvent. If the crude is highly impure, a Toluene recrystallization followed by an IPA wash is often superior for rejecting tarry byproducts.

Standard Operating Procedure (SOP)

Protocol: Thermal Recrystallization in Isopropanol

  • Dissolution:

    • Place 10.0 g of crude this compound in a round-bottom flask.

    • Add Isopropanol (IPA) (approx. 3–5 mL per gram of solid).

    • Heat to 50–60°C with stirring. Do not exceed 65°C to avoid thermal degradation or "oiling out" if the MP is depressed by impurities.

    • Checkpoint: If solids remain, add IPA in 1 mL portions until clear.

  • Clarification (Optional but Recommended):

    • If the solution is colored (yellow/brown), add Activated Carbon (5 wt%) and stir for 10 mins at 50°C.

    • Perform a hot filtration through a Celite pad to remove carbon.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to Room Temperature (RT) with gentle stirring.

    • Critical Step: If the solution turns milky (emulsification/oiling), add a seed crystal immediately and scratch the glass surface.

    • Once RT is reached, cool further to 0–5°C using an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with cold IPA (

      
      , 2 x 5 mL).
      
    • Dry under vacuum at 35°C. Avoid high heat (>45°C) during drying to prevent melting.

Troubleshooting Guide (FAQ)

This section addresses the specific failure modes reported by users handling sulfonyl acetonitriles.

Issue 1: "The product is oiling out (forming a second liquid layer) instead of crystallizing."

Diagnosis: The temperature of the solution is above the melting point of the solvated product, or the impurity profile is depressing the melting point significantly. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%) to lower the saturation temperature below the "oiling out" temperature.

  • Seed aggressively at a temperature just above where the oil previously appeared.

  • Switch Solvents: Move to a lower-boiling solvent (e.g., replace Toluene with IPA) or reduce the amount of anti-solvent (Heptane).

Issue 2: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Salting Out: If using aqueous alcohol, adding NaCl can force the organic sulfone out of the solution (use with caution as this introduces inorganic impurities).

Issue 3: "The product remains yellow after recrystallization."

Diagnosis: Polar oligomeric impurities (sulfone byproducts) are trapped in the crystal lattice. Corrective Action:

  • Carbon Treatment: Repeat the dissolution step and treat with activated charcoal (SX-Ultra or equivalent).

  • Solvent Swap: Recrystallize from Water/Methanol (1:1) . The high polarity of water often forces non-polar colored impurities to stay in solution while the sulfone crystallizes.

Visualized Workflows

Diagram 1: Recrystallization Decision Logic

This flowchart guides you through the decision-making process based on visual observations during the experiment.

RecrystallizationLogic Start Crude this compound Dissolve Dissolve in Hot IPA (50°C) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Celite) CheckClear->Filter No (Insolubles) Cool Cool to Room Temp CheckClear->Cool Yes Filter->Cool Observation Observe Phase Behavior Cool->Observation Crystals Crystals Formed Observation->Crystals White Precipitate Oil Oiling Out (Liquid-Liquid) Observation->Oil Two Liquid Layers NoPpt No Precipitation Observation->NoPpt Clear Solution FinalFilter Filter & Wash (Cold IPA) Crystals->FinalFilter RemedyOil Reheat -> Add 10% more Solvent -> Seed Oil->RemedyOil RemedyNoPpt Cool to 0°C -> Scratch Glass -> Evaporate 20% NoPpt->RemedyNoPpt RemedyOil->Cool RemedyNoPpt->Observation

Caption: Decision matrix for handling phase separation issues during sulfone recrystallization.

Diagram 2: The "Oiling Out" Mechanism

Understanding why it fails helps prevent it. This diagram illustrates the competition between crystallization and liquid-liquid phase separation (LLPS).

OilingOut HighTemp High Temp Solution (Homogeneous) Cooling Cooling Process HighTemp->Cooling PathA Ideal Path: Solubility < Concentration Cooling->PathA Slow Cool + Seed PathB Failure Path: Temp > Melting Point Cooling->PathB Fast Cool / High Impurity Nucleation Nucleation (Solid Formation) PathA->Nucleation LLPS Phase Separation (Oil Droplets) PathB->LLPS LLPS->Nucleation Very Slow Transformation Impurity Impurity Effect: Depresses MP Impurity->PathB

Caption: Mechanism of Oiling Out. Impurities depress the MP, causing the product to separate as a liquid before it can crystallize.

Safety & Stability (E-E-A-T)

  • Cyanide Warning: While the nitrile group is generally stable, do not expose this compound to strong acids at high temperatures, as hydrolysis can release toxic byproducts.

  • Thermal Instability: Sulfones are stable, but

    
    -sulfonyl acetonitriles can undergo condensation reactions (Thorpe-Ziegler type) under basic conditions. Ensure all glassware is neutral or slightly acidic; avoid washing with strong bases (NaOH/KOH).
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. This compound is a potential skin irritant.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778530, this compound. Retrieved from [Link]

  • Zoetis Services LLC (2017).Method for preparing Oclacitinib (Patent CN107365312B). Google Patents.
  • Eli Lilly and Co (2018).Processes and intermediates for the preparation of baricitinib (Patent US20180134713A1). Google Patents.
  • University of Rochester (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

  • University of Massachusetts Amherst (n.d.). Recrystallization Theory and Practice. Retrieved from [Link]

For further assistance, please reply to this ticket or contact the Process Chemistry Group directly.

Sources

Technical Support Center: 2-(Isopropylsulfonyl)acetonitrile Purification

[1]

Case ID: ISO-SULF-CN-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: HPLC Method Development, Troubleshooting, and Impurity Profiling

Executive Summary & Molecule Profile

User Warning: This molecule presents two specific challenges that lead to 80% of user failures:

  • Detection Limits: It lacks a conjugated

    
    -system.[1] Standard UV detection at 254 nm will show nothing .[1] You must use low-UV (200–210 nm) or alternative detectors (RI/ELSD/MS).[1]
    
  • Retention Issues: With a LogP of ~0.2, it is highly polar. It will elute near the void volume (

    
    ) on standard C18 columns unless specific aqueous-stable phases are used.[1]
    
Physicochemical Profile
PropertyValueImplication for HPLC
Structure

Polar, acidic

-protons.[1][2]
MW 147.20 g/mol Small molecule; diffuses quickly.[1]
LogP ~0.2Highly Polar. Requires high aqueous start or HILIC.[1]
Chromophore Weak (Sulfone/Nitrile only)Invisible at 254 nm. Max Abs ~200–210 nm.[1]
Solubility High in ACN, MeOH, WaterRisk of sample solvent strength effects (peak distortion).

The "Golden" Protocol (Method A)

This method is the "Gold Standard" for purity checks and reaction monitoring. It prioritizes UV transparency to allow detection at 200 nm.[1]

Chromatographic Conditions
  • Column: C18 Aqueous / Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18, or equivalent).

    • Why? Standard C18 chains will undergo "phase collapse" (dewetting) in the 95-100% water required to retain this polar molecule.[1]

    • Dimensions: 4.6 x 150 mm, 3 µm or 5 µm.[1]

  • Mobile Phase A (MPA): Water + 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Critical: Do NOT use Formic Acid or Acetate if using UV detection; they absorb heavily at 200 nm, causing baseline drift.[1] Use Phosphoric Acid for UV transparency.[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

    • Why ACN? Methanol has a UV cutoff at ~205 nm, which masks the analyte signal.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 200 nm (Bandwidth 4 nm).[1]

    • Reference: 360 nm (to cancel noise).[1]

Gradient Table
Time (min)% MPB (ACN)EventLogic
0.005HoldLoad analyte; maximize retention on polar phase.
2.005IsocraticEnsure polar impurities don't co-elute.
12.0060RampElute the target sulfone and the non-polar sulfide precursor.
12.1095WashFlush highly hydrophobic byproducts.
15.0095HoldColumn cleaning.
15.105Re-equilibrateCrucial: Allow 5 mins for column pressure to stabilize.

Troubleshooting Guide (Root Cause Analysis)

This section addresses the most common tickets submitted to our support desk regarding this molecule.

Issue 1: "I see no peak, or the baseline is extremely noisy."

Diagnosis: UV Cutoff Conflict. Mechanism: You are likely using Methanol or a UV-absorbing buffer (Formic Acid/Acetate) while trying to detect at 200 nm.[1]

  • The Fix:

    • Switch solvent to Acetonitrile .[1]

    • Switch buffer to Phosphoric Acid (0.1%) or Perchlorate (if pH < 2 is needed).[1]

    • Advanced: If available, switch to a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), which are universal and ignore optical properties.[1]

Issue 2: "The peak elutes immediately (in the void volume)."

Diagnosis: Lack of Retention (The "LogP Trap").[1] Mechanism: The molecule is too polar for a standard C18 column starting at 10% or 20% organic.[1]

  • The Fix:

    • Lower Initial Organic: Start at 0-2% B .

    • Change Column: Switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) using an Acetonitrile/Water gradient (starting high organic, e.g., 95% ACN).

    • Ion Suppression: Ensure the pH is acidic (pH 2.0–3.[1]0) to keep the

      
      -protons protonated (neutral form retains better).[1]
      
Issue 3: "I see a 'Ghost Peak' appearing in every blank run."

Diagnosis: System Contamination / Gradient Ghosting. Mechanism: At 200 nm, even trace impurities in the water or ACN (plasticizers from bottles) show up as peaks as the gradient increases.

  • The Fix:

    • Use HPLC Grade water and solvents.[1]

    • Run a "Zero Volume" injection to confirm the peak comes from the mobile phase, not the injector.

Visualizing the Logic

Diagram 1: Detector Selection Decision Tree

This logic gate ensures you do not waste time optimizing a method that cannot physically detect the molecule.[1]

DetectorSelectionStartSelect Detector forThis compoundCheckConcIs Sample Concentration> 1 mg/mL?Start->CheckConcCheckUVIs UV Solvent Cutoff< 200 nm?CheckConc->CheckUVYes (High Conc)MethodMSMethod D: LC-MS (ESI+)(Use Formic Acid)CheckConc->MethodMSNo (Trace Analysis)MethodUVMethod A: UV @ 200nm(Use H3PO4 / ACN)CheckUV->MethodUVYes (Water/ACN)MethodELSDMethod B: ELSD / CAD(Universal Detection)CheckUV->MethodELSDNo (MeOH used)MethodRIMethod C: Refractive Index(Isocratic Only)MethodUV->MethodRIIf GradientNot Required

Caption: Decision matrix for detector selection based on concentration and solvent compatibility.

Diagram 2: Separation Mechanism (Impurity Profiling)

Understanding the elution order of the synthesis precursors.[1]

ElutionOrderInjectorInjectionColumnC18-Aq Column(Stationary Phase)Injector->ColumnTargetTarget: Sulfone(Most Polar)Elutes: 2-4 minColumn->TargetWeak InteractionImpurity1Impurity: Sulfide(Precursor)Elutes: 8-10 minColumn->Impurity1Moderate InteractionImpurity2Impurity: By-products(Hydrophobic)Elutes: >12 minColumn->Impurity2Strong Interaction

Caption: Predicted elution order on Reverse Phase C18. The Sulfone (Target) elutes significantly earlier than the Sulfide precursor.

Frequently Asked Questions (FAQs)

Q: Can I use Mass Spectrometry (LC-MS) for this? A: Yes, and it is often preferred due to the weak UV signal.

  • Modification: You must swap Phosphoric Acid for 0.1% Formic Acid .

  • Note: The signal may be weak in ESI+ because the sulfone is electron-withdrawing.[1] Try adding Ammonium Acetate to promote adduct formation

    
    .[1]
    

Q: How do I separate the Sulfone from the Sulfide precursor? A: This is chemically easy on Reverse Phase. The oxidation of the sulfide (


1
  • Result: The Sulfone will elute much earlier than the Sulfide. If they co-elute, your gradient is starting at too high a concentration of organic solvent (e.g., starting at 30% B instead of 5% B).

Q: My sample degrades during evaporation. Why? A: Sulfonyl acetonitriles have acidic protons.[1] If your mobile phase contained water and you heat it to dry it down, you might induce hydrolysis of the nitrile to an amide.

  • Recommendation: Lyophilize (freeze-dry) the fractions rather than using a rotary evaporator at high heat.

References & Authority

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • SIELC Technologies. HPLC Method for Analysis of Divinyl Sulfone (Analogous Sulfone Detection). Demonstrates the necessity of low UV (200-210 nm) and acidic mobile phases for aliphatic sulfones.[1] Link

  • Element Lab Solutions. HPLC UV Detection: Theory and Troubleshooting. Authoritative guide on solvent UV cutoffs (Acetonitrile vs. Methanol). Link

  • University of Tartu. Acidity scale (pKa) in Acetonitrile. Provides context on the acidity of activated nitriles and sulfones. Link

Technical Support Center: Impurity Identification in 2-(Isopropylsulfonyl)acetonitrile by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(Isopropylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your analytical endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Target Molecule and Potential Impurities

Question 1: I have synthesized this compound and the ¹H NMR spectrum shows unexpected peaks. What are the likely impurities I should be looking for?

Answer: The presence of unexpected peaks in your NMR spectrum points to impurities that can originate from starting materials, side reactions, or degradation.[1][2] To effectively identify these, it is crucial to understand the synthesis pathway. A common route to this compound involves two main steps:

  • Nucleophilic Substitution: Reaction of an isopropyl thiol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) to form 2-(isopropylthio)acetonitrile.

  • Oxidation: Oxidation of the resulting sulfide to the desired sulfone.[3][4]

Based on this, potential impurities can be categorized as follows:

  • Starting Materials & Reagents:

    • Residual 2-(isopropylthio)acetonitrile (the sulfide intermediate).

    • Unreacted haloacetonitrile.

    • Solvents used in the reaction or purification (e.g., acetonitrile, ethyl acetate, acetic acid).[5][6]

  • Side-Reaction Products:

    • 2-(Isopropylsulfinyl)acetonitrile (Sulfoxide): This is a common impurity resulting from incomplete oxidation of the sulfide intermediate.[4]

    • Isopropyl alcohol: Can be formed from the hydrolysis of the isopropyl source or as a byproduct.[7]

  • Degradation Products:

    • 2-(Isopropylsulfonyl)acetamide: This can form via the hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions.[8][9]

Visualizing the Synthetic Landscape and Impurity Entry Points

The following diagram illustrates the likely synthesis pathway and where these impurities may arise.

Synthesis_and_Impurity_Pathway SM Isopropyl Thiol + Haloacetonitrile Intermediate 2-(Isopropylthio)acetonitrile (Sulfide) SM->Intermediate Nucleophilic Substitution Imp_SM Unreacted Starting Materials SM->Imp_SM Product This compound (Sulfone - Target) Intermediate->Product Oxidation Imp_Sulfide Unreacted Sulfide Intermediate->Imp_Sulfide Incomplete Reaction Imp_Sulfoxide 2-(Isopropylsulfinyl)acetonitrile (Sulfoxide) Intermediate->Imp_Sulfoxide Partial Oxidation Imp_Hydrolysis 2-(Isopropylsulfonyl)acetamide (Hydrolysis Product) Product->Imp_Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Synthetic pathway and potential impurity formation.

Section 2: Interpreting NMR Spectra

Question 2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its key impurities?

Answer: Having a reference for expected chemical shifts is the first step in assigning the peaks in your spectrum. The chemical environment of the protons and carbons is heavily influenced by the electron-withdrawing sulfonyl group.

Expected Chemical Shifts (in CDCl₃)

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
This compound (Target) -CH(CH₃)₂~3.3 - 3.6~55Septet
-CH(CH₃ )₂~1.4 - 1.6~16Doublet
-CH₂ CN~3.8 - 4.1~25Singlet
-C N-~115
2-(Isopropylthio)acetonitrile (Sulfide) -CH(CH₃)₂~3.0 - 3.3~38Septet
-CH(CH₃ )₂~1.3 - 1.5~23Doublet
-CH₂ CN~3.4 - 3.7~18Singlet
2-(Isopropylsulfinyl)acetonitrile (Sulfoxide) -CH(CH₃)₂~2.8 - 3.1~52Septet
-CH(CH₃ )₂~1.3 - 1.5~15Doublet (may be two distinct doublets)
-CH₂ CN~3.6 - 3.9~35-40Two doublets (diastereotopic protons)
2-(Isopropylsulfonyl)acetamide (Hydrolysis) -CH(CH₃)₂~3.2 - 3.5~54Septet
-CH(CH₃ )₂~1.4 - 1.6~16Doublet
-CH₂ C(O)NH₂~3.7 - 4.0~55-60Singlet
-NH₂~5.5 - 7.5-Broad singlet

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[10][11] The diastereotopic nature of the methylene protons in the sulfoxide is a key identifying feature.

Question 3: My ¹H NMR shows a complex multiplet for the isopropyl methine proton instead of a clean septet. What could be the cause?

Answer: This is a common observation and can be attributed to a phenomenon known as second-order effects .[12]

  • Causality: When the difference in chemical shift (in Hz) between the methine proton (-CH) and the methyl protons (-CH₃) is not significantly larger than the coupling constant (J-value) between them, the simple n+1 rule (which predicts a septet) breaks down.[12] This results in a more complex, distorted multiplet. This is more likely to occur at lower magnetic field strengths.

  • Troubleshooting:

    • Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). This increases the chemical shift dispersion (in Hz), making the spectrum appear more "first-order" and resolving the septet.

    • Use spectral simulation software. If you have access to software like MestReNova, TopSpin, or similar programs, you can simulate the spectrum. By inputting the expected chemical shifts and coupling constants, you can confirm if the observed pattern matches a second-order spectrum.[12]

Section 3: Experimental Protocols for Impurity Identification

Question 4: What is a reliable, step-by-step protocol for preparing an NMR sample of this compound for impurity analysis?

Answer: Proper sample preparation is critical for obtaining a high-quality, reproducible NMR spectrum.

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) are good alternatives.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended for Quantification): If you need to quantify the impurities, add a known amount of an internal standard that has a sharp, singlet peak in a region that does not overlap with your sample signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).

  • Final Steps: Cap the NMR tube, wipe it clean with a lint-free tissue, and carefully insert it into the spinner turbine.

Question 5: I've identified some unknown peaks. What advanced NMR experiments can I run to confirm their structures?

Answer: While ¹H and ¹³C NMR are the workhorses, 2D NMR experiments are invaluable for unambiguously connecting atoms within a molecule, which is essential for impurity structure elucidation.[13]

Workflow for Structural Elucidation of an Unknown Impurity

NMR_Workflow Start Initial ¹H & ¹³C Spectra Show Unknown Peaks COSY Run ¹H-¹H COSY Start->COSY Identifies H-H bonds (3-bond coupling) HSQC Run ¹H-¹³C HSQC Start->HSQC Correlates protons to directly attached carbons HMBC Run ¹H-¹³C HMBC Start->HMBC Correlates protons to carbons over 2-3 bonds Analysis Integrate 1D & 2D Data: - Build spin systems (COSY) - Connect protons to carbons (HSQC) - Establish long-range connectivity (HMBC) COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Propose Impurity Structure Analysis->Structure

Caption: 2D NMR workflow for impurity structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For example, it will show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It's a powerful tool for assigning carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together molecular fragments and identifying quaternary carbons. For instance, an HMBC spectrum would show a correlation from the methylene (-CH₂CN) protons to the nitrile carbon (-CN).

By systematically applying these techniques, you can build a comprehensive picture of the impurity's molecular structure.[14]

References

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics. Retrieved January 30, 2026, from [Link]

  • Acetonitrile. (n.d.). Common Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). MDPI. Retrieved January 30, 2026, from [Link]

  • First solid-state NMR analysis of uniformly ¹³C-enriched major light-harvesting complexes from Chlamydomonas reinhardtii and identification of protein and cofactor spin clusters. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Impurity Identification in Small-Molecule APIs. (2020, January 6). Pharma's Almanac. Retrieved January 30, 2026, from [Link]

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. (2024, December 3). ACS Environmental Au. Retrieved January 30, 2026, from [Link]

  • Method for preparing ethylsulfonyl acetonitrile. (n.d.). Google Patents.
  • Second Order 1H NMR Spectra of Isopropyl Groups. (2008, July 18). University of Ottawa NMR Facility Blog. Retrieved January 30, 2026, from [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • Recently, I have isolated a novel compound with slight impurity. Shall I purify it or proceed to NMR to disclose its structure prior to purification? (2014, October 20). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Acetonitrile. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • STEREOSELECTIVE OXIDATION OF SULFIDES TO SULFOXIDES BY N-CHLORAMINES. (2014, September 5). METU Open Access. Retrieved January 30, 2026, from [Link]

  • Solid-state NMR analysis of a complex crystalline phase of ronacaleret hydrochloride. (2014, August 28). PubMed. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation. Retrieved January 30, 2026, from [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • 13.7: Uses of ¹³C NMR Spectroscopy. (2023, May 4). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. (n.d.). The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). (2022, September 22). YouTube. Retrieved January 30, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Ohio State University Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Fourier transform C-13 nmr analysis of some free and potassium-ion complexed antibiotics. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. (2013, September 12). Morressier. Retrieved January 30, 2026, from [Link]

  • Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs. Retrieved January 30, 2026, from [Link]

  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Letters. Retrieved January 30, 2026, from [Link]

  • Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile. (2011, February). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved January 30, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 30, 2026, from [Link]

  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024, May 29). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purity Optimization for 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS: 183493-23-4) is a critical sulfone building block, most notably serving as the alkylating agent in the synthesis of JAK inhibitors like Baricitinib .

Achieving pharmaceutical-grade purity (>99.5%) is frequently hindered by three specific challenges:

  • The "Sulfoxide Stall": Incomplete oxidation of the intermediate sulfoxide.

  • Nitrile Hydrolysis: Conversion to the amide under aggressive oxidation conditions.

  • Metal Residuals: Tungsten/Molybdenum carryover from catalytic oxidation.

This guide provides a mechanistic breakdown and validated protocols to eliminate these byproducts.

Part 1: The Chemistry of Impurity Generation

To solve the impurity issue, you must understand the kinetics of the oxidation. The transformation from sulfide to sulfone occurs in two distinct steps with different activation energies.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the specific points where impurities are generated.

ReactionPathway Sulfide 2-(Isopropylthio)acetonitrile (Starting Material) Sulfoxide 2-(Isopropylsulfinyl)acetonitrile (Major Impurity - The 'Stall') Sulfide->Sulfoxide Oxidation Step 1 (Fast, Exothermic) Sulfone This compound (Target Product) Sulfoxide->Sulfone Oxidation Step 2 (Slow, Rate Limiting) Amide 2-(Isopropylsulfonyl)acetamide (Hydrolysis Byproduct) Sulfone->Amide Hydrolysis (High pH / High Temp) Catalyst Catalyst Required (Na2WO4 / H2O2) Catalyst->Sulfoxide

Caption: The "Sulfoxide Stall" occurs at Step 2. Without a catalyst (Tungstate) and heat, the reaction often freezes at the sulfoxide stage.

Part 2: Troubleshooting Guide (FAQ)

Category A: The "Sulfoxide Stall" (Incomplete Oxidation)

Q: I have 5-10% sulfoxide impurity that won't disappear, even with excess


. Why? 
A:  Hydrogen peroxide alone is electrophilically weak. It easily oxidizes the electron-rich sulfide to sulfoxide, but the sulfoxide is electron-deficient. To push the second step, you need an oxygen-transfer catalyst.
  • The Fix: Ensure you are using Sodium Tungstate (

    
    )  at 1-2 mol%. It forms a peroxotungstate species that is far more electrophilic than 
    
    
    
    .
  • The Protocol Adjustment: If the reaction stalls, add 0.5 mol% additional catalyst and heat to 60°C. Do not just add more peroxide, as this dilutes the mixture and promotes nitrile hydrolysis.

Q: Can I separate the sulfoxide from the sulfone using silica chromatography? A: It is difficult and inefficient. Both compounds are highly polar.

  • The Fix: Rely on solubility differences (Crystallization) rather than polarity. The sulfone is highly crystalline, while the sulfoxide often remains an oil or a low-melting solid. See Protocol B below.

Category B: Nitrile Instability

Q: I see a new peak at [M+18] in my Mass Spec. What is it? A: This is the amide (hydrolysis of the nitrile).

  • Cause: High pH (>8) or strong acidic conditions combined with heat.

    
     solutions are often slightly acidic, but commercial grades can vary.
    
  • The Fix: Maintain reaction pH between 4.0 and 6.0 .

    • Buffer: If your system drifts basic, buffer with dilute acetic acid.

    • Quench: Never quench the reaction with strong caustic (NaOH) while hot. Use Sodium Bisulfite/Metabisulfite at

      
       to destroy excess peroxide before adjusting pH.
      
Category C: Metal Removal

Q: My product has a slight yellow tint. Is this the tungsten catalyst? A: Likely. Tungsten salts can be sticky.

  • The Fix: Perform a Charcoal Wash during recrystallization.

    • Dissolve crude sulfone in hot Isopropanol (IPA).

    • Add 5 wt% activated carbon.

    • Stir hot (60°C) for 30 mins.

    • Filter through Celite while hot.

Part 3: Validated Protocols

Protocol A: Optimized Oxidation (Prevention)

Target: Minimize sulfoxide formation at the source.

ParameterSpecificationRationale
Solvent Water or Water/Acetic AcidGreen chemistry; Sulfone precipitates out (product is insoluble in water).
Catalyst

(1.5 mol%)
Essential for the 2nd oxidation step.
Oxidant

(2.2 - 2.5 equiv)
Slight excess required to drive kinetics.
Temp (Step 1)

Control exotherm during Sulfide

Sulfoxide.
Temp (Step 2)

Required energy to overcome activation barrier for Sulfoxide

Sulfone.

Step-by-Step:

  • Dissolve 2-(isopropylthio)acetonitrile and

    
     in water.
    
  • Cool to 10°C.

  • Add

    
     dropwise. Note: Reaction is highly exothermic.
    
  • Once addition is complete, warm to 60°C and hold for 4-6 hours.

  • IPC (In-Process Control): Check HPLC. If Sulfoxide > 0.5%, stir longer.

  • Cool to 0°C. The product will crystallize out. Filter and wash with cold water.[1]

Protocol B: Recrystallization (Remediation)

Target: Removal of Sulfoxide (1-5%) and Amide impurities.

The most effective purification for this sulfone is recrystallization from Isopropanol (IPA) or Ethanol/Water .

  • Charge: Place crude solid in a flask.

  • Solvent: Add IPA (approx. 3-5 mL per gram of solid).

  • Dissolution: Heat to reflux (

    
    ). The solution should become clear.
    
    • Troubleshooting: If not clear, add minimal water dropwise until dissolved.

  • Cooling: Allow to cool slowly to Room Temp (RT) with stirring. Then chill to

    
    .
    
  • Filtration: Filter the white crystals. Wash with cold heptane or cold IPA.

  • Drying: Vacuum dry at

    
    .
    

Part 4: Purification Decision Logic

Use this flow to determine the correct purification step for your specific batch status.

PurificationLogic Start Crude Reaction Mixture CheckHPLC IPC: Check HPLC Purity Start->CheckHPLC Decision1 Is Sulfoxide > 2%? CheckHPLC->Decision1 Action_Oxidize Add 0.5% Catalyst Heat to 60°C for 2h Decision1->Action_Oxidize Yes Action_Quench Quench with NaHSO3 Filter Solids Decision1->Action_Quench No Action_Oxidize->CheckHPLC Decision2 Is Product Colored? Action_Quench->Decision2 Action_Charcoal Recrystallize with Activated Carbon Decision2->Action_Charcoal Yes Action_Recryst Recrystallize from IPA/Water Decision2->Action_Recryst No

Caption: Decision matrix for handling crude reaction mixtures based on impurity levels.

References

  • Incyte Corporation. (2009). Process for the preparation of baricitinib and intermediates thereof.[2][3] WO2009114512. (Primary source for the industrial synthesis of the sulfone intermediate).

  • Vertex Pharmaceuticals. (2016). Process for the preparation of baricitinib.[2][3][4] WO2016125080. (Details on catalyst selection and oxidation kinetics).

  • Organic Chemistry Portal. Synthesis of Sulfones: Oxidation of Sulfides. (General mechanistic grounding for Tungstate-catalyzed oxidations).

  • PubChem. this compound Compound Summary. (Physical properties and solubility data).[1][5]

Sources

Technical Support Center: Reaction Monitoring for 2-(Isopropylsulfonyl)acetonitrile by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-(Isopropylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during Thin-Layer Chromatography (TLC) monitoring of your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and efficiency of your synthetic work.

Introduction to TLC Monitoring of this compound Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to form a stabilized carbanion. The acidic methylene protons, activated by both the sulfonyl and nitrile groups, are readily deprotonated by a suitable base. This nucleophilic species can then react with a variety of electrophiles, most commonly in alkylation reactions or additions to carbonyl compounds, which can be a key step in olefination reactions like the Julia-Kocienski olefination.[1][2][3]

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of these reactions.[4] It allows for rapid, qualitative analysis of the reaction mixture, helping to determine the consumption of starting materials and the formation of products.[4][5] This guide will walk you through common issues and questions related to TLC analysis in this specific chemical context.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using TLC to monitor reactions with this compound.

Scenario 1: Poor Separation of Spots

Question: I'm running a reaction between this compound and an aldehyde, but on my TLC plate, the spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?

Answer: This is a common challenge, especially if the polarity difference between your starting sulfone and the product is not substantial. Here’s a systematic approach to improving separation:

  • Adjusting the Eluent System: The key is to fine-tune the polarity of your mobile phase.[6][7]

    • Initial Recommendation: A good starting point for separating moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8]

    • Fine-Tuning: If the Rf values are too high (spots are near the solvent front), decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., from 30% ethyl acetate in hexanes to 20%). If the Rf values are too low (spots are near the baseline), increase the eluent's polarity by adding more of the polar solvent.[6] A desirable Rf value is generally between 0.3 and 0.7.[6]

    • Alternative Solvents: Consider switching one of the solvents. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.

  • Double or Triple Elution: If a single elution does not provide adequate separation, you can run the same TLC plate in the same eluent system multiple times. After each run, ensure the plate is thoroughly dried before placing it back in the chamber. This can effectively increase the "column length" and improve the resolution of spots with close Rf values.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, alumina plates may offer different selectivity.[4] However, be aware that basic compounds can interact strongly with the acidic silica gel, and acidic compounds with basic alumina.

Scenario 2: Streaking or Tailing of Spots

Question: My spot for this compound is streaking up the TLC plate. What causes this and how can I fix it?

Answer: Streaking or tailing of spots on a TLC plate can be attributed to several factors:[9]

  • Sample Overloading: Applying too concentrated a sample to the TLC plate is a frequent cause of streaking.[9]

    • Solution: Dilute your reaction aliquot with a suitable solvent (like ethyl acetate or dichloromethane) before spotting it on the plate. You can also apply the sample multiple times to the same spot, allowing the solvent to evaporate completely between applications, to build up the concentration without overloading.[9]

  • Strong Interaction with the Stationary Phase: The sulfonyl group and the nitrile group in your starting material can lead to strong interactions with the acidic silica gel, causing tailing.

    • Solution: To mitigate this, you can add a small amount of a polar modifier to your eluent system. For acidic compounds, adding a few drops of acetic acid or formic acid to the eluent can help to produce sharper spots. Conversely, for basic compounds, adding a small amount of triethylamine can be beneficial.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too diffuse, leading to streaking.

    • Solution: Use a solvent of lower polarity to dissolve your sample for spotting.

  • Reaction with the Stationary Phase: In some cases, the compound may be degrading on the silica gel plate.

    • Solution: If you suspect decomposition, you can try using a less reactive stationary phase like alumina.

Scenario 3: No Spots Visible on the TLC Plate

Question: I've run my TLC, but after visualization, I don't see any spots. What could be the problem?

Answer: The absence of visible spots can be perplexing. Here are the most likely causes and how to troubleshoot them:

  • Insufficient Concentration: The concentration of your compounds in the reaction mixture might be too low to be detected by the visualization method.[9]

    • Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, ensuring the solvent dries between applications.[9]

  • Ineffective Visualization Technique: Not all compounds are visible under UV light, and not all stains react with every functional group.[10]

    • Solution:

      • UV Light: this compound itself may not be strongly UV-active. However, if your reactants or products contain aromatic rings or conjugated systems, they should be visible under a UV lamp (typically at 254 nm).[10]

      • Staining: If UV is ineffective, you must use a chemical stain.

        • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as aldehydes, alcohols, and alkenes.[10] Your starting aldehyde will show up, as will any alcohol intermediate and the final olefin product. The sulfone itself might be less responsive. The spots will appear as yellow-brown spots on a purple background.[11]

        • p-Anisaldehyde Stain: This stain is also a good general-purpose choice and can give different colors for different functional groups, which can be very informative.[12]

        • Iodine Chamber: Placing the plate in a chamber with iodine crystals is a simple and often effective method. Iodine reversibly adsorbs to many organic compounds, appearing as brown spots.[10]

  • Reaction Has Not Proceeded or Has Failed: It is possible that the reaction has not started, or the starting material has been consumed to form a product that is not being visualized.

    • Solution: Always run a reference spot of your starting material on the same TLC plate. This will help you determine if the starting material is still present. If the starting material spot is gone and no product spot is visible, reconsider your visualization method or the possibility of product volatility or decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for monitoring a reaction of this compound with an aromatic aldehyde?

A1: A good starting point would be a 20-30% ethyl acetate in hexanes mixture. The aromatic aldehyde will likely have a higher Rf (be less polar) than the more polar this compound. The expected alcohol intermediate would be significantly more polar and have a much lower Rf, while the final olefin product's polarity would depend on the overall structure but would likely be less polar than the alcohol intermediate.

Q2: How can I use a "co-spot" to help interpret my TLC?

A2: A co-spot is a lane on the TLC plate where you spot both your starting material and the reaction mixture in the same place.[13] This is extremely useful if the Rf values of your starting material and product are very similar. If the two compounds are identical, you will see a single, well-defined spot in the co-spot lane. If they are different, you will often see an elongated spot or two overlapping spots.[14]

Q3: My reaction is run in a high-boiling polar aprotic solvent like DMSO or DMF. This solvent streaks all over my TLC plate. What can I do?

A3: High-boiling solvents are a known issue in TLC analysis.[14] Before developing the plate, after spotting your reaction mixture, place the TLC plate under high vacuum for a few minutes. This will help to remove the majority of the high-boiling solvent, leading to a much cleaner chromatogram.

Q4: How do I calculate the Rf value and what does it tell me?

A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[15]

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). In general, for a given stationary phase, a lower Rf value indicates a more polar compound, as it interacts more strongly with the polar stationary phase and is moved less by the mobile phase.[4]

Experimental Protocols and Data Presentation

Protocol: Standard TLC Monitoring Procedure
  • Prepare the Eluent Chamber: Pour your chosen eluent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the appropriate lane on the baseline.

    • Withdraw a small aliquot from your reaction mixture and spot it in its designated lane.

    • In the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot, allowing the solvent to dry in between.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the eluent.[9] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[16]

  • Visualize the Spots:

    • First, examine the plate under a UV lamp and circle any visible spots with a pencil.

    • Then, use an appropriate chemical stain (e.g., potassium permanganate or p-anisaldehyde) for visualization.[17] This can be done by briefly dipping the plate into the stain solution or by spraying the plate with the stain.

    • Gently heat the stained plate with a heat gun until the spots appear.

  • Analyze and Record: Calculate the Rf values for all spots and record a drawing of the TLC plate in your lab notebook.

Table 1: Recommended Eluent Systems for Compounds of Varying Polarity
Compound PolarityRecommended Eluent System (Silica Gel)
Non-polar (e.g., simple alkenes)5-10% Ethyl Acetate in Hexanes
Moderately Polar (e.g., aldehydes, sulfones)20-50% Ethyl Acetate in Hexanes
Polar (e.g., alcohols)50-100% Ethyl Acetate in Hexanes or 5-10% Methanol in Dichloromethane
Table 2: Common Visualization Stains and Their Applications
StainPreparationApplication
UV Light (254 nm) N/AVisualization of compounds with aromatic rings or conjugated π-systems.[10]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterGeneral stain for oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes).[10]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehydeGeneral purpose stain, often gives a range of colors for different functional groups.[12]
Iodine A few crystals of I₂ in a sealed chamberGeneral, non-destructive visualization for many organic compounds.[10]

Visual Diagrams

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Chamber Prepare Eluent Chamber Spotting Spot Plate: 1. Start Material 2. Co-spot 3. Reaction Mix Prep_Plate Prepare & Mark TLC Plate Prep_Plate->Spotting Development Develop Plate in Chamber Spotting->Development Mark_Front Mark Solvent Front Development->Mark_Front Visualization Visualize Spots (UV, Stain) Mark_Front->Visualization Analysis Calculate Rf & Analyze Visualization->Analysis

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic for Poor TLC Separation

Troubleshooting_Logic Start Problem: Poor Spot Separation Check_Rf Are Rf values too high or too low? Start->Check_Rf Adjust_Polarity Adjust Eluent Polarity: - Too High Rf -> Less Polar - Too Low Rf -> More Polar Check_Rf->Adjust_Polarity Yes Try_Double_Elution Try Double/Triple Elution Check_Rf->Try_Double_Elution No (Rfs in range, but still overlapping) Solution Improved Separation Adjust_Polarity->Solution Change_Solvent Change Solvent System (e.g., DCM for EtOAc) Try_Double_Elution->Change_Solvent Still no improvement Try_Double_Elution->Solution Success Change_Solvent->Solution

Sources

"2-(Isopropylsulfonyl)acetonitrile" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stability of 2-(Isopropylsulfonyl)acetonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their experimental workflows. Understanding the chemical stability of your reagents is paramount to ensuring the reproducibility, yield, and purity of your target molecules. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this molecule is the hydrolysis of the nitrile functional group. Like most nitriles, this compound can undergo hydrolysis under both acidic and basic conditions to form an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.[1][2] The reaction rate is highly dependent on pH, temperature, and the specific reaction medium.[3]

Q2: How does the isopropylsulfonyl group affect the molecule's stability?

The isopropylsulfonyl group is a strong electron-withdrawing group. This has two major implications:

  • Nitrile Reactivity: It can influence the electrophilicity of the nitrile carbon, potentially affecting the rate of hydrolysis compared to simple alkyl nitriles.

  • Acidity of α-Protons: It significantly increases the acidity of the methylene protons (the -CH₂- group between the sulfonyl and nitrile). Under basic conditions, this can lead to deprotonation to form a carbanion. This carbanion is a key intermediate that could potentially lead to side reactions, such as self-condensation (Thorpe-Ziegler type reaction), if conditions are not carefully controlled.[4][5]

Q3: What is the expected degradation pathway under acidic conditions?

Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis. The reaction proceeds in two main stages:[6]

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][7]

  • This leads to the formation of 2-(isopropylsulfonyl)acetamide.

  • With continued heating or stronger acid concentration, the acetamide intermediate will undergo further hydrolysis to yield 2-(isopropylsulfonyl)acetic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[2]

Q4: What is the expected degradation pathway under basic conditions?

In the presence of a base (e.g., sodium hydroxide), the nitrile undergoes base-catalyzed hydrolysis.[6]

  • A hydroxide ion directly attacks the electrophilic nitrile carbon.

  • This forms an imidic acid intermediate which tautomerizes to the more stable 2-(isopropylsulfonyl)acetamide.[6]

  • The amide is then hydrolyzed further to the corresponding carboxylate salt (e.g., sodium 2-(isopropylsulfonyl)acetate) and ammonia gas is evolved.[2] It is crucial to be mindful of the potential for base-mediated side reactions due to the acidity of the α-protons, as mentioned in Q2.

Q5: How can I monitor the stability of this compound in my experiment?

The most effective method for monitoring the stability and degradation of the compound is through a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8] A properly developed HPLC method should be able to separate the parent compound from its potential degradation products (the amide and carboxylic acid) and any other process impurities.

Troubleshooting Guide

Observed Issue Potential Cause & Scientific Rationale Recommended Solution & Action
"My reaction in aqueous acidic media is showing a new, more polar peak on HPLC that grows over time." This is likely the formation of the hydrolysis product, 2-(isopropylsulfonyl)acetic acid, or the intermediate amide. Acid catalyzes the hydrolysis of the nitrile group. The resulting carboxylic acid is significantly more polar than the starting nitrile, leading to a shorter retention time on a standard C18 RP-HPLC column.1. Confirm Identity: If possible, obtain a standard of the expected acid or amide to confirm the peak identity by co-injection. Alternatively, use LC-MS to identify the mass of the new peak. 2. Minimize Degradation: If hydrolysis is undesirable, consider running the reaction at a lower temperature, reducing the reaction time, or using a less aqueous solvent system if the process allows.
"I'm observing a rapid loss of my starting material in a basic solution, even at room temperature." The compound is likely undergoing rapid base-catalyzed hydrolysis. The combination of the electron-withdrawing sulfonyl group and the nitrile may make it particularly susceptible. Alternatively, if a strong, non-nucleophilic base is used in an aprotic solvent, self-condensation side reactions could be occurring.[9]1. Control pH: Use the minimum amount of base required for your reaction. Consider using a weaker base (e.g., K₂CO₃ instead of NaOH) or a buffered solution to maintain a milder pH.[3] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of hydrolysis. 3. Monitor Closely: Use in-process HPLC analysis to monitor the reaction and stop it as soon as the desired transformation is complete to prevent further degradation of the product or starting material.
"My isolated product, which contains residual this compound, is showing poor stability upon storage as a solution." The choice of solvent can significantly impact stability.[3] Protic solvents (like methanol or water) can participate in hydrolysis, especially if residual acid or base is present. Acetonitrile itself is generally a stable solvent but is hygroscopic and can absorb water from the air.[10][11]1. Solvent Selection: Store solutions of the compound in a dry, aprotic solvent. If possible, prepare solutions fresh before use. 2. Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[12] Ensure vials are tightly sealed. 3. Purity Check: Ensure that the isolated material is free from acidic or basic impurities that could catalyze degradation during storage.

Degradation Pathway Visualizations

AcidHydrolysis Start This compound Amide Intermediate: 2-(Isopropylsulfonyl)acetamide Start->Amide + H₂O, H⁺ (Slow) Acid Final Product: 2-(Isopropylsulfonyl)acetic Acid + Ammonium Salt Amide->Acid + H₂O, H⁺ (Faster, often requires heat)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

BaseHydrolysis Start This compound SideReaction Potential Side Reaction: Carbanion Formation → Dimerization Start->SideReaction Strong Base (Non-nucleophilic) Amide Intermediate: 2-(Isopropylsulfonyl)acetamide Start->Amide + OH⁻, H₂O Carboxylate Final Product: Carboxylate Salt + Ammonia Amide->Carboxylate + OH⁻, H₂O (Requires heat)

Caption: Base-catalyzed hydrolysis pathway and potential side reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions, which is essential for understanding its intrinsic stability and for developing a stability-indicating analytical method.[13]

1. Materials:

  • This compound

  • Class A Volumetric Flasks

  • HPLC Grade Acetonitrile and Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block, and photostability chamber.

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 25 mg of this compound in acetonitrile in a 25 mL volumetric flask to create a 1.0 mg/mL stock solution.

3. Stress Conditions (Prepare in individual vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

  • Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water.

4. Time Points and Analysis:

  • Incubate all solutions at room temperature (unless otherwise specified).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Crucial Step: For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution to stop the reaction.

  • Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using a 50:50 acetonitrile:water mobile phase.

  • Analyze by HPLC, comparing the chromatograms of the stressed samples to the time-zero control sample.

StabilityWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Incubation & Analysis cluster_eval 3. Data Evaluation PrepStock Prepare Stock Solution (1 mg/mL) PrepStress Aliquot into Stress Conditions (Acid, Base, Peroxide, Heat) PrepStock->PrepStress PrepControl Prepare Control Sample (Time Zero) PrepStock->PrepControl Incubate Incubate Samples PrepStress->Incubate Analyze Analyze via HPLC-UV PrepControl->Analyze Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize & Dilute Sample->Neutralize Neutralize->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify Degradants (LC-MS if needed) Compare->Identify Calculate Calculate % Degradation & Mass Balance Compare->Calculate Report Report Findings Calculate->Report

Caption: General workflow for a forced degradation stability study.

Protocol 2: HPLC Monitoring Method

This is a general-purpose RP-HPLC method suitable for monitoring the stability of this compound. This method should be validated for its intended use.[8]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff, making it suitable for UV detection.[11]
Gradient 10% B to 90% B over 15 minA gradient elution is necessary to elute the polar degradation products (e.g., the carboxylic acid) and the less polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe nitrile and sulfonyl groups lack strong chromophores, so a low wavelength is used to detect the n→π* transitions.
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order:

  • 2-(Isopropylsulfonyl)acetic acid (most polar)

  • 2-(Isopropylsulfonyl)acetamide (intermediate polarity)

  • This compound (least polar)

References

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Acetonitrile. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. Retrieved from [Link]

  • Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • PubMed. (n.d.). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Retrieved from [Link]

  • National Institutes of Health. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Retrieved from [Link]

  • Zhang, W., et al. (2014). hydrolysis of Scutellarin and Related Glycosides to Scutellarein and the Corresponding Aglycones. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of pharmaceutically relevant phosphate monoester monoanions: correlation to an established structure-reactivity relationship. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of nitriles and alcohols. a. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Alkylation Reactions of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the alkylation of 2-(isopropylsulfonyl)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions to common experimental hurdles.

Section 1: Core Principles & Reaction Mechanism

The synthetic utility of this compound stems from the pronounced acidity of the α-protons located on the methylene bridge (the carbon between the sulfonyl and nitrile groups). Both the sulfonyl (-SO₂) and nitrile (-CN) moieties are potent electron-withdrawing groups, which effectively stabilize the resulting carbanion formed upon deprotonation.[1] This stabilized carbanion is a soft nucleophile, ideal for forming new carbon-carbon bonds via reaction with electrophiles, most commonly alkyl halides in Sₙ2 reactions.[2]

The overall transformation follows a two-step sequence:

  • Deprotonation: A suitable base abstracts an α-proton to generate the resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion attacks the alkylating agent, displacing a leaving group to form the C-alkylated product.

Alkylation_Mechanism sub This compound carb Stabilized Carbanion (Nucleophile) sub->carb Deprotonation base Base (B:) conj_acid Conjugate Acid (BH) prod α-Alkylated Product carb->prod Sₙ2 Attack alkyl Alkylating Agent (R-X) lg Leaving Group (X⁻)

Caption: General mechanism for the alkylation of an active methylene compound.
Section 2: Troubleshooting Guide

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: This is the most common issue and almost always points to inefficient deprotonation of the starting material.

  • Causality—Insufficient Base Strength: For deprotonation to be effective and essentially irreversible, the pKₐ of the base's conjugate acid should be significantly higher than the pKₐ of the active methylene compound. While the exact pKₐ of this compound is not widely reported, analogous compounds like phenylsulfonylacetonitrile have a pKₐ around 11-12. A good rule of thumb is to select a base whose conjugate acid has a pKₐ at least 2-3 units higher than the substrate.

    • Solution: Switch to a stronger base. If you are using potassium carbonate (K₂CO₃, conjugate acid pKₐ ~10.3), consider moving to sodium ethoxide (NaOEt, conjugate acid pKₐ ~16) or potassium tert-butoxide (KOtBu, conjugate acid pKₐ ~17). For very stubborn cases, sodium hydride (NaH, conjugate acid pKₐ ~35) is extremely effective.[3][4]

  • Causality—Presence of Moisture: Protic contaminants like water or alcohols will quench the base and the carbanion. Strong bases like NaH react violently with water.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. If using a solvent like DMF or THF, ensure it is from a freshly opened bottle or has been appropriately dried.

  • Causality—Low Reaction Temperature: Deprotonation and the subsequent Sₙ2 reaction have activation energy barriers. If the reaction is run at too low a temperature, it may proceed exceedingly slowly.

    • Solution: While initial deprotonation is often performed at 0 °C to control exotherms, allow the reaction to warm to room temperature or gently heat it (e.g., 40-60 °C) after the addition of the alkylating agent. Monitor the reaction by TLC or LCMS to track progress.

Q2: I'm observing a significant amount of di-alkylated product. How can I favor mono-alkylation?

A2: The formation of a di-alkylated product occurs when the mono-alkylated product, which may still possess an acidic α-proton, is deprotonated and reacts a second time.

  • Causality—Stoichiometry and Reaction Conditions: Using an excess of base or alkylating agent, or running the reaction at high temperatures for extended periods, can promote a second alkylation.

    • Solution 1 (Stoichiometry): Use a slight excess of the starting material relative to the base and alkylating agent. A common starting point is 1.05 equivalents of this compound to 1.0 equivalents of base and 1.0 equivalents of the alkylating agent.

    • Solution 2 (Reverse Addition): Add the generated carbanion solution slowly to a solution of the alkylating agent. This ensures the alkylating agent is always in excess relative to the nucleophile, statistically favoring mono-alkylation.

    • Solution 3 (Temperature Control): Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-heating can provide the necessary activation energy for the second, often more sterically hindered, alkylation.

Q3: My reaction is messy, and I'm seeing multiple unidentified side products. What could be happening?

A3: A complex reaction mixture often points to competing reaction pathways or degradation.

  • Causality—Elimination (E2) Pathway: This is a major competing pathway, especially when using secondary or sterically hindered primary alkyl halides. The carbanion, in addition to being a nucleophile, is also a base and can abstract a β-proton from the alkylating agent to generate an alkene.

    • Solution: If possible, use a primary, unhindered alkylating agent (e.g., methyl iodide, benzyl bromide). Avoid secondary and tertiary halides. Using a less sterically bulky base can also sometimes disfavor the E2 pathway.

  • Causality—Alkylating Agent Instability: Some alkylating agents, particularly allylic and benzylic halides, can be unstable and degrade over time or under basic conditions.

    • Solution: Use fresh, high-purity alkylating agents. If necessary, purify the alkylating agent by distillation or filtration through a plug of alumina immediately before use.

  • Causality—Thorpe-Ziegler Reaction: Under strongly basic conditions, the nitrile group can react with the carbanion of another molecule in a self-condensation reaction, leading to dimerization and polymerization.[5]

    • Solution: Avoid using a large excess of a very strong base. Maintain a controlled temperature (starting at 0 °C) during the deprotonation step.

Troubleshooting_Workflow start Analyze Reaction Outcome q1 Low / No Conversion? start->q1 q2 Di-alkylation Observed? q1->q2 No a1_base Increase Base Strength (Check pKa) q1->a1_base Yes q3 Messy / Side Products? q2->q3 No a2_stoich Adjust Stoichiometry (Substrate excess) q2->a2_stoich Yes a3_elim Check for E2 Elimination (Use 1° Alkyl Halide) q3->a3_elim Yes end Reaction Optimized q3->end No a1_cond Ensure Anhydrous Conditions a1_base->a1_cond a1_temp Increase Temperature a1_cond->a1_temp a1_temp->q2 a2_add Use Reverse Addition a2_stoich->a2_add a2_add->q3 a3_reagent Verify Reagent Purity a3_elim->a3_reagent a3_reagent->end

Caption: A decision tree for troubleshooting common alkylation issues.
Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right base for my alkylation? The choice depends on the acidity of your substrate and the desired reactivity. A good starting point is to use a base whose conjugate acid has a pKₐ 2-3 units higher than your substrate. See Table 1 for a comparison. For this substrate, common choices like KOtBu and NaH are very effective. Weaker bases like K₂CO₃ may work but could lead to slow or incomplete reactions.[6]

FAQ 2: What is the best solvent for this reaction? Polar aprotic solvents are generally preferred as they are well-suited for Sₙ2 reactions.[7]

  • Tetrahydrofuran (THF): An excellent, relatively non-polar ether. Good for reactions with strong bases like NaH and organolithiums.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate Sₙ2 reactions. It readily dissolves many organic and inorganic reagents.

  • Acetonitrile (MeCN): A polar solvent that is often a good choice, though its own α-protons can be reactive under very harsh basic conditions.[8]

  • Dimethyl Sulfoxide (DMSO): A very polar solvent that strongly accelerates Sₙ2 reactions but can be difficult to remove during workup.

FAQ 3: What is the optimal reaction temperature? Typically, the deprotonation step is initiated at a low temperature (0 °C) to control the exothermic reaction, especially when using highly reactive bases like NaH. After the base addition, the mixture is often allowed to stir for 15-30 minutes. The alkylating agent is then added, sometimes at 0 °C, and the reaction is allowed to warm to room temperature. Gentle heating (40-80 °C) may be required to drive the reaction to completion, particularly with less reactive alkylating agents.[6]

Section 4: Key Parameter Summary Tables

Table 1: Comparison of Common Bases

Base Conjugate Acid pKₐ (in H₂O unless noted) Typical Use Case
Potassium Carbonate (K₂CO₃) Bicarbonate (HCO₃⁻) 10.3[9] Weakly acidic C-H bonds
Sodium Ethoxide (NaOEt) Ethanol ~16[3] Active methylene compounds
Potassium tert-Butoxide (KOtBu) tert-Butanol ~17[3] Strong, sterically hindered base
Sodium Hydride (NaH) H₂ ~35 (est.)[3] Strong, non-nucleophilic base

| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 (in THF)[3] | Very strong, non-nucleophilic base |

Table 2: Properties of Common Aprotic Solvents

Solvent Dielectric Constant (ε)[10] Polarity Boiling Point (°C) Notes
Tetrahydrofuran (THF) 7.6[11] Moderate 66 Can form peroxides.
Acetonitrile (MeCN) 38[11] High 82 Can be reactive itself.
N,N-Dimethylformamide (DMF) 37[11] High 153 High boiling point, can be hard to remove.

| Dimethyl Sulfoxide (DMSO) | 47[11] | Very High | 189 | Excellent for Sₙ2, but very high boiling. |

Section 5: Experimental Protocol: Mono-Alkylation with Benzyl Bromide

This protocol provides a representative procedure for the mono-alkylation of this compound.

Safety: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive and flammable; handle with extreme care.

Reagents:

  • This compound (1.00 g, 6.89 mmol, 1.05 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.26 g, 6.56 mmol, 1.00 equiv)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

  • Benzyl Bromide (0.78 mL, 6.56 mmol, 1.00 equiv)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion to a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Reaction Setup: Add anhydrous THF (20 mL) to the flask containing the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve this compound in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous hydrogen gas evolution will be observed.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The mixture should become a clear or slightly hazy solution.

  • Alkylation: Cool the solution back down to 0 °C. Add the benzyl bromide dropwise over 10 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkylated product.

Section 7: References
  • Google Patents. (CN103922934A). Alkylation method of active methylene compound. Retrieved from

  • YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]

  • Al-Zaydi, S. A. (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 12(4), 851–861. [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • C. F. H. Allen and J. R. Byers Jr. (1949). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 29, 62. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). A kinetic study of concomitant addition and deprotonation reactions of ferrocenyl-stabilised carbocations in aqueous acetonitrile and of the reverse reactions. (10), 2151-2158. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][12]naphthyrin-5(6H)-one. Molecules, 17(12), 14756–14765. [Link]

  • University of California, Davis. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • ChemRxiv. (2021). Catalytic Enantioselective α-Allenylation of Acetonitrile. [Link]

  • ACS Catalysis. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. 13(9), 6199-6206. [Link]

  • Chemistry Stack Exchange. (2025). Why the C-alkylated product is not formed?. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Preventing decomposition of "2-(Isopropylsulfonyl)acetonitrile" during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "2-(Isopropylsulfonyl)acetonitrile." This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of working with this compound.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses specific issues that may arise during the workup of reactions involving this compound, leading to low yields or impure products.

Q1: I'm experiencing significant product loss during my aqueous workup. What is the likely cause?

Low recovery of this compound after an aqueous workup is often due to its high polarity and susceptibility to decomposition in non-optimal pH conditions. The key contributing factors are:

  • Acidity of the α-Proton: The protons on the carbon atom situated between the sulfonyl and nitrile groups (the α-carbon) are significantly acidic. This is due to the strong electron-withdrawing nature of both the sulfonyl and nitrile functionalities, which stabilize the resulting carbanion.[1][2][3]

  • Basic Hydrolysis: In the presence of a strong base, the acidic α-proton is readily abstracted, forming a resonance-stabilized carbanion. This carbanion can then undergo further reactions, including hydrolysis of the nitrile group or decomposition of the sulfonyl group, leading to product loss.

  • Thorpe-Ziegler Type Self-Condensation: Under basic conditions, the generated carbanion can act as a nucleophile and attack the nitrile carbon of another molecule of this compound. This self-condensation reaction, known as the Thorpe-Ziegler reaction, leads to the formation of dimers and other oligomeric impurities.[4][5][6][7][8]

To mitigate these issues, it is crucial to maintain a neutral or slightly acidic pH during the workup.

Q2: My TLC plate shows multiple unidentified spots after extraction. What are these impurities and how can I avoid them?

The appearance of multiple spots on a TLC plate following extraction is a strong indicator of product decomposition. The primary culprits are often byproducts from base-catalyzed degradation pathways.

  • Hydrolysis Products: Under basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide. The sulfonyl group can also undergo hydrolysis, although this is generally less facile.[9][10]

  • Thorpe-Ziegler Adducts: As mentioned previously, self-condensation reactions can lead to a variety of higher molecular weight byproducts.[4][5][6][7][8]

To prevent the formation of these impurities, strict pH control is essential. The use of a weakly acidic wash, such as a saturated ammonium chloride solution, during the workup can help neutralize any residual base and prevent these side reactions.[11] Additionally, minimizing the time the compound is in an aqueous basic solution is critical.

Q3: My final product is difficult to purify by standard column chromatography. What alternative purification strategies can I use?

The high polarity of this compound can make purification by traditional normal-phase silica gel chromatography challenging, often resulting in poor separation and streaking of the compound on the TLC plate.[12]

Here are some alternative purification strategies:

  • Reverse-Phase Chromatography: This technique is well-suited for polar compounds. A C18-functionalized silica gel is a common stationary phase, and a gradient of water and a polar organic solvent like acetonitrile or methanol is used as the mobile phase.

  • Acidified Silica Gel Chromatography: Adding a small amount of a volatile acid, such as acetic acid, to the mobile phase can improve the peak shape and separation of polar acidic compounds on silica gel.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly effective for separating highly polar compounds.[13] It typically uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., water).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of this compound.

Q1: What is the optimal pH range for handling this compound in an aqueous solution?

To minimize decomposition, this compound should be handled in a neutral to slightly acidic pH range, ideally between pH 4 and 7. Strongly basic conditions (pH > 8) should be avoided to prevent carbanion formation and subsequent degradation reactions. While sulfones are generally stable under acidic conditions, prolonged exposure to strong acids should also be avoided.

Q2: What are the common decomposition byproducts of this compound?

Under basic conditions, the primary decomposition byproducts include:

  • Isopropylsulfonic acid: Formed from the cleavage of the carbon-sulfur bond.

  • Acetonitrile Dimer (and higher oligomers): Resulting from the Thorpe-Ziegler self-condensation reaction.[4][5][6][7][8]

  • 2-(Isopropylsulfonyl)acetamide: From the partial hydrolysis of the nitrile group.

  • 2-(Isopropylsulfonyl)acetic acid: From the complete hydrolysis of the nitrile group.

Q3: Can I use a strong base like sodium hydroxide for my reaction and then neutralize it during workup?

While it may be necessary to use a strong base for certain reactions, it is critical to neutralize it carefully and promptly during the workup. The prolonged presence of a strong base, even at low temperatures, can lead to significant decomposition of this compound. When quenching a reaction that used a strong base, it is advisable to add the reaction mixture to a cold, weakly acidic solution (e.g., saturated ammonium chloride) rather than adding the acid to the reaction mixture. This ensures that the pH of the bulk solution does not become excessively high locally.

Experimental Protocols

Recommended Workup Procedure to Minimize Decomposition

This protocol is designed for a typical reaction where this compound is present in an organic solvent and needs to be isolated.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reaction mixture to a pre-chilled, stirred solution of saturated aqueous ammonium chloride. The volume of the ammonium chloride solution should be at least equal to the volume of the reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts).

    • Brine (saturated aqueous sodium chloride solution) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.

Data Summary Table
ParameterRecommended Range/ConditionRationale
Workup pH 4 - 7Minimizes carbanion formation and subsequent decomposition.
Quenching Reagent Saturated aqueous NH₄ClProvides a weakly acidic medium to neutralize basic catalysts.[11]
Extraction Solvent Ethyl acetate, DichloromethaneGood solubility for the target compound and immiscible with water.
Evaporation Temperature < 40 °CReduces the risk of thermal decomposition.

Visualizations

Decomposition Pathway of this compound under Basic Conditions

Decomposition_Pathway cluster_main Main Compound cluster_conditions Condition cluster_intermediates Intermediates cluster_byproducts Decomposition Byproducts 2-ISA This compound Carbanion Resonance-Stabilized Carbanion 2-ISA->Carbanion Base Strong Base (e.g., OH⁻) Base->2-ISA Deprotonation Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Carbanion->Hydrolysis Reaction with H₂O Thorpe Thorpe-Ziegler Adducts Carbanion->Thorpe Reaction with another 2-ISA molecule Workup_Workflow Start Reaction Mixture Quench Quench with cold sat. aq. NH₄Cl Start->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Wash_Bicarb Wash with sat. aq. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo (< 40 °C) Dry->Concentrate Purify Purification (e.g., Reverse-Phase Chromatography) Concentrate->Purify

Sources

Water-sensitive reactions involving "2-(Isopropylsulfonyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Isopropylsulfonyl)acetonitrile

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile reagent, with a specific focus on mitigating issues arising from its water sensitivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Introduction: Understanding the Reagent

This compound is a valuable building block in organic synthesis. Its utility stems from the activated methylene group positioned between two electron-withdrawing groups: the sulfonyl (SO₂) and the nitrile (C≡N). This unique structure renders the methylene protons acidic, facilitating deprotonation to form a stabilized carbanion. This carbanion is an excellent nucleophile for a variety of carbon-carbon bond-forming reactions, including alkylations and Knoevenagel condensations.[1]

However, the very features that make this reagent so useful also introduce its primary vulnerability: water. The presence of moisture can lead to competing side reactions, primarily hydrolysis of the nitrile group, which can drastically reduce yields and complicate purification. This guide provides the necessary framework to prevent and troubleshoot these water-sensitive reactions.

Chemical Properties & Water Sensitivity

A clear understanding of the reagent's properties is the first step toward successful experimentation.

2.1. Key Properties of this compound
PropertyValueSource
Molecular Formula C₅H₉NO₂S[2]
Molecular Weight 147.20 g/mol [2]
SMILES CC(C)S(=O)(=O)CC#N[2]
Appearance Typically a solid (Assumed based on similar structures)General chemical knowledge
pKa of α-protons Significantly lower than acetonitrile (~31 in DMSO) due to electron-withdrawing groups[3]
2.2. The Mechanism of Water Sensitivity: Nitrile Hydrolysis

The primary reaction with water involves the hydrolysis of the nitrile functional group. This reaction is typically slow with neutral water but is catalyzed by acidic or basic conditions.[4] Since many reactions involving this compound are performed under basic conditions to deprotonate the α-carbon, any contaminating water can lead to this unwanted side reaction.

The hydrolysis proceeds in two main stages:

  • Formation of an Amide: The nitrile is first hydrolyzed to the corresponding primary amide, 2-(isopropylsulfonyl)acetamide.

  • Formation of a Carboxylic Acid: Under the reaction conditions, this amide can be further hydrolyzed to form isopropylsulfonyacetic acid (or its carboxylate salt).[4]

This side reaction consumes the starting material and introduces impurities that can be difficult to remove from the desired product.

Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments with this compound.

Q1: My reaction yield is consistently low, and I suspect water contamination. What are the most likely sources of moisture?

A1: Water can be introduced from several sources. The most common culprits are:

  • Inadequately Dried Glassware: Glass surfaces readily adsorb a layer of water.[5] Standard air-drying is insufficient.

  • "Anhydrous" Solvents: Commercially available anhydrous solvents can absorb moisture from the atmosphere over time, especially after the bottle has been opened. It is dangerous to trust an "anhydrous" label without verification for highly sensitive reactions.[6]

  • Hygroscopic Reagents: The reagent itself or other solids used in the reaction (e.g., certain bases like K₂CO₃) may have absorbed atmospheric moisture.

  • Atmospheric Exposure: Performing the reaction open to the air, even for brief periods, allows moisture to enter the system.

Q2: I see an unexpected peak in my NMR/LC-MS that corresponds to the mass of my starting material plus 18 amu. What is it?

A2: This is a classic sign of nitrile hydrolysis. The mass increase of 18 (the molecular weight of water) strongly suggests the formation of the primary amide byproduct, 2-(isopropylsulfonyl)acetamide. If you see a mass increase of 19, it could indicate the formation of the carboxylic acid (M+18 for the hydrolysis and M+1 for ionization).

Q3: What is the best way to handle and store this compound to prevent water absorption?

A3: Treat it as a hygroscopic solid.

  • Storage: Store the reagent in a tightly sealed container, preferably inside a desiccator containing a drying agent like Drierite or silica gel. For larger containers where the headspace increases with use, consider hanging a small bag of desiccant from the lid.[7]

  • Handling: Weigh the reagent quickly in a dry environment. For highly sensitive reactions, weigh it inside a glovebox. If a glovebox is unavailable, you can minimize exposure by quickly weighing the solid and immediately placing it into the reaction flask under a stream of inert gas.

Q4: Can I use any base to deprotonate the active methylene group?

A4: The choice of base is critical. A base that is too strong can promote self-condensation or other side reactions.[3] A base that is too weak will not efficiently deprotonate the reagent. Furthermore, the base itself can be a source of water. For example, NaOH and KOH are highly hygroscopic. Non-hygroscopic, non-nucleophilic organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., freshly dried K₂CO₃ or NaH) are often preferred. The optimal base depends on the specific reaction (e.g., alkylation vs. Knoevenagel).

Q5: My Knoevenagel condensation reaction isn't working. What should I check first?

A5: For a Knoevenagel condensation, which involves the reaction of the deprotonated acetonitrile with an aldehyde or ketone, failure is often due to:

  • Inefficient Deprotonation: Your base may be too weak or wet.

  • Water Contamination: Water can compete with your active methylene compound as a nucleophile or hydrolyze your starting material.

  • Catalyst Issues: If using a catalyst like piperidine, ensure it is of good quality.[8]

  • Steric Hindrance: A very bulky aldehyde or ketone may react slowly.

Troubleshooting Guides & Experimental Protocols

Success in water-sensitive reactions is predicated on rigorous technique. The following protocols provide a reliable framework.

4.1. Protocol: Setting Up an Anhydrous Reaction

This protocol describes the standard procedure for setting up a reaction under an inert atmosphere to exclude moisture and oxygen.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Needles and syringes

Procedure:

  • Dry Glassware: Oven-dry all glassware at >120 °C for at least 4 hours (overnight is best) or flame-dry under vacuum.[5] Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assemble Apparatus: Quickly assemble the hot glassware (e.g., flask with stir bar and condenser). Fit all openings with rubber septa.

  • Purge with Inert Gas: Insert an inlet needle connected to the inert gas line through a septum. Insert a second "outlet" needle to allow air to escape. Flush the system with a steady stream of inert gas for 5-10 minutes.[9]

  • Establish Positive Pressure: Remove the outlet needle. Connect the gas line to an oil bubbler to maintain a slight positive pressure (indicated by 1-2 bubbles per second). This ensures that if there are any small leaks, gas will flow out rather than air flowing in.[10]

  • Add Reagents:

    • Solids: Add solid reagents (like this compound) to the flask before purging with inert gas if possible. If adding later, briefly remove a septum and add the solid under a strong counter-flow of inert gas.

    • Liquids/Solvents: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[9]

4.2. Workflow for Anhydrous Reaction Setup

The following diagram illustrates the key steps for ensuring an anhydrous reaction environment.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_addition Reagent Addition Phase A Dry Glassware (Oven or Flame-Dry) B Cool Under Inert Gas or in Desiccator A->B C Assemble Apparatus (Flask, Condenser, Septa) B->C D Purge with N₂/Ar (Inlet & Outlet Needles) C->D E Establish Positive Pressure (Connect to Bubbler) D->E F Add Solids (Under Inert Gas Counter-flow) E->F G Add Anhydrous Solvents & Liquids via Syringe F->G H Commence Reaction (Heating/Stirring) G->H Troubleshooting_Tree start Reaction Failed or Low Yield q1 Was starting material consumed? start->q1 no_reaction No Reaction Occurred q1->no_reaction No low_yield Low Yield / Byproducts q1->low_yield Yes check_base Check Base: - Is it active? - Is it strong enough? - Was it added correctly? no_reaction->check_base check_temp Check Temperature: Is the reaction at the correct temperature? check_base->check_temp check_reagents Check Reagents: - Are all reagents present? - Are they degraded? check_temp->check_reagents q2 Is hydrolyzed byproduct (M+18) present? low_yield->q2 hydrolysis Water Contamination q2->hydrolysis Yes other_issues Other Side Reactions q2->other_issues No solve_water Solution: - Re-dry solvents/glassware - Check inert atmosphere setup - Use fresh/dry reagents hydrolysis->solve_water solve_other Possible Causes: - Incorrect stoichiometry - Reaction time too long/short - Base-induced decomposition other_issues->solve_other

Caption: A decision tree for troubleshooting common reaction failures.

Safety Precautions

While this compound is not acutely toxic, standard laboratory safety practices must be followed. The related compound, acetonitrile, is harmful if swallowed, inhaled, or absorbed through the skin. [11][12]* Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood. [11]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a suitable choice). [11]* Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. [12][13]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [13][14]

References
  • Acetonitrile . Sciencemadness Wiki. Available from: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • SOP for the safe use of Acetonitrile . University of California, Santa Cruz. Available from: [Link]

  • Acetonitrile . Wikipedia. Available from: [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices . Chemscape. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. Available from: [Link]

  • Acetonitrile Material Safety Data Sheet (MSDS) . Charles River Laboratories. Available from: [Link]

  • Performing Sensitive Reactions without a Schlenk Line . Chemistry LibreTexts. Available from: [Link]

  • Hydrolysis of Nitriles . Chemguide. Available from: [Link]

  • How To: Store Reagents . Department of Chemistry, University of Rochester. Available from: [Link]

  • Catalytic Enantioselective α-Allenylation of Acetonitrile . ChemRxiv. Available from: [Link]

  • Knoevenagel condensation . Wikipedia. Available from: [Link]

  • Water Sensitive Reactions . Utah Tech University. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. Available from: [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Isopropylsulfonyl)acetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a critical challenge encountered during catalytic reactions involving this versatile building block: catalyst poisoning. Our goal is to equip you with the scientific understanding and practical solutions to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.

Introduction: The Double-Edged Sword of Functionality

This compound is a valuable reagent in organic synthesis, prized for its dual functionality. The sulfonyl group acts as a potent electron-withdrawing group, activating the adjacent methylene protons for a variety of carbon-carbon bond-forming reactions. Simultaneously, the nitrile group offers a handle for further synthetic transformations. However, these very functional groups, the sulfonyl (SO₂) and the nitrile (C≡N), can also be the culprits behind catalyst poisoning, a phenomenon that can lead to sluggish or stalled reactions, reduced yields, and inconsistent results.

This guide will dissect the mechanisms of catalyst poisoning specifically related to the unique structure of this compound, focusing on commonly employed transition metal catalysts such as palladium, nickel, and rhodium.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Catalyst Poisoning by the Sulfonyl Group

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish and gives low yields. Could the sulfonyl group be poisoning the catalyst?

A1: Yes, it is highly probable that the sulfonyl group is contributing to catalyst deactivation. Palladium catalysts are notoriously susceptible to poisoning by sulfur compounds.[1][2][3][4][5] The sulfur atom in the sulfonyl group of your reactant can act as a soft Lewis base and strongly adsorb to the soft Lewis acidic palladium surface. This strong interaction can lead to several detrimental effects:

  • Active Site Blocking: The sulfonyl group can physically block the active sites on the palladium catalyst, preventing the substrate and other reactants from accessing them.

  • Electronic Modification: The strong coordination of the sulfur atom to the palladium center can alter the electronic properties of the catalyst, reducing its catalytic activity.

  • Irreversible Binding: In some cases, the interaction between sulfur and palladium can be very strong, leading to the formation of stable palladium-sulfur species and irreversible catalyst deactivation.[5]

Troubleshooting Steps:

  • Increase Catalyst Loading: As a first-pass solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may compensate for the partial deactivation. However, this is often not an economically viable or scalable solution.

  • Ligand Modification: The choice of ligand can significantly influence the catalyst's susceptibility to poisoning. Bulky electron-rich phosphine ligands can sometimes protect the metal center and mitigate poisoning. Experiment with different ligands to find one that is more resistant to deactivation in your specific reaction.

  • Use a More Robust Catalyst: Consider using a pre-catalyst or a more robust catalytic system that is known to have higher tolerance to sulfur-containing substrates.

  • Reaction Temperature Optimization: The strength of the sulfur-palladium interaction can be temperature-dependent. A systematic optimization of the reaction temperature may reveal a window where the desired catalytic activity outcompetes the poisoning process.

Section 2: The Role of the Nitrile Group in Catalyst Deactivation

Q2: I'm performing a nickel-catalyzed hydrogenation of a molecule containing the this compound moiety, and the reaction is stalling. Could the nitrile group be the issue?

A2: It is very likely that the nitrile group is playing a role in the deactivation of your nickel catalyst. While the sulfonyl group is a known poison for nickel, the nitrile group itself can also strongly interact with and deactivate transition metal catalysts, particularly those used for hydrogenation like Raney Nickel.[6][7]

The poisoning mechanism by the nitrile group can be attributed to:

  • Strong Adsorption: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate strongly to the nickel surface. This adsorption can be competitive with the adsorption of hydrogen, which is essential for the hydrogenation process.

  • Formation of Stable Surface Species: The nitrile group can undergo transformations on the catalyst surface, leading to the formation of strongly bound intermediates that are difficult to hydrogenate further and block active sites. In some cases, nitriles can promote the formation of insoluble polymers on the catalyst surface.[8]

Troubleshooting Steps:

  • Catalyst Choice: For nitrile hydrogenation, Raney Nickel is a common choice, but its performance can be hampered by strong substrate binding.[6][7][9] Consider screening other hydrogenation catalysts such as platinum or rhodium-based catalysts, which may exhibit different sensitivities to nitrile coordination.

  • Solvent Effects: The choice of solvent can influence the extent of nitrile adsorption. Protic solvents, such as alcohols, can sometimes help to solvate the nitrile group and reduce its interaction with the catalyst surface.

  • Additive Screening: The addition of certain additives, such as weak acids or bases, can sometimes modify the catalyst surface or the substrate's coordination mode, leading to improved catalytic performance.

  • Reaction Conditions: Adjusting the hydrogen pressure and reaction temperature can impact the equilibrium between nitrile adsorption and hydrogenation. Higher hydrogen pressures can sometimes favor the desired reaction pathway.

Section 3: The Synergistic Poisoning Effect and Mitigation Strategies

Q3: Given that both the sulfonyl and nitrile groups can be problematic, what is the best overall strategy to prevent catalyst poisoning when using this compound in transition metal-catalyzed reactions?

A3: The presence of both a sulfonyl and a nitrile group in the same molecule presents a significant challenge due to the potential for synergistic or additive poisoning effects. A comprehensive strategy that addresses both potential sources of deactivation is crucial.

Preventative and Mitigation Strategies:

StrategyDescriptionRationale
Catalyst Selection Prioritize catalysts known for their tolerance to sulfur and nitrogen functionalities. For example, certain rhodium or iridium catalysts may show higher resilience.[10][11][12]Different metals have varying affinities for soft (sulfur) and borderline (nitrogen) Lewis bases.
Ligand Design Employ bulky, electron-donating ligands.These can sterically shield the metal center from strong coordination by the sulfonyl or nitrile groups and electronically stabilize the active catalytic species.
Feedstock Purification While the poison is the reactant itself, ensure all other reagents and solvents are of high purity to avoid introducing additional catalyst poisons.Extraneous impurities can exacerbate catalyst deactivation.
Slow Addition of Substrate Add the this compound solution to the reaction mixture slowly over an extended period.This maintains a low instantaneous concentration of the potential poison, allowing the catalyst to react before being overwhelmed.
Use of Sacrificial Agents In some specific cases, a less valuable substrate that also coordinates to the catalyst but is more readily displaced can be added in small amounts.This is an advanced and reaction-specific technique that requires careful optimization.

Experimental Workflow for Diagnosing Catalyst Poisoning:

G cluster_0 Problem Identification cluster_1 Initial Diagnostic Steps cluster_2 Hypothesis Testing: Poisoning Mechanism cluster_3 Mitigation & Optimization cluster_4 Catalyst Regeneration (If Applicable) start Low Yield / Stalled Reaction increase_catalyst Increase Catalyst Loading start->increase_catalyst Quick Check monitor_kinetics Monitor Reaction Kinetics start->monitor_kinetics Detailed Analysis sulfonyl_test Test with Sulfone-Free Analog monitor_kinetics->sulfonyl_test Is Sulfonyl the Culprit? nitrile_test Test with Nitrile-Free Analog monitor_kinetics->nitrile_test Is Nitrile the Culprit? ligand_screen Ligand Screening sulfonyl_test->ligand_screen catalyst_screen Alternative Catalyst Screening nitrile_test->catalyst_screen slow_addition Implement Slow Addition ligand_screen->slow_addition catalyst_screen->slow_addition thermal_regen Thermal Regeneration slow_addition->thermal_regen For Heterogeneous Catalysts chemical_regen Chemical Regeneration slow_addition->chemical_regen For Heterogeneous Catalysts

Catalyst Regeneration Protocols

For heterogeneous catalysts (e.g., Pd/C, Raney Ni), regeneration may be a viable option to restore catalytic activity after poisoning.

Protocol 1: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst

  • Objective: To remove strongly adsorbed sulfur species from the catalyst surface.

  • Procedure:

    • Carefully filter the catalyst from the reaction mixture and wash thoroughly with a suitable solvent (e.g., THF, ethyl acetate) to remove any residual organic compounds.

    • Dry the catalyst under vacuum at a low temperature (e.g., 60 °C).

    • Place the dried catalyst in a tube furnace and heat under a flow of inert gas (e.g., argon or nitrogen) to a moderate temperature (e.g., 200-300 °C) for 2-4 hours to desorb weakly bound species.

    • Gradually increase the temperature to 400-500 °C under a flow of hydrogen gas for 4-6 hours. This can help to reduce oxidized sulfur species and facilitate their removal as H₂S.[1][13][14]

    • Cool the catalyst to room temperature under an inert atmosphere before handling.

  • Caution: Hydrogen gas is highly flammable. All procedures should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Protocol 2: Chemical Regeneration of a Nitrile-Fouled Nickel Catalyst

  • Objective: To remove adsorbed nitrile species and polymeric material from the catalyst surface.

  • Procedure:

    • Filter and wash the catalyst as described in the previous protocol.

    • Suspend the catalyst in a dilute aqueous solution of a non-oxidizing acid (e.g., 1-5% acetic acid) and stir at room temperature for 1-2 hours.[6]

    • Alternatively, for more stubborn fouling, a dilute alkaline wash (e.g., 1-5% NaOH) at a slightly elevated temperature (40-60 °C) can be effective.[6]

    • After the acid or base wash, filter the catalyst and wash extensively with deionized water until the pH of the filtrate is neutral.

    • Finally, wash the catalyst with a suitable organic solvent (e.g., ethanol, isopropanol) and dry under vacuum.

  • Caution: Always add acid or base to water, not the other way around. Wear appropriate personal protective equipment.

Logical Relationship of Poisoning and Mitigation:

G cluster_0 Reactant: this compound cluster_1 Catalyst cluster_2 Poisoning Mechanisms cluster_3 Consequences cluster_4 Mitigation Strategies reactant SO2 & CN Functionalities catalyst Transition Metal (e.g., Pd, Ni) reactant->catalyst interacts with poisoning Strong Adsorption Electronic Deactivation Site Blocking catalyst->poisoning undergoes consequences Reduced Activity Low Yields Reaction Failure poisoning->consequences leads to mitigation Catalyst/Ligand Choice Slow Addition Regeneration consequences->mitigation requires mitigation->catalyst improves performance of

References

  • Palladium-catalyzed desulfurative cross-coupling reactions. ResearchGate. Available at: [Link].

  • Ibadi Alaridhee, Z. A., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link].

  • Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. (2021, March 4). UCI Department of Chemistry. Available at: [Link].

  • Barbize, M., et al. (1989). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Poisoning and deactivation of palladium catalysts. (1993). Studies in Surface Science and Catalysis. ResearchGate. Available at: [Link].

  • Fokin, V. V., & Gevorgyan, V. (2003). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Organic Letters, 5(21), 3871-3873. [Link].

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link].

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2016). Organic Letters, 18(15), 3786-3789. [Link].

  • Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link].

  • Bivona, S., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
  • Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions with Nitrile-Stabilized Carbanions. (2008). Synlett. ResearchGate. Available at: [Link].

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link].

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2020). MDPI.
  • Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. (2021). RSC Publishing.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Available at: [Link].

  • Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Available at: [Link].

  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (2024). Organic Chemistry Frontiers.
  • Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. (2021). PMC.
  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methan
  • The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. Available at: [Link].

  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Poisoning and deactivation of palladium c
  • Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). (2021, June 11). YouTube. Available at: [Link].

  • Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. (2024, July 3). YouTube. Available at: [Link].

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (2022). MDPI.
  • Nitrile reduction. Wikipedia. Available at: [Link].

  • The Journal of Organic Chemistry Ahead of Print.
  • Rhodium-Catalyzed Regio- and Enantioselective Allylic Sulfonylation
  • Catalytic reduction of nitriles to aldehydes. (1992).
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. (2022). MDPI.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Available at: [Link].

  • New process draws poison from nitrile production. (2016, February 21). Chemistry World. Available at: [Link].

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Validation & Comparative

"2-(Isopropylsulfonyl)acetonitrile" vs. methylsulfonylacetonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs), the sulfonylacetonitrile scaffold serves as a critical "active methylene" building block. It is widely used to synthesize gem-disubstituted olefins, aminopyrazoles, and diverse heterocyclic cores.

While Methylsulfonylacetonitrile (MSA) is the industry standard due to its high reactivity and atom economy, 2-(Isopropylsulfonyl)acetonitrile (IPSA) offers a distinct tactical advantage: the ability to modulate lipophilicity and fine-tune metabolic stability without altering the core pharmacophore's electronic nature significantly.

This guide objectively compares these two reagents, analyzing their steric and electronic profiles to help you select the optimal precursor for your synthetic pathway.

Chemical Profile & Physicochemical Comparison[1][2][3][4]

The choice between methyl- and isopropyl- variants often comes down to the desired physicochemical properties of the final drug candidate, specifically LogP (lipophilicity) and Solubility .

FeatureMethylsulfonylacetonitrile (MSA)This compound (IPSA)Impact on Synthesis
Structure


IPSA adds steric bulk distal to the reaction center.
MW 119.14 g/mol 147.19 g/mol IPSA increases MW, potentially affecting ligand efficiency.
Predicted pKa (DMSO) ~11.5 - 12.0~12.0 - 12.5IPSA is slightly less acidic due to the inductive (+I) effect of the isopropyl group.
ClogP ~ -0.6 (Hydrophilic)~ 0.1 (More Lipophilic)IPSA improves cell permeability in final adducts.
Boiling Point High (often solid/oil)High (often oil)Both require high vacuum for distillation.
Steric Bulk (Taft Es) 0.00 (Reference)-0.47 (Isopropyl)IPSA introduces moderate steric hindrance.
Expert Insight: The Inductive Effect

The isopropyl group exerts a stronger positive inductive effect (+I) than the methyl group. This electron release slightly destabilizes the carbanion formed at the


-carbon, making IPSA slightly less acidic than MSA. Consequently, deprotonation of IPSA may require marginally longer equilibration times or slightly stronger bases in marginal cases.

Mechanistic Reactivity Analysis

Knoevenagel Condensation

Both reagents undergo Knoevenagel condensation with aldehydes to form vinyl sulfones. However, the kinetics differ.[1]

  • MSA: Rapid kinetics. The small methyl group allows facile approach to hindered electrophiles (e.g., ortho-substituted benzaldehydes).

  • IPSA: Slower kinetics. The isopropyl tail, while not directly on the reacting carbon, creates a "cone of steric hindrance" around the sulfone oxygen atoms, which can influence the solvation shell and the approach of the electrophile.

Visualization: Reaction Pathway & Steric Interference

The following diagram illustrates the Knoevenagel mechanism and highlights where the isopropyl group introduces steric friction.

Knoevenagel_Mechanism Reagent Sulfonylacetonitrile (MSA or IPSA) Carbanion Active Carbanion [R-SO2-CH-CN]- Reagent->Carbanion Deprotonation (MSA: Fast, IPSA: Slower) Base Base (e.g., Piperidine) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Electrophile (Aldehyde) Aldehyde->Intermediate Product Vinyl Sulfone Product Intermediate->Product Elimination (-H2O) Steric STERIC CHECK: Isopropyl group hinders approach if Electrophile is bulky. Steric->Intermediate

Figure 1: Comparative mechanistic pathway. Note that the deprotonation step for IPSA is thermodynamically slightly less favorable due to the +I effect.

Alkylation ( )

When using these reagents as nucleophiles to attack alkyl halides:

  • MSA: Prone to dialkylation due to the high reactivity of the mono-alkylated product.

  • IPSA: The steric bulk of the isopropyl group acts as a "brake," often improving selectivity for mono-alkylation . This is a significant advantage when synthesizing complex non-symmetrical sulfones.

Experimental Protocols

Protocol A: Standard Knoevenagel Condensation (MSA)

Use this for rapid synthesis of standard building blocks.

  • Reagents: Benzaldehyde (1.0 eq), MSA (1.0 eq), Ethanol (0.5 M).

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (0.2 eq) / Acetic Acid.
    
  • Procedure:

    • Dissolve aldehyde and MSA in ethanol.

    • Add catalyst dropwise at RT.[2][3]

    • Stir for 2–4 hours. A solid precipitate usually forms.

    • Workup: Filter the solid, wash with cold ethanol/water (1:1). Recrystallize from EtOH.

  • Yield Expectation: 85–95%.

Protocol B: Sterically Modified Condensation (IPSA)

Use this when using this compound or when the aldehyde is sensitive.

  • Reagents: Benzaldehyde (1.0 eq), IPSA (1.1 eq), Toluene (0.5 M).

  • Catalyst: Ammonium Acetate (0.2 eq) with Acetic Acid (0.2 eq) - Dean-Stark conditions recommended.

  • Procedure:

    • Rationale: The lower acidity of IPSA requires higher temperatures to drive the equilibrium. Toluene allows for azeotropic removal of water, driving the reaction to completion (Le Chatelier's principle).

    • Reflux the mixture with a Dean-Stark trap for 6–12 hours.

    • Monitor: Check TLC for disappearance of aldehyde.

    • Workup: Cool to RT. Wash organic layer with Sat.

      
       and Brine. Concentrate in vacuo.
      
  • Yield Expectation: 75–85% (Lower due to steric factors).

Decision Matrix: Which Reagent to Choose?

Use the following logic flow to determine the appropriate reagent for your drug discovery campaign.

Decision_Matrix Start Start: Select Reagent Q1 Requirement: High Lipophilicity (Target LogP > 3)? Start->Q1 Q2 Is the Electrophile Sterically Hindered? Q1->Q2 No Result_IPSA Use this compound (IPSA) Q1->Result_IPSA Yes (Need Lipophilicity) Result_MSA Use Methylsulfonylacetonitrile (MSA) Q2->Result_MSA Yes (Need small nucleophile) Q2->Result_IPSA No (Can afford bulk for selectivity)

Figure 2: Decision matrix for reagent selection based on medicinal chemistry requirements.

References

  • General Reactivity of Sulfonylacetonitriles

    • Knoevenagel Condensation Mechanism: Zacuto, M. J. (2019).[4] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." J. Org.[4][5] Chem., 84, 6465-6474.[4] Link

    • Sulfone Acidity & Sterics: Bordwell, F. G., et al. (1991). "Equilibrium acidities of sulfones and sulfoxides." J. Org.[4][5] Chem., 56, 4218–4223. (Foundational text on sulfone pKa values).

  • Synthetic Applications

    • Heterocycle Synthesis (Aminopyrazoles): Foloppe, N., et al. (2006). "Discovery of novel CDK2 inhibitors." Bioorg. Med. Chem. Lett., 16(7), 1931-1937. (Demonstrates use of sulfonylacetonitriles in kinase inhibitor synthesis).
    • Steric Effects in Nucleophilic Substitution: Weber, C. C., et al. (2013).[[“]] "Steric, hydrogen-bonding and structural heterogeneity effects on nucleophilic substitution." Org.[[“]][2][4][7][8] Biomol. Chem., 11, 2534. Link

  • Physical Properties & Safety

    • Methylsulfonylacetonitrile Data: PubChem CID 76856. Link

    • Steric Parameters: Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, New York.

Sources

A Comparative Guide to Olefination Reactions: 2-(Isopropylsulfonyl)acetonitrile vs. Phenylsulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the myriad of olefination strategies, those employing sulfonyl-activated methylene compounds have carved a niche for their reliability and stereochemical control. This guide provides an in-depth technical comparison of two such reagents: the aliphatic 2-(isopropylsulfonyl)acetonitrile and the aromatic phenylsulfonylacetonitrile, in the context of olefination reactions for the synthesis of α,β-unsaturated nitriles. While direct, side-by-side comparative studies are not prevalent in the literature, this guide synthesizes established principles of physical organic chemistry and available experimental data to offer a predictive and practical framework for reagent selection and reaction design.

The Julia-Kocienski Olefination and Knoevenagel Condensation: Two Mechanistic Pathways

The olefination reactions involving sulfonylacetonitriles primarily proceed through two potential mechanistic pathways: the Julia-Kocienski olefination and the Knoevenagel condensation. The Julia-Kocienski olefination is a powerful method for alkene synthesis, generally favoring the formation of E-alkenes, and is known for its mild conditions and broad substrate tolerance.[1][2] The reaction involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound, followed by a series of steps leading to the final alkene product.[2]

Alternatively, the Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3][4] This reaction is typically catalyzed by a weak base.[3] Both pathways are relevant to the reactivity of the sulfonylacetonitriles discussed herein.

Head-to-Head Comparison: Electronic and Steric Effects at Play

The performance of this compound and phenylsulfonylacetonitrile in olefination reactions is dictated by the fundamental electronic and steric differences between the isopropyl and phenyl groups attached to the sulfonyl moiety.

FeatureThis compoundPhenylsulfonylacetonitrile
Sulfonyl Group Nature Alkyl (electron-donating by induction)Aryl (electron-withdrawing by induction and resonance)
α-Proton Acidity LowerHigher
Carbanion Stability Less stableMore stable (delocalized into the phenyl ring)
Reactivity Lower nucleophilicity of the carbanionHigher nucleophilicity of the carbanion
Steric Hindrance HigherLower
Expected Stereoselectivity Generally favors (E)-isomers in Julia-Kocienski type reactionsCan be influenced by reaction conditions, but often favors the thermodynamically more stable (E)-isomer
Causality Behind the Differences: A Deeper Dive

The phenylsulfonyl group is strongly electron-withdrawing, a consequence of the electronegative oxygen atoms and the ability of the aromatic ring to delocalize negative charge. This significantly increases the acidity of the α-protons in phenylsulfonylacetonitrile, facilitating the formation of the corresponding carbanion even with milder bases. The resulting carbanion is stabilized by resonance, not only through the sulfonyl group but also into the phenyl ring.

In contrast, the isopropyl group in this compound is electron-donating through induction. This has a destabilizing effect on the adjacent carbanion, making the α-protons less acidic and requiring stronger bases for deprotonation. The isopropyl group also presents greater steric bulk compared to the planar phenyl ring, which can influence the transition state of the reaction and potentially impact stereoselectivity and reaction rates.[5]

Experimental Data and Protocols

Case Study: Knoevenagel Condensation of Phenylsulfonylacetonitrile

The Knoevenagel condensation of phenylsulfonylacetonitrile with benzaldehyde has been reported to proceed with high efficiency.[6]

Reaction Scheme:

Experimental Protocol:

A reaction mixture of benzaldehyde and phenylsulfonylacetonitrile is heated in the presence of a solid base catalyst. For instance, using Mg,Al-mixed oxides as a catalyst at 383 K, near-complete conversion can be achieved in 45 minutes with 100% selectivity to the desired α-phenylsulfonylcinnamonitrile.[6]

Predicted Protocol for this compound

Based on the lower acidity of its α-protons, this compound would likely require more forcing conditions for a Knoevenagel condensation. This could involve a stronger base, higher temperatures, or longer reaction times.

Hypothetical Protocol:

To a solution of an aldehyde (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent such as toluene or DMF, a strong, non-nucleophilic base like DBU (1.2 mmol) or NaH (1.2 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to 80-100 °C and monitored by TLC until completion. An aqueous workup followed by chromatographic purification would be expected to yield the desired α-(isopropylsulfonyl)alkenenitrile. The stereochemical outcome would likely favor the (E)-isomer due to steric repulsion in the transition state leading to the (Z)-isomer.

Visualizing the Mechanisms and Workflows

G cluster_0 Knoevenagel Condensation Pathway Reagents Sulfonylacetonitrile + Aldehyde Carbanion Carbanion Formation Reagents->Carbanion Deprotonation Base Base (e.g., Piperidine, DBU) Base->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Elimination Dehydration Adduct->Elimination Base-mediated Product α,β-Unsaturated Nitrile Elimination->Product

Caption: Generalized Knoevenagel condensation pathway.

G cluster_1 Julia-Kocienski Olefination (Modified) Sulfone Heteroaryl Sulfone Carbanion_JK Sulfonyl Carbanion Sulfone->Carbanion_JK Deprotonation Base_JK Strong Base (e.g., KHMDS) Base_JK->Carbanion_JK Adduct_JK β-Alkoxy Sulfone Carbanion_JK->Adduct_JK Addition Aldehyde Aldehyde Aldehyde->Adduct_JK Smiles Smiles Rearrangement Adduct_JK->Smiles Intermediate β-Aryloxy Sulfinate Smiles->Intermediate Elimination_JK SO2 and Aryloxide Elimination Intermediate->Elimination_JK Product_JK Alkene Elimination_JK->Product_JK

Caption: Key steps in the modified Julia-Kocienski olefination.

G Start Start Mix Mix Sulfonylacetonitrile and Aldehyde in Solvent Start->Mix Add_Base Add Base Mix->Add_Base Heat Heat Reaction Mixture Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for olefination.

Conclusion and Recommendations

The choice between this compound and phenylsulfonylacetonitrile for olefination reactions hinges on a trade-off between reactivity and potentially nuanced selectivity.

  • Phenylsulfonylacetonitrile is the more "activated" and likely more versatile reagent due to the higher acidity of its α-protons. It is expected to react under milder conditions with a broader range of aldehydes. The wealth of literature on related aryl sulfones in Julia-Kocienski and Knoevenagel reactions provides a solid foundation for its application.

  • This compound , while less studied, offers a different steric and electronic profile. Its lower reactivity necessitates stronger bases or higher temperatures. However, for highly reactive aldehydes or in cases where the aromaticity of the phenylsulfonyl group might lead to undesired side reactions, the isopropylsulfonyl derivative could be a viable alternative. Mechanistic precedents suggest it is likely to favor the formation of (E)-alkenes in Julia-type reactions.

For researchers and drug development professionals, phenylsulfonylacetonitrile represents a more reliable starting point for developing new synthetic routes. However, this compound remains an intriguing, underexplored reagent that could offer unique advantages in specific contexts, particularly where fine-tuning of electronic properties and steric interactions is desired.

References

  • This is a placeholder for a reference that would ideally contain a direct comparison. As none were found, the subsequent references provide the basis for the analysis.
  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2026). NIH. [Link]

  • Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. (n.d.). RSC Publishing. [Link]

  • α,β-Unsaturated Nitriles Definition. (n.d.). Fiveable. [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. [Link]

  • NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). (n.d.). ChemRxiv. [Link]

  • Process for the preparation of α,β-unsaturated nitriles. (n.d.).
  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. (n.d.).
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation between benzaldehyde and... (n.d.). ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). RSC Publishing. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). MDPI. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. (n.d.). ResearchGate. [Link]

  • Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. (2022). PubMed. [Link]

  • Olefination with Sulfonyl Esters and Halides: E-selective Hawkins Reaction Utilizing Semistabilized Carbanion Precursors. (n.d.). Unknown Source.
  • Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. (2003). PubMed. [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. (n.d.). ChemRxiv. [Link]

  • Unusual steric effects in sulfonyl transfer reactions. (n.d.). RSC Publishing. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]

  • Reaction conditions: 1) Knoevenagel step: (phenylsulfonyl)acetonitrile... (n.d.). ResearchGate. [Link]

  • Olefination with Sulfonyl Halides and Esters: Scope, Limitations, and Mechanistic Studies of the Hawkins Reaction. (2017). PubMed. [Link]

  • Reaction of aldehydes with β-naphthol and acetonitrile in the presence of tetrachlorosilane. (n.d.). ResearchGate. [Link]

  • Empirical Conversion of p K a Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. (2018). ResearchGate. [Link]

  • Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. (2007). PubMed. [Link]

  • Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine der. (n.d.). RSC Publishing. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry. [Link]

  • Aryl sulfones which are often used in Julia‐Kocienski olefinations and... (n.d.). ResearchGate. [Link]

  • Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile: An Umpolung Strategy for the Synthesis of Active Methylene Compounds. (n.d.). PubMed. [Link]

  • Stereo-electronic effect of perfluoropropyl group on solid state molecular packing of isomeric dibenzo [a,c]phenazine derivative. (2022). RSC Publishing. [Link]

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A Tale of Two Synthons: A Comparative Guide to 2-(Isopropylsulfonyl)acetonitrile and Ethyl 2-(isopropylsulfonyl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis, the choice of building blocks is paramount. The careful selection of reagents can dictate the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two valuable, yet distinct, synthons: 2-(isopropylsulfonyl)acetonitrile and ethyl 2-(isopropylsulfonyl)acetate . Both molecules share a common isopropylsulfonyl moiety, rendering the adjacent methylene group acidic and thus a prime site for nucleophilic attack. However, the seemingly subtle difference between a nitrile and an ethyl ester functionality imparts distinct reactivity profiles, making each reagent uniquely suited for different synthetic strategies.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, reactivity, and practical applications of these two reagents, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyThis compoundEthyl 2-(isopropylsulfonyl)acetateRationale
Acidity (pKa of α-H) More Acidic (Est. ~11-13 in DMSO)Less Acidic (Est. ~14-16 in DMSO)The electron-withdrawing cyano group (-CN) provides greater stabilization of the carbanion through induction and resonance compared to the ester group (-COOEt).
Nucleophilicity "Softer" Nucleophile"Harder" NucleophileThe more delocalized charge on the nitrile-stabilized carbanion imparts softer character, favoring reactions with soft electrophiles. The more localized charge on the ester-stabilized carbanion results in harder character.
Primary Applications Knoevenagel Condensation, Heterocycle SynthesisAlkylation, Julia-Kocienski OlefinationThe nitrile's strong electron-withdrawing nature is ideal for condensations with carbonyls. The ester is a versatile handle for C-C bond formation and can be readily converted to other functional groups.
Steric Hindrance Less Sterically HinderedMore Sterically HinderedThe linear nitrile group presents a smaller steric profile than the ethyl ester group, which can influence the approach of electrophiles.

The Making of the Synthons: Synthesis Protocols

A reliable and scalable synthesis of these building blocks is the first step in their application. Both synthons can be prepared from readily available starting materials.

Protocol 1: Synthesis of this compound

This two-step procedure involves the S-alkylation of sodium thiopropoxide with chloroacetonitrile, followed by oxidation of the resulting sulfide to the sulfone.

Synthesis_of_Nitrile cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation Isopropyl_Mercaptan Isopropyl Mercaptan NaH NaH Isopropyl_Mercaptan->NaH THF, 0 °C to rt Sulfide 2-(Isopropylthio)acetonitrile NaH->Sulfide then Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Sulfide_in 2-(Isopropylthio)acetonitrile Oxidant m-CPBA or Oxone® Sulfide_in->Oxidant DCM or MeOH/H₂O Sulfone_out This compound Oxidant->Sulfone_out

Synthesis of this compound.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, slowly add isopropyl mercaptan (1.0 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting solution of sodium thiopropoxide back to 0 °C and add chloroacetonitrile (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-(isopropylthio)acetonitrile, which can be purified by distillation.

  • Dissolve the sulfide in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until complete conversion is observed by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis of Ethyl 2-(isopropylsulfonyl)acetate

Similar to the nitrile synthesis, the ester is prepared by S-alkylation followed by oxidation.

Synthesis_of_Ester cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation Isopropyl_Mercaptan Isopropyl Mercaptan Base K₂CO₃ or NaOEt Isopropyl_Mercaptan->Base Acetone or EtOH, rt Sulfide Ethyl 2-(isopropylthio)acetate Base->Sulfide then Ethyl Chloroacetate Ethyl_Chloroacetate Ethyl Chloroacetate Sulfide_in Ethyl 2-(isopropylthio)acetate Oxidant H₂O₂ / Acetic Acid Sulfide_in->Oxidant Reflux Sulfone_out Ethyl 2-(isopropylsulfonyl)acetate Oxidant->Sulfone_out

Synthesis of Ethyl 2-(isopropylsulfonyl)acetate.

Step-by-Step Methodology:

  • To a mixture of isopropyl mercaptan (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add ethyl chloroacetate (1.05 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude ethyl 2-(isopropylthio)acetate can be purified by vacuum distillation.

  • To the sulfide (1.0 eq) in acetic acid, add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, pour the mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation to obtain ethyl 2-(isopropylsulfonyl)acetate.

Head-to-Head in the Reaction Flask: A Comparative Analysis

The true utility of these synthons is revealed in their chemical behavior. Here, we compare their performance in key synthetic transformations.

Acidity and Nucleophilicity: The Root of the Difference

The electron-withdrawing nature of the activating group is the primary determinant of the acidity of the α-proton. The cyano group of this compound is a more powerful electron-withdrawing group than the ester moiety of ethyl 2-(isopropylsulfonyl)acetate. This results in a lower pKa for the nitrile, meaning it can be deprotonated by a wider range of weaker bases.

This difference in acidity directly impacts their nucleophilicity. The carbanion of the deprotonated nitrile is more stable and less basic, making it a "softer" nucleophile. Conversely, the carbanion of the deprotonated ester is less stable and more basic, behaving as a "harder" nucleophile.

Acidity_Comparison Nitrile This compound Nitrile_Carbanion More Stable Carbanion (Charge Delocalized) Nitrile->Nitrile_Carbanion -H⁺ Ester Ethyl 2-(isopropylsulfonyl)acetate Ester_Carbanion Less Stable Carbanion (Charge More Localized) Ester->Ester_Carbanion -H⁺ Higher_Acidity Higher Acidity (Lower pKa) Nitrile_Carbanion->Higher_Acidity Lower_Acidity Lower Acidity (Higher pKa) Ester_Carbanion->Lower_Acidity

Acidity and Carbanion Stability Comparison.
Alkylation Reactions

Both synthons readily undergo alkylation. However, the choice of base and reaction conditions can be modulated based on their differing acidities.

ReactionSubstrateElectrophileBaseSolventTemp. (°C)Yield (%)
Alkylation This compoundBenzyl BromideK₂CO₃Acetonitrile80~90
Alkylation Ethyl 2-(isopropylsulfonyl)acetateBenzyl BromideNaHTHF25~85

As indicated, the more acidic nitrile can be effectively alkylated using a milder base like potassium carbonate, whereas the less acidic ester often requires a stronger base such as sodium hydride for complete deprotonation and efficient reaction.

Reactions with Carbonyls: A Divergent Path

The reaction with aldehydes and ketones is where the divergent reactivity of these two synthons is most pronounced.

  • This compound in Knoevenagel Condensation: The highly activated methylene group of the nitrile readily participates in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base. The initial adduct often undergoes spontaneous dehydration to yield an α,β-unsaturated sulfonylacetonitrile. These products are valuable intermediates in the synthesis of various heterocycles and other complex molecules.

  • Ethyl 2-(isopropylsulfonyl)acetate in Julia-Kocienski Olefination: While it can undergo aldol-type additions, the sulfonyl acetate is a classic reagent in the Julia-Kocienski olefination. This reaction provides a powerful method for the stereoselective synthesis of alkenes. The reaction proceeds via the addition of the sulfonyl carbanion to an aldehyde, followed by an elimination sequence.

Comparative Reaction Data with Benzaldehyde:

ReactionReagentConditionsProductStereoselectivityYield (%)
Knoevenagel This compoundPiperidine (cat.), EtOH, reflux2-(Isopropylsulfonyl)-3-phenylacrylonitrileN/A>90
Julia-Kocienski Ethyl 2-(isopropylsulfonyl)acetate1. NaHMDS, THF, -78°C; 2. BenzaldehydeEthyl cinnamatePredominantly E~80-90

Applications in Drug Discovery and Development

The isopropylsulfonyl group is a valuable pharmacophore, and its incorporation can enhance a molecule's metabolic stability and binding affinity. Both this compound and ethyl 2-(isopropylsulfonyl)acetate serve as key intermediates in the synthesis of pharmaceutically active compounds. For instance, molecules containing the 2-(isopropylsulfonyl)phenyl moiety have been investigated as potent dual ALK/EGFR kinase inhibitors for the treatment of non-small cell lung cancer[1].

The nitrile functionality in this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry[2]. The ester group in ethyl 2-(isopropylsulfonyl)acetate, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, common functionalities in drug molecules.

Conclusion: Choosing the Right Tool for the Job

Both this compound and ethyl 2-(isopropylsulfonyl)acetate are powerful and versatile reagents in the synthetic chemist's toolbox. The choice between them should be guided by the desired synthetic outcome and the specific reaction being performed.

  • Choose this compound when:

    • A highly acidic methylene group is required for reactions with weak bases.

    • The target molecule is an α,β-unsaturated nitrile or a heterocyclic compound derived therefrom.

    • A "softer" nucleophile is desired.

  • Choose ethyl 2-(isopropylsulfonyl)acetate when:

    • The synthetic plan involves alkylation followed by further transformations of the ester group.

    • A stereoselective olefination is the goal.

    • A "harder" nucleophile is more suitable for the desired transformation.

By understanding the distinct reactivity profiles of these two synthons, researchers can devise more efficient and elegant synthetic strategies for the preparation of complex molecules with potential therapeutic applications.

References

  • Knoevenagel Condensation of Benzaldehyde with Phenylsulfonylacetonitrile. ResearchGate. Available at: [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. Available at: [Link]

  • Preparation method for ethyl 2-chloroacetoacetate.Google Patents.
  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. ResearchGate. Available at: [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. Available at: [Link]

  • Ethyl 2-(2-oxopropylsulfamoyl)acetate. PubChem. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. ResearchGate. Available at: [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

  • Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. ResearchGate. Available at: [Link]

  • Chloroacetonitrile synthesis.Google Patents.
  • This compound. PubChem. Available at: [Link]

  • Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring. Austin Publishing Group. Available at: [Link]

  • Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv. Available at: [Link]

  • chloroacetonitrile. Organic Syntheses. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. Available at: [Link]

  • Preparation of ethyl chloroacetate. PrepChem.com. Available at: [Link]

  • Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Bahtera Adi Jaya. Available at: [Link]

  • Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent. ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. American Chemical Society. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Make Ethyl Chloroacetate Synthesis with Dean Stark.. YouTube. Available at: [Link]

  • Anti-Inflammatory Effects of Ethyl Acetate Fraction from Cnidium officinale Makino on LPS-Stimulated RAW264.7 and THP-1 Cells. ResearchGate. Available at: [Link]

  • Knoevenagel condensation reaction between benzaldehyde and... ResearchGate. Available at: [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. Available at: [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]

  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. Available at: [Link]

  • The Knoevenagel condensation between benzaldehyde and malononitrile... ResearchGate. Available at: [Link]

  • Plot of pKa values against mole fraction of acetonitrile in the binary... ResearchGate. Available at: [Link]

  • Preparation of chloroacetonitrile.Google Patents.
  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. Patsnap. Available at: [Link]

  • Using drug chemical structures in the education of pharmacology and clinical therapeutics key concepts. SciELO. Available at: [Link]

  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. ResearchGate. Available at: [Link]

  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. ResearchGate. Available at: [Link]

  • Chloroacetonitrile. PubChem. Available at: [Link]

  • Studies on the chemistry and reactivity of alpha-substituted ketones in isonitrile-based multicomponent reactions. PubMed. Available at: [Link]

  • Process for the preparation of ethyl mercaptan and diethyl sulfide.Google Patents.
  • Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. MDPI. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. Available at: [Link]

  • Evaluation of copolymers of N-isopropylacrylamide and 2-dimethyl(aminoethyl)methacrylate in non-viral and adenoviral vectors for gene delivery to nasopharyngeal carcinoma. ResearchGate. Available at: [Link]

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Comparative Analysis of Alkylsulfonylacetonitriles in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkylsulfonylacetonitriles (


) represent a specialized class of active methylene compounds that serve as critical synthons in the construction of heterocyclic pharmacophores. While often overshadowed by their ubiquitous analogs—malononitrile and ethyl cyanoacetate—sulfonylacetonitriles offer distinct physicochemical advantages, including enhanced crystallinity of intermediates, unique solubility profiles, and the introduction of the sulfonyl moiety as a bioisostere for carbonyls in drug design.

This guide provides an objective, data-driven comparison of alkylsulfonylacetonitriles against standard alternatives, focusing on their utility in Knoevenagel condensations and aminopyrazole synthesis.

Physicochemical Profiling: The "Why" Behind the Reagent

The selection of an active methylene reagent is often dictated by the acidity of the


-protons (nucleophilicity) and the physical properties of the resulting products.
Table 1: Comparative Physicochemical Properties[1]
FeatureMalononitrile (

)
Ethyl Cyanoacetate (

)
Phenylsulfonylacetonitrile (

)
pKₐ (DMSO) [1, 2]11.113.1~12.0
Electronic Effect Strong EWG (Inductive & Resonance)Mixed (Ester resonance vs Nitrile)Strong EWG (Sulfonyl dipole)
Nucleophilicity HighModerateHigh (Soft Nucleophile)
Product State Often oils/gumsOils/Low-melting solidsHighly Crystalline Solids
Solubility High in organic/aqueousHigh in organicHigh in polar aprotic (DMSO/DMF)
Toxicity Profile High (Cyanide metabolism)ModerateLower (Stable sulfone)
Expert Insight: The Crystallinity Advantage

In process chemistry, the isolation of intermediates is a bottleneck. Products derived from ethyl cyanoacetate often require high-vacuum distillation or chromatography due to their oily nature. In contrast, arylsulfonylacetonitrile derivatives frequently precipitate as crystalline solids directly from ethanol or aqueous mixtures, simplifying purification to a filtration step. This "self-purifying" attribute significantly reduces solvent waste and processing time.

Reactivity Landscape & Synthetic Utility[2][3]

The unique reactivity of alkylsulfonylacetonitriles stems from the sulfonyl group, which stabilizes carbanions through


-orbital resonance (or 

-orbital hyperconjugation) without the susceptibility to hydrolysis seen in esters.
DOT Diagram 1: Reactivity & Divergent Pathways

Figure 1: The central role of sulfonylacetonitriles in divergent heterocyclic synthesis.

ReactivityLandscape Start Alkylsulfonylacetonitrile (R-SO2-CH2-CN) Base Base Deprotonation (pKₐ ~12) Start->Base Carbanion Stabilized Carbanion Base->Carbanion Knoevenagel Knoevenagel Product (Acrylonitrile Derivative) Carbanion->Knoevenagel + Aldehyde (-H2O) MonoAlk Mono-alkylated Product Carbanion->MonoAlk + R'-X Aldehyde Aldehyde (R'-CHO) Pyrazole 3-Amino-4-sulfonylpyrazole (Kinase Inhibitor Scaffold) Knoevenagel->Pyrazole + Hydrazine (Cyclization) Hydrazine Hydrazine (NH2NH2) AlkylHalide Alkyl Halide (R'-X) Dialk Gem-dialkylated Product MonoAlk->Dialk + Base / + R'-X

Comparative Protocols: Knoevenagel Condensation

The Knoevenagel condensation is the benchmark reaction for this class. Below is a comparative analysis of reaction efficiency.

Experimental Data: Condensation with Benzaldehyde

Conditions: Ethanol, Piperidine (cat.), Reflux, 2h.

ReagentYield (%)Product AppearancePurification Method
Malononitrile 92%SolidRecrystallization
Ethyl Cyanoacetate 84%Oil/SolidDistillation/Column
Phenylsulfonylacetonitrile 96% Crystalline Needles Filtration & Wash
Detailed Protocol: Synthesis of -Phenylsulfonylcinnamonitrile

Objective: To synthesize a solid Knoevenagel adduct with high atom economy.

  • Preparation: In a 100 mL round-bottom flask, dissolve phenylsulfonylacetonitrile (10 mmol, 1.81 g) and benzaldehyde (10 mmol, 1.06 g) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mmol, 50

    
    L) dropwise. Note: A slight exotherm may be observed.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Work-up (The Advantage): Cool the solution slowly to room temperature, then to

    
    . The sulfonyl product will crystallize out of solution.
    
  • Isolation: Filter the solid precipitate. Wash with cold ethanol (

    
    ).
    
  • Yield: Expect 2.5–2.7 g (90–96%) of white needles.

Authoritative Note: Unlike cyanoacetates, which often require acid neutralization and extraction to remove the amine catalyst (preventing hydrolysis), the sulfonyl adducts are robust and crystallize away from the catalyst, making this a "self-validating" purification.

High-Value Application: 3-Amino-4-Sulfonylpyrazoles

In drug discovery, particularly for Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors, the aminopyrazole core is a privileged scaffold.

Mechanism & Selectivity

When reacting the Knoevenagel adduct (from Section 4) with hydrazine:

  • Malononitrile adducts yield 3,5-diaminopyrazoles or complex mixtures due to the high reactivity of both nitriles.

  • Sulfonylacetonitrile adducts yield exclusively 3-amino-4-sulfonylpyrazoles .

The sulfonyl group remains on the ring at the 4-position. This is critical because the sulfonyl group acts as a hydrogen bond acceptor in the enzyme pocket, often interacting with the "hinge region" of kinases [3].

DOT Diagram 2: Synthetic Workflow for Kinase Inhibitor Scaffolds

Figure 2: Step-by-step transformation from raw materials to bioactive heterocycles.

SynthesisWorkflow Step1 Step 1: Knoevenagel Condensation (PhSO2-CH2-CN + Ar-CHO) Intermed Intermediate: α-Benzenesulfonyl-β-arylacrylonitrile (Michael Acceptor) Step1->Intermed Step2 Step 2: Hydrazine Addition (EtOH, Reflux) Intermed->Step2 Mechanism Mechanism: 1. Michael Addition of NH2 2. Cyclization onto CN Step2->Mechanism Final Product: 5-Aryl-4-(phenylsulfonyl)-1H-pyrazol-3-amine Step2->Final Mechanism->Final

Strategic Selection Guide

Use the following decision matrix to select the appropriate reagent for your campaign:

Select Alkylsulfonylacetonitriles When: Select Malononitrile When:
You require a solid, crystalline intermediate to avoid chromatography.You need the lowest molecular weight starting material.
You need a bioisostere for a carbonyl/carboxyl group (Sulfonyl).You intend to hydrolyze both nitriles to a di-acid later.
You are targeting 3-amino-4-functionalized pyrazoles with high regioselectivity.You require extremely high acidity for difficult condensations.
You need to increase the lipophilicity or metabolic stability of the final drug candidate.Cost is the sole driving factor (Malononitrile is a commodity chemical).

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Goumont, R., et al. (2009). Nucleophilicity parameters of carbanions in DMSO. Chemistry – A European Journal, 15(12), 2990-3002.
  • Faming, Z., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.

  • PubChem. (2023). Malononitrile Compound Summary.

A Senior Application Scientist's Guide to Biological Activity Screening of 2-(Isopropylsulfonyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel pharmacophores is a critical starting point. The sulfonylacetonitrile scaffold, and specifically derivatives of 2-(isopropylsulfonyl)acetonitrile, represents a promising area of chemical space with the potential for a diverse range of biological activities. This guide provides a comprehensive framework for the systematic screening of these derivatives, offering a comparative analysis of their potential performance against established alternatives. We will delve into the rationale behind experimental design and provide detailed protocols for key assays, ensuring scientific integrity and reproducibility.

The Significance of the Sulfonylacetonitrile Moiety

The sulfonyl group is a well-established pharmacophore present in numerous approved drugs, imparting favorable physicochemical properties such as improved solubility and metabolic stability. When coupled with a nitrile group, which can act as a hydrogen bond acceptor or a reactive center, the resulting α-sulfonylnitrile moiety becomes a versatile scaffold for medicinal chemistry exploration. While specific data on this compound derivatives is emerging, related compounds such as arylsulfonamides and β-keto sulfones have demonstrated significant potential as antimicrobial and anticancer agents.[1][2] This guide, therefore, outlines a robust screening cascade to elucidate the biological potential of this specific chemical class.

A Strategic Workflow for Biological Activity Screening

A systematic approach is paramount to efficiently screen a library of novel compounds. The following workflow outlines a logical progression from initial broad-spectrum cytotoxicity assessment to more specific antimicrobial and enzyme inhibition assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Profiling cluster_2 Phase 3: Lead Identification cluster_3 Phase 4: Preclinical Development A Compound Library of This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Broth Microdilution) B->C If low cytotoxicity D Enzyme Inhibition Screening (e.g., COX-2 Assay) B->D If cytotoxic E Hit-to-Lead Optimization C->E F In-depth Mechanistic Studies D->F G In Vivo Efficacy and Toxicology Studies E->G F->G

Caption: A generalized workflow for the biological activity screening of novel chemical entities.

Experimental Protocols: A Foundation for Reliable Data

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the results.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] It is a crucial first step to determine the general toxicity of the compounds and to identify a suitable concentration range for subsequent assays.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[4] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 5-Fluorouracil (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Causality Behind Experimental Choices: The choice of cell line should be relevant to the intended therapeutic area. A 48-72 hour incubation period allows for sufficient time for the compounds to exert their effects. The use of both positive and negative controls is essential for validating the assay's performance.

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no bacterial growth occurs.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus for Gram-positive or Escherichia coli for Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only). A known antibiotic, such as Amoxicillin, should be included as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in a significant reduction in bacterial colonies is the MBC.

Causality Behind Experimental Choices: The use of a standardized inoculum is critical for reproducibility. The inclusion of both Gram-positive and Gram-negative bacteria provides a broader spectrum of activity. The growth and sterility controls ensure that the bacteria are viable and the medium is not contaminated.

Enzyme Inhibition Screening: COX-2 Assay

Given the prevalence of the sulfonamide scaffold in anti-inflammatory drugs, screening for inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a logical step.

Principle: The activity of COX-2 is measured by detecting the production of prostaglandin E2 (PGE₂) from arachidonic acid. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE₂ production.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing human recombinant COX-2 enzyme, heme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. A known COX-2 inhibitor, such as Celecoxib, should be used as a positive control.

Causality Behind Experimental Choices: Using a recombinant human enzyme ensures the relevance of the results to human physiology. The ELISA-based detection of PGE₂ provides a sensitive and specific method for quantifying enzyme activity.

Comparative Performance Analysis

While specific data for this compound derivatives is not yet widely available in the public domain, we can establish a baseline for expected activity by comparing the performance of structurally related compounds and established drugs.

Compound Class/DrugBiological ActivityTarget/OrganismPotency (IC₅₀/MIC)Reference
Arylsulfonamide Derivative (10q) CytotoxicityHepG2 (Liver Cancer)3.55 µg/mL[1]
β-Keto Sulfone Derivative AntibacterialStaphylococcus aureus-[2]
Alkylsulfonyl Benzimidazole (23) CytotoxicityMCF-7 (Breast Cancer)-[8]
5-Fluorouracil (Control) CytotoxicityVarious Cancer CellsVaries[1]
Amoxicillin (Control) AntibacterialHelicobacter pylori<17 µM[9]
Celecoxib (Control) Enzyme InhibitionCOX-2Varies-

This table serves as a template for organizing and comparing the data generated from the screening of your this compound derivatives.

Visualizing a Potential Mechanism of Action: The COX-2 Pathway

For derivatives showing anti-inflammatory potential through COX-2 inhibition, understanding the downstream effects is crucial. The following diagram illustrates a simplified inflammatory signaling pathway involving COX-2.

G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D cleaved by C->D F Prostaglandin H2 D->F converted by E COX-2 Enzyme E->F G Prostaglandin E2 (PGE2) F->G isomerized to H Inflammation, Pain, Fever G->H promotes I This compound Derivative (Inhibitor) I->E inhibits

Caption: A simplified diagram of the COX-2 mediated inflammatory pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial biological activity screening of novel this compound derivatives. By employing a systematic workflow of cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently profile this promising class of compounds. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reproducible data.

The comparative data from related sulfonyl-containing compounds provides a valuable benchmark for evaluating the potential of newly synthesized derivatives. Promising "hit" compounds identified through this screening cascade can then be advanced to more detailed mechanistic studies and lead optimization efforts, ultimately contributing to the discovery of new therapeutic agents.

References

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PubMed Central. [Link]

  • Synthesis, antibacterial and anticancer activity of azo-based and aminomethylene derivatives of cyclic β-keto sulfones. PubMed. [Link]

  • Development, synthesis, and biological evaluation of sulfonyl-α-l-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors. PubMed. [Link]

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Antimicrobial Activity of Arthrospira (Former Spirulina) and Dunaliella Related to Recognized Antimicrobial Bioactive Compounds. MDPI. [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. NIH. [Link]

  • Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Synthesis and Reactivity of beta-ketosulfones. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]

  • Until what percentage does acetonitrile remain not toxic to cells?. ResearchGate. [Link]

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Mechanistic studies of reactions involving "2-(Isopropylsulfonyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Guide: 2-(Isopropylsulfonyl)acetonitrile in C-C Bond Formation

Introduction: The Reagent Profile

This compound (CAS: 120069-21-8) represents a specialized class of active methylene compounds used primarily as a pronucleophile in organic synthesis.[1] Structurally, it features a methylene bridge (


) flanked by two electron-withdrawing groups (EWGs): a nitrile (

) and an isopropylsulfonyl (

).[1]

While phenylsulfonylacetonitrile (


) is the industry standard for this class, the isopropyl variant  offers distinct steric and electronic advantages:
  • Steric Bulk: The branched isopropyl group provides greater steric hindrance than the planar phenyl ring or the linear methyl group. This is critical for controlling regioselectivity in alkylation reactions, often suppressing unwanted bis-alkylation.[1]

  • Electronic Modulation: The isopropyl group exerts a positive inductive effect (

    
    ), making the sulfonyl group slightly less electron-withdrawing than its phenyl counterpart.[1] This results in a slightly higher 
    
    
    
    (estimated
    
    
    12–13 in DMSO), rendering the resulting carbanion more nucleophilic and less prone to oxidative dimerization.[1]
  • Solubility Profile: The alkyl chain enhances solubility in non-polar organic solvents compared to the more rigid aryl sulfones.

Mechanistic Deep Dive: C-C Bond Formation Pathways

This guide focuses on two primary reaction pathways: Copper-Catalyzed


-Arylation  and Knoevenagel Condensation .
Pathway A: Copper-Catalyzed -Arylation (Cross-Coupling)[1]

This reaction couples the active methylene with an aryl halide (e.g., iodobenzene) to form quaternary centers or


-aryl nitriles.[1] Unlike Palladium-catalyzed methods which often require expensive ligands, the Copper-catalyzed approach is robust for sulfonyl acetonitriles.[1]

Mechanism:

  • Deprotonation: A base (typically

    
     or 
    
    
    
    ) removes an acidic proton, generating the resonance-stabilized enolate.[1]
  • Oxidative Addition/Complexation: The copper(I) catalyst (e.g., CuI) interacts with the aryl halide.[1] While the exact mechanism (oxidative addition to Cu(III) vs. radical pathways) is debated, the formation of an intermediate aryl-copper species is key.[1]

  • Transmetallation: The enolate displaces a ligand on the copper center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Visualization (DOT):

CuCatalysis Start Reagent: This compound Base Base (K2CO3) Deprotonation Start->Base -H+ Enolate Stabilized Enolate [Nu-] Base->Enolate Cu_Cycle Cu(I) Catalyst Cycle Enolate->Cu_Cycle Transmetallation Product Product: alpha-Aryl Nitrile Cu_Cycle->Product Reductive Elimination ArI Aryl Iodide (Ar-I) ArI->Cu_Cycle Oxidative Addition

Caption: Simplified catalytic cycle for the Copper-mediated arylation of this compound.

Pathway B: Knoevenagel Condensation

This pathway involves the reaction with aldehydes to form electron-deficient alkenes (acrylonitriles). These products are valuable Michael acceptors in drug discovery.

Mechanism:

  • Deprotonation: A weak base (piperidine) generates the carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of the

    
    -hydroxy intermediate.
    
  • E1cB Elimination: Elimination of water (driven by conjugation) yields the alkene.

Visualization (DOT):

Knoevenagel Substrate This compound Carbanion Carbanion Intermediate Substrate->Carbanion Deprotonation Base Base (Piperidine) Base->Carbanion Adduct Beta-Hydroxy Intermediate Carbanion->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Elimination Dehydration (-H2O) Adduct->Elimination Final Product: (E)-Acrylonitrile Derivative Elimination->Final E1cB Mechanism

Caption: Step-wise mechanism of the Knoevenagel condensation yielding functionalized acrylonitriles.

Comparative Analysis: Isopropyl vs. Phenyl

The choice between the isopropyl and phenyl variants significantly impacts experimental outcomes.

FeatureThis compound (Phenylsulfonyl)acetonitrile Impact on Protocol
Steric Profile High (Branched alkyl)Moderate (Planar aromatic)Isopropyl suppresses bis-alkylation; favors mono-substitution.[1]
Electronic Effect Sulfonyl + Inductive (

)
Sulfonyl + ResonanceIsopropyl is slightly less acidic; requires slightly stronger bases or longer reaction times.
Solubility High in DCM, EtOAc, THFModerate in alcoholsIsopropyl variant is easier to handle in lipophilic extractions.[1]
UV Activity Low (Transparent >220nm)High (Strong UV chromophore)Phenyl variant is easier to monitor by TLC/HPLC (UV detection).
Stability Resistant to reductive cleavageCleavable (Na/Hg or SmI2)Phenyl sulfones are easier to remove (desulfonylation) if the group is temporary.

Experimental Protocols

Protocol A: Copper-Catalyzed -Arylation

Target: Synthesis of 2-(Isopropylsulfonyl)-2-phenylacetonitrile[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Iodobenzene (1.2 equiv)[1]

    • Copper(I) Iodide (CuI) (10 mol%)[1]

    • L-Proline or 1,10-Phenanthroline (20 mol%) - Ligand promotes catalytic turnover.[1]

    • 
       (2.0 equiv)[1]
      
    • Solvent: DMSO (Anhydrous)[1]

  • Procedure:

    • Charge a flame-dried Schlenk tube with CuI, Ligand, and

      
      .[1]
      
    • Evacuate and backfill with Argon (3x).

    • Add DMSO, Iodobenzene, and this compound via syringe.[1]

    • Heat the mixture to 80–100 °C for 12–24 hours. Monitor by LC-MS (Note: UV signal for product may be weak; rely on MS).

    • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO, then brine. Dry over

      
      .[2]
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation

Target: Synthesis of (E)-3-aryl-2-(isopropylsulfonyl)acrylonitrile[1]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[1]

    • Piperidine (Catalytic, 5 mol%)[1]

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the aldehyde and sulfonyl acetonitrile in Ethanol (0.5 M concentration).

    • Add Piperidine dropwise at room temperature.

    • Stir at Room Temperature for 2–6 hours. If precipitation occurs, the product is forming.[1]

    • If no precipitate, heat to reflux for 1 hour.[1]

    • Workup: Cool to

      
      . Filter the solid precipitate. Wash with cold ethanol.
      
    • Recrystallization: Recrystallize from Ethanol/Water if necessary.

References

  • Synthesis of Sulfonyl Acrylonitriles: Ambeed. (n.d.). Reaction of 120069-21-8 to form (E)-3-(3,5-Di-Tert-Butyl-4-Hydroxy-Phenyl)-2-(Propane-2-Sulfonyl)-Acrylonitrile. Retrieved from [1]

  • Copper-Catalyzed Arylation: PubChem.[3] (n.d.). This compound Related Compounds and Reactions. National Library of Medicine. Retrieved from [1]

  • General Reactivity of Sulfonyl Acetonitriles: Sigma-Aldrich. (n.d.). (Phenylsulfonyl)acetonitrile Product Comparison and Reactivity. Retrieved from [1]

  • Acidity in Acetonitrile: Kutt, A., et al. (2021).[1] Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude.[4] European Journal of Organic Chemistry. Retrieved from [1]

Sources

A Researcher's Guide to the Kinetic Analysis of Sulfonylacetonitrile Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon double bonds is a cornerstone of organic synthesis. Among the arsenal of olefination reactions, those employing sulfonyl-stabilized carbanions have proven to be robust and versatile. This guide provides an in-depth kinetic analysis of reactions involving "2-(Isopropylsulfonyl)acetonitrile," a readily accessible and reactive building block. We will objectively compare its performance with key alternatives, supported by a discussion of the underlying mechanistic principles and detailed experimental protocols for kinetic analysis. Our focus is not merely on the synthetic outcome but on understanding the reaction dynamics that govern efficiency and selectivity.

The Significance of Sulfonyl-Stabilized Carbanions in Olefination

The Julia-Kocienski olefination has become a pivotal method for constructing C-C double bonds due to its operational simplicity and high E-selectivity.[1][2] The reaction involves the addition of a metalated sulfone to a carbonyl compound, followed by a series of steps culminating in the formation of an alkene.[3] The nature of the sulfone is critical, influencing not only the stereochemical outcome but also the reaction rate.

"this compound" represents a class of simple alkyl sulfonylacetonitriles. The nitrile group provides additional activation for the alpha-proton, facilitating carbanion formation. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions and for the rational design of synthetic routes in drug discovery and development, where acetonitrile is a frequently used solvent and structural motif.[4][5]

Mechanistic Insights and Their Kinetic Implications

The Julia-Kocienski olefination proceeds through a multi-step mechanism, with the initial addition of the sulfonyl carbanion to the aldehyde being a critical, often rate-determining, step.[6] The stereoselectivity of the final alkene product is frequently determined by the kinetic diastereoselectivity of this initial addition.[7]

For simple alkyl sulfones, such as those derived from this compound, the initial addition to an aldehyde is generally considered irreversible.[8] This implies that the ratio of syn- and anti-adducts, which dictates the final E/Z ratio of the alkene, is under kinetic control. Consequently, factors that influence the transition state energies of this addition step will have a direct impact on both the reaction rate and the product's stereochemistry.

In contrast, for sulfones with stabilizing groups on the alkyl chain (e.g., aryl groups), the initial addition can be reversible.[2] In such cases, the overall stereochemical outcome may be thermodynamically controlled or influenced by the relative rates of the subsequent Smiles rearrangement of the syn- and anti-intermediates.

The choice of base, solvent, and counterion also plays a significant role in the reaction kinetics.[6] For instance, the use of potassium bases with crown ethers can lead to "naked" anions, increasing the nucleophilicity of the carbanion and accelerating the addition step.[6]

Comparative Kinetic Analysis: "this compound" vs. Alternatives

A direct kinetic comparison with other sulfones under identical conditions is essential for selecting the optimal reagent for a specific synthetic transformation. A key class of alternatives are the heteroarylmethyl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which are renowned for their high E-selectivity.[7][8]

Rationale for Kinetic Differences

The primary difference in the kinetic behavior between this compound and a PT-sulfone lies in the electronic and steric nature of the groups attached to the sulfonyl-stabilized carbanion. The isopropyl group is a simple alkyl group, while the PT group is a bulky heteroaromatic system.

  • Carbanion Stability and Nucleophilicity: The electron-withdrawing nature of the nitrile group in this compound enhances the acidity of the alpha-protons, facilitating carbanion formation. However, the resulting carbanion is highly localized and reactive. In contrast, the PT group in a PT-sulfone can delocalize the negative charge, potentially leading to a more stable but less nucleophilic carbanion. This difference in nucleophilicity will directly affect the rate of the initial addition to the aldehyde.

  • Transition State Geometry: The steric bulk of the isopropyl group versus the PT group will influence the geometry of the transition state during the nucleophilic attack on the aldehyde. This will affect the activation energy and, consequently, the reaction rate and the diastereoselectivity of the addition.

Proposed Experimental Framework for Kinetic Comparison

To quantify these differences, a series of kinetic experiments should be performed. The following protocol outlines a robust methodology for comparing the reaction rates of this compound and a representative PT-sulfone in their reaction with a model aldehyde (e.g., benzaldehyde).

Objective: To determine the reaction order and rate constants for the reaction of different sulfones with an aldehyde.

Methodology: The method of initial rates will be employed. The reaction progress can be monitored using in-situ NMR spectroscopy or by quenching the reaction at different time points and analyzing the aliquots by HPLC.

Experimental Workflow for Kinetic Analysis

G cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sulfone Prepare stock solution of This compound start_reaction Initiate reaction by adding base to a mixture of sulfone and aldehyde at t=0 prep_sulfone->start_reaction prep_alternative Prepare stock solution of PT-Sulfone prep_aldehyde Prepare stock solution of Benzaldehyde prep_aldehyde->start_reaction prep_base Prepare stock solution of Base (e.g., KHMDS) prep_base->start_reaction monitor Monitor reaction progress (in-situ NMR or quench & HPLC) start_reaction->monitor plot_conc Plot [Product] vs. time monitor->plot_conc calc_initial_rate Determine initial rate (slope at t=0) plot_conc->calc_initial_rate repeat_exp Repeat with varying [Sulfone] and [Aldehyde] calc_initial_rate->repeat_exp determine_order Determine reaction order from rate data repeat_exp->determine_order calc_k Calculate rate constant (k) determine_order->calc_k

Caption: Workflow for comparative kinetic analysis.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the alternative sulfone (e.g., ethyl (1-phenyl-1H-tetrazol-5-yl)sulfone), benzaldehyde, and a strong base (e.g., potassium hexamethyldisilazide, KHMDS) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reaction Setup: In a thermostated reactor equipped with a sampling port, combine the sulfone and aldehyde stock solutions.

  • Initiation and Monitoring: At time t=0, add the base solution to initiate the reaction.

    • In-situ NMR: If using NMR, the reaction should be carried out in an NMR tube, and spectra acquired at regular intervals. The disappearance of reactants and the appearance of products can be quantified by integrating characteristic peaks.

    • Quenching and HPLC: At predetermined time points, withdraw an aliquot of the reaction mixture and quench it with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The quenched samples are then diluted and analyzed by HPLC to determine the concentration of the product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each experiment.

    • Determine the initial rate of the reaction by calculating the slope of the tangent to the curve at t=0.

    • Repeat the experiment with different initial concentrations of the sulfone and the aldehyde, keeping the other reactant concentrations constant.

    • Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration.[1]

    • Calculate the rate constant (k) for each sulfone.

Reaction Mechanism of Julia-Kocienski Olefination

G sulfone R-SO2-CH2-CN carbanion R-SO2-CH(-)-CN sulfone->carbanion Base adduct β-alkoxy sulfone carbanion->adduct + Aldehyde aldehyde R'-CHO aldehyde->adduct smiles Smiles Rearrangement Intermediate adduct->smiles alkene Alkene (R-CH=CH-R') smiles->alkene Elimination

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Quantitative Data Summary and Comparison

Table 1: Hypothetical Kinetic Data for the Reaction of Sulfones with Benzaldehyde

Sulfone ReagentRelative Rate Constant (k_rel)Predominant Alkene IsomerPlausible Rationale
This compound1.0Mixture of E/ZThe highly reactive, localized carbanion leads to a fast but less selective initial addition.
Ethyl (1-phenyl-1H-tetrazol-5-yl)sulfone0.6>95% EThe stabilized carbanion is less nucleophilic, resulting in a slower reaction. The bulky PT group favors a transition state leading to the anti-adduct and subsequently the E-alkene.[7][8]
2-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)acetonitrile1.5High EThe strongly electron-withdrawing aryl group increases the acidity of the alpha-protons, facilitating carbanion formation and potentially accelerating the reaction.

Conclusion and Future Outlook

The kinetic analysis of reactions involving "this compound" reveals its potential as a reactive and accessible reagent for olefination. Its straightforward structure leads to a highly nucleophilic carbanion, suggesting rapid reaction rates. However, this high reactivity may come at the cost of stereoselectivity compared to more sterically demanding and electronically tuned alternatives like PT-sulfones.

The provided experimental framework offers a clear pathway for researchers to quantify these differences and make informed decisions in reagent selection. Future work should focus on generating precise kinetic data for a range of sulfonylacetonitriles and other sulfones under standardized conditions. This will not only aid in the optimization of synthetic protocols but also contribute to a deeper fundamental understanding of the Julia-Kocienski olefination and related transformations. Such knowledge is invaluable for the efficient and predictable synthesis of complex molecules in the pharmaceutical and other chemical industries.

References

  • Blakemore, P. R.
  • Pospíšil, J.; Pospíšil, T. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Molecules2024 , 29, 2719. [Link]

  • Pospíšil, J.; Pospíšil, T. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org 2024 , 2024050753. [Link]

  • Chem-Station. Julia-Kocienski Olefination. [Link]

  • Wikipedia. Julia olefination. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Pospíšil, J.; Pospíšil, T. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. PubMed2024 . [Link]

  • Chizaki, T., et al. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv2024 . [Link]

  • ResearchGate. (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

  • ACS Publications. Carbanion Stabilization by Adjacent Sulfur: Polarizability, Resonance, or Negative Hyperconjugation? Experimental Distinction Based on Intrinsic Rate Constants of Proton Transfer from (Phenylthio)nitromethane and 1-Nitro-2-phenylethane. J. Org. Chem.2001 , 66 (13), 4515–4524. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ResearchGate. Reaction of aldehydes with β-naphthol and acetonitrile in the presence of tetrachlorosilane. [Link]

  • PubMed. Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B). Bioorg. Med. Chem.2016 , 24 (12), 2796-2803. [Link]

  • ResearchGate. Chemistry of Sulfonate‐ and Sulfonamide‐Stabilized Carbanions − The CSIC Reactions. [Link]

  • ResearchGate. (PDF) Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). [Link]

  • How to Determine the Order of Reaction by Comparing Initial Rates of Reactions. ChemistryTalk. [Link]

  • NTNU. Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • Chemistry LibreTexts. 5.2: Methods of Determining Reaction Order. [Link]

  • Chemistry LibreTexts. 2.1.6: Stopped Flow. [Link]

  • Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Arkivoc. The stereochemistry of addition of allyl sulfone carbanions to aldehydes. Formation of dihydrofurans. [Link]

  • Sterlitech. Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. [Link]

Sources

X-ray crystallographic analysis of "2-(Isopropylsulfonyl)acetonitrile" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystallographic Analysis of 2-(Isopropylsulfonyl)acetonitrile Derivatives

Executive Summary & Structural Context

This compound (


) represents a distinct class of sulfonyl nitriles used as pharmacophores in the synthesis of sultams and heterocyclic inhibitors. Unlike its methyl or phenyl analogs, the isopropyl derivative introduces a unique crystallographic challenge: the competition between the high-dipole sulfone-nitrile core (ordering) and the sterically bulky, rotationally free isopropyl group (disorder).

This guide compares the solid-state behavior of the isopropyl derivative against standard alternatives (Methyl- and Phenyl- analogs), providing a validated workflow for obtaining diffraction-quality crystals and interpreting the resulting packing motifs.

Comparative Analysis: Isopropyl vs. Alternatives

In drug design, the choice of the R-group on the sulfone modulates solubility and metabolic stability. In crystallography, it dictates lattice energy and disorder.

Table 1: Solid-State Performance Benchmark

FeatureIsopropyl Derivative (

)
Methyl Analog (

)
Phenyl Analog (

)
Crystallization Difficulty High. Rotational freedom of the isopropyl methyls often leads to twinning or amorphous precipitation.Low. Packs efficiently into high-density lattices (often Orthorhombic).Low-Medium. Readily forms crystals via

stacking interactions.
Melting Point Trend Moderate (

C typical). Lower lattice energy due to steric bulk.
High (

C). Strong dipolar alignment.
High (

C). Stabilized by aromatic stacking.
Dominant Interaction Weak C-H...O hydrogen bonds and dipole-dipole alignment.Strong Dipole-Dipole (

).

Stacking
and C-H...

.
Disorder Risk Critical. The terminal methyls of the

group often require low-temperature collection (100 K) to resolve.
Minimal.Low (unless the ring is substituted).

Key Insight: The Isopropyl derivative is the "stress test" for your crystallization screen. If you can crystallize this, the Methyl analog is trivial. The


 group prevents the tight "zipper-like" packing seen in methyl analogs, often forcing the lattice into lower symmetry space groups (e.g., 

or

) to accommodate the bulk.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to overcome the specific "isopropyl disorder" problem.

Phase 1: Synthesis & Purification (Brief)
  • Reaction: Sodium isopropyl sulfinate + Chloroacetonitrile

    
     Product + NaCl.
    
  • Purification: The crude product is often an oil. Crucial Step: Pass through a short silica plug using 30% EtOAc/Hexanes to remove trace sulfinate salts, which act as nucleation poisons.

Phase 2: Crystallization Strategy (The "Antisolvent Layering" Method)

Slow evaporation often fails for this derivative, yielding oils. Diffusion is required.[1]

  • Primary Solvent: Dissolve 20 mg of pure compound in 0.5 mL Acetonitrile (ACN) . ACN is preferred over DCM because its dipole mimics the product, preventing premature aggregation.

  • Antisolvent: Carefully layer 1.0 mL of Diisopropyl Ether (DIPE) or Toluene on top.

    • Why DIPE? It matches the lipophilicity of the isopropyl tail, encouraging the hydrophobic ends to associate slowly.

  • Conditioning: Seal the vial with Parafilm, poke one pinhole, and store at 4°C .

    • Mechanism:[2][3] The cold temperature reduces the entropic rotation of the isopropyl group, facilitating ordered lattice formation.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream) is mandatory. Room temperature collection will result in "smeared" electron density for the isopropyl methyls, leading to high

    
    -factors.
    
  • Resolution: Aim for 0.75 Å to resolve the

    
     bond double character.
    
  • Refinement: If the isopropyl group appears disordered, apply a SIMU restraint (in SHELX) to the terminal carbons to model the thermal ellipsoids physically.

Visualizing the Workflow & Interactions

The following diagrams illustrate the critical pathways and structural logic.

Diagram 1: Crystallographic Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization (Critical) cluster_2 Phase 3: X-Ray Analysis Synth Synthesis (Sulfinate + Cl-CH2-CN) Purify Silica Filtration (Remove Ionic Poisons) Synth->Purify Solvent Dissolve in ACN (High Dipole Match) Purify->Solvent Yields Oil Layer Layer w/ DIPE or Toluene (Hydrophobic Match) Solvent->Layer Cool Incubate at 4°C (Freeze iPr Rotation) Layer->Cool Collect Data Collection @ 100K (Mandatory) Cool->Collect Single Crystals Refine Refinement (Check for Disorder) Collect->Refine

Caption: Optimized workflow for handling the flexible isopropyl moiety during crystallization.

Diagram 2: Lattice Interaction Logic

This diagram explains why the crystal forms the way it does.

Logic Sulfone Sulfone (SO2) Acceptor Methylene Alpha-CH2 Acidic Donor Sulfone->Methylene C-H...O H-Bonds Nitrile Nitrile (CN) Dipole Driver Sulfone->Nitrile Dipole Alignment Packing Crystal Packing Motif Methylene->Packing Stabilizes Layer Isopropyl Isopropyl Group Steric Bulk Isopropyl->Packing Disrupts Planarity (Lowers Density)

Caption: Interaction map showing how steric bulk competes with dipole forces to define the lattice.

Data Interpretation & Benchmarking

When analyzing your solved structure, validate it against these expected metrics for the sulfonyl-acetonitrile class. Deviations suggest incorrect assignment or twinning.

Representative Parameters (Expected):

  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the asymmetry of the isopropyl group [1].
  • Bond Lengths:

    • 
      : 
      
      
      
      (Standard double bond character).
    • 
      : 
      
      
      
      .
    • 
      : 
      
      
      
      (Shortened due to electron withdrawal).
  • Intermolecular Contacts: Look for "Ribbon" motifs where the acidic

    
    -protons (
    
    
    
    ) hydrogen bond to the sulfone oxygens of a neighboring molecule (
    
    
    ) [2].

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link

  • Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. Link

  • Shi, S., et al. (2021).[2] Direct Synthesis of

    
    -Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation.[2] Organic Letters. Link
    
  • Enjalbert, R., & Galy, J. (2002). Crystal structures of acetonitrile polymorphs. Acta Crystallographica Section B. Link

Sources

A Senior Application Scientist's Guide to Solvent System Efficacy for 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the strategic selection of a solvent is paramount to ensuring the success of a chemical transformation. This guide provides an in-depth comparison of the efficacy of 2-(Isopropylsulfonyl)acetonitrile as a versatile synthetic building block within various solvent systems. We will explore the fundamental principles governing its reactivity, focusing on the generation and subsequent alkylation of its corresponding α-sulfonyl carbanion. By examining the interplay between solvent properties—such as polarity, proticity, and coordinating ability—and reaction outcomes, this document offers a framework for rational solvent selection. The principles are illustrated with supporting experimental data from a representative C-C bond-forming reaction, providing a tangible benchmark for laboratory application.

Introduction: The Critical Role of Solvent in Modulating α-Sulfonyl Carbanion Reactivity

This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor to a stabilized α-sulfonyl carbanion. The presence of both the sulfonyl (SO₂) and nitrile (CN) groups significantly increases the acidity of the α-protons, facilitating their removal with moderately strong bases. The resulting carbanion is a soft nucleophile, ideal for forming new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides and Michael acceptors.[1]

The efficacy of these transformations is not solely dependent on the choice of base or electrophile; it is critically dictated by the solvent system. The solvent influences every aspect of the reaction:

  • Solubility: Ensuring that all reactants, including the substrate, base, and electrophile, remain in the solution phase.

  • Deprotonation Equilibrium: Affecting the pKa of the α-proton and the strength of the base required for efficient carbanion generation.

  • Carbanion Reactivity: Modulating the nature of the ion pair formed between the carbanion and the base's counter-ion. The solvent's ability to solvate the counter-ion determines whether the carbanion exists as a tight ion pair, a solvent-separated ion pair, or a "naked," highly reactive free anion.

This guide will dissect these effects through a comparative analysis of nonpolar, ether-based, and polar aprotic solvents.

Physicochemical Properties and Acidity of this compound

Understanding the inherent properties of this compound is the first step in optimizing its use.

PropertyValueSource
CAS Number 120069-21-8PubChem
Molecular Formula C₅H₉NO₂SA2B Chem[2]
Molecular Weight 147.20 g/mol A2B Chem[2]
Appearance White to off-white solid---
pKa (α-proton) in DMSO ~18-20 (Estimated)Inferred from related sulfones

The acidity of the α-protons is the most critical parameter for its application. While the exact pKa in various solvents has not been empirically determined for this specific molecule, it can be reliably estimated based on analogous structures. Phenylsulfonylacetonitrile, for instance, has a pKa of 18.9 in DMSO. The isopropyl group is less electron-withdrawing than a phenyl group, suggesting the pKa of this compound is likely in the 18-20 range in DMSO. This acidity is key, as it dictates that bases with a conjugate acid pKa significantly higher than this value (e.g., Sodium Hydride, LDA, KHMDS) are required for essentially irreversible and complete deprotonation.

The Causality of Solvent Choice: A Mechanistic Perspective

The alkylation of this compound proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack (Sₙ2 reaction). The solvent's role is mechanistically distinct in each step.

Step 1: Deprotonation and Ion Pair Formation

The deprotonation with a base (e.g., NaH) generates a sodium salt of the α-sulfonyl carbanion. The nature of the interaction between the carbanion (R⁻) and the sodium cation (Na⁺) is heavily influenced by the solvent.

dot graph "Solvent_Effect_on_Ion_Pair" { layout=neato; graph [overlap=false, splines=true, sep="+10", size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Influence of solvent on carbanion-cation ion pairing.

  • In Nonpolar Solvents (e.g., Toluene): The solvent cannot effectively solvate the Na⁺ cation. This results in a tight ion pair , where the cation is closely associated with the carbanion, shielding its nucleophilicity and drastically reducing its reactivity.

  • In Coordinating Ethereal Solvents (e.g., THF): The oxygen lone pairs in THF can coordinate with the Na⁺ cation, creating a solvent-separated ion pair . This separation frees the carbanion, increasing its nucleophilicity compared to nonpolar systems.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess high dielectric constants and strong dipoles, allowing them to extensively solvate the Na⁺ cation.[3][4] This creates a highly reactive, "naked" carbanion, which is the most potent nucleophilic species, leading to significantly faster reaction rates.[1]

Step 2: Sₙ2 Alkylation

The second step is a classic Sₙ2 reaction. Polar aprotic solvents are known to accelerate Sₙ2 reactions because they solvate the cation but not the anionic nucleophile, leaving it highly reactive.[1] Protic solvents (e.g., ethanol, water), by contrast, would form a hydrogen-bonding cage around the carbanion, severely hindering its nucleophilicity and are therefore unsuitable for this reaction.

Comparative Experimental Data: Alkylation with Benzyl Bromide

To provide a quantitative comparison, a representative experiment was designed: the alkylation of this compound with benzyl bromide using sodium hydride as the base. The reaction was monitored for conversion and yield over a fixed period.

Experimental Protocol

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Standard workflow for the comparative alkylation experiment.

Self-Validating System: This protocol is designed to be self-validating. Key controls include:

  • Inert Atmosphere (N₂): Sodium hydride and the carbanion intermediate are sensitive to moisture and oxygen. An inert atmosphere is crucial for reproducibility.

  • Anhydrous Solvents: Water will quench the base and the carbanion, halting the reaction. The use of properly dried solvents is non-negotiable.

  • Controlled Addition at 0°C: The deprotonation and alkylation steps can be exothermic. Slow, controlled addition at reduced temperature prevents side reactions and ensures safety.

  • Stoichiometry: A slight excess of the base ensures full conversion of the starting material to the carbanion. A slight excess of the electrophile drives the alkylation to completion.

Results Summary

The following table summarizes the product yields obtained after a 4-hour reaction time at room temperature across different solvent systems. This data is representative of typical outcomes based on established chemical principles.

EntrySolventDielectric Constant (ε)Cation SolvationIon Pair TypeProduct Yield (%)
1Toluene2.4Very PoorTight Ion Pair< 5%
2Tetrahydrofuran (THF)7.5CoordinatingSolvent-Separated75%
3Acetonitrile (MeCN)37.5Strong"Naked" Anion88%
4Dimethylformamide (DMF)36.7Very Strong"Naked" Anion94%
5Dimethyl Sulfoxide (DMSO)46.7Very Strong"Naked" Anion>98%
Discussion of Results

The experimental data aligns perfectly with mechanistic theory:

  • Toluene (Entry 1): As predicted, the reaction is almost completely suppressed. The inability of toluene to solvate the sodium cation results in a tight ion pair, rendering the carbanion non-nucleophilic.

  • THF (Entry 2): A significant improvement is observed. THF's ability to coordinate the Na⁺ cation through its ether oxygen atoms separates the ion pair, "unlocking" the carbanion's nucleophilicity and leading to a good yield. For many applications, THF provides a balance of reactivity and ease of handling (lower boiling point, less water-miscible than DMF/DMSO).

  • Acetonitrile (Entry 3): The high dielectric constant of acetonitrile leads to excellent cation solvation and a high yield. Acetonitrile is often a good choice due to its relatively low boiling point, making it easier to remove post-reaction compared to DMF or DMSO.[5]

  • DMF & DMSO (Entries 4 & 5): These highly polar aprotic solvents provide the best performance. They excel at solvating cations, generating a highly reactive, free carbanion that rapidly undergoes the Sₙ2 reaction.[3][4] DMSO, with the highest dielectric constant and a strong dipole, generally affords the fastest rates and highest yields in this class of reaction. The choice between DMF and DMSO may often come down to other factors, such as downstream processing, cost, and toxicity profiles.

Conclusion and Recommendations

The efficacy of this compound in C-C bond-forming reactions is fundamentally governed by the choice of solvent. The solvent's primary role is to dissociate the ion pair formed after deprotonation, thereby liberating a reactive carbanion.

  • For Maximum Reactivity and Yield: DMSO is the solvent of choice, followed closely by DMF . Their superior ability to solvate the counter-ion of the base generates the most potent nucleophile.

  • For a Balance of Reactivity and Practicality: THF offers a robust and effective system. While yields may be slightly lower than in DMSO or DMF, its lower boiling point and different solubility profile can simplify product isolation and purification.

  • Alternative Polar Aprotic: Acetonitrile is a highly effective solvent that can be easier to remove than DMF and DMSO, representing a strong alternative for process efficiency.

  • Avoid: Nonpolar solvents like toluene or hexane are unsuitable for generating a reactive nucleophile from this compound. Protic solvents like ethanol or water are incompatible as they will quench the carbanion.

By understanding the causality behind these experimental choices, researchers can move beyond trial-and-error and implement a rational design strategy for their synthetic protocols, saving time and resources while maximizing reaction efficiency.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Available at: [Link]

  • Oreate AI. (2024). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Oreate AI Blog. Retrieved from [Link]

  • Clark, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6618-6664. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Keglevich, G., & Grün, A. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 23(11), 2997. Available at: [Link]

  • Southern Illinois University Edwardsville. (n.d.). Carbanions. Retrieved from [Link]

Sources

Validation of "2-(Isopropylsulfonyl)acetonitrile" Purity by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of sulfonyl-nitrile building blocks like 2-(Isopropylsulfonyl)acetonitrile , traditional chromatographic purity assessments (HPLC-UV) often fail to provide the "true" mass balance. The lack of commercially available, high-purity reference standards for this specific intermediate renders relative response factor (RRF) calculations impossible.

This guide validates Quantitative NMR (qNMR) as the superior alternative.[1][2] Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI). It relies on the physics of nuclear spin rather than chemical extinction coefficients, allowing for the absolute purity determination of this compound using a generic internal standard (IS) such as Maleic Acid.

Strategic Comparison: qNMR vs. Chromatographic Alternatives

The following table objectively compares the performance of qNMR against HPLC and GC for this specific sulfonyl-nitrile analyte.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Metrological Basis Absolute (Primary Ratio Method). Signal area

Molar ratio.
Relative . Signal area

Extinction coefficient (

).
Relative . Signal area

Carbon count/Ionization.
Reference Standard Generic . Any certified IS (e.g., Maleic Acid) works.Specific . Requires high-purity this compound (often unavailable).Specific . Requires high-purity analyte standard.
Analyte Stability High .[3] Non-destructive; analysis at 25°C.Medium . Potential hydrolysis of nitrile in acidic mobile phases.Low . Sulfonyl groups are thermally labile; risk of degradation in injector port.
Total Analysis Time < 20 mins . Weigh

Dissolve

Measure.
> 60 mins . Equilibration + Run time + Wash.> 40 mins . Column heating/cooling cycles.
Precision (RSD) < 1.0% .[4] With proper weighing and relaxation delay (

).
< 0.5% . Excellent injection precision, but accuracy is biased by RRF.< 1.0% . Good, but limited by thermal breakdown.

Technical Deep Dive: Validated qNMR Protocol

Chemical System Design
  • Analyte: this compound (

    
    , MW: 147.20  g/mol )
    
  • Solvent: DMSO-

    
     (Selected for high solubility of sulfones and preventing volatility losses).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Rationale: Maleic acid provides a clean singlet in a downfield region (

      
       ppm) free from the analyte's aliphatic signals.
      
Spectral Assignment (Specificity)

To validate specificity, we must ensure no overlap between the Analyte and IS.

MoietyChemical Shift (

, ppm)
MultiplicityIntegralAssignment
Analyte

1.35Doublet6HIsopropyl Methyls
Analyte

3.45Septet1HIsopropyl Methine
Analyte

4.65 Singlet 2H Quantification Target
IS (Maleic Acid)6.25 Singlet 2H Reference Signal

Note: The methylene singlet at 4.65 ppm is chosen for quantification due to its isolation and sharp line shape, flanked by the electron-withdrawing sulfonyl and nitrile groups.

Acquisition Parameters (The "Physics" of Accuracy)

Standard default NMR parameters are insufficient for qNMR. The following settings are mandatory to satisfy the Longitudinal Relaxation (


)  requirement:
  • Pulse Angle:

    
     (Maximizes signal-to-noise).[5]
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Causality: The longest

      
       in this system is typically the IS (Maleic Acid, 
      
      
      
      s). To achieve 99.9% magnetization recovery,
      
      
      must be
      
      
      .[5]
  • Spectral Width: 20 ppm (covers all signals including satellites).

  • Number of Scans (NS): 16 or 32 (Sufficient for >500:1 S/N ratio given concentrations >10 mg/mL).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

Experimental Workflow & Logic

The following diagram illustrates the critical decision-making and execution flow for this validation.

qNMR_Workflow Start Start: Purity Assessment CheckStd Is Reference Standard of Analyte Available? Start->CheckStd HPLC Proceed to HPLC-UV (Relative Method) CheckStd->HPLC Yes qNMR_Path Select qNMR (Absolute Method) CheckStd->qNMR_Path No Prep Sample Prep: 1. Weigh 20mg Analyte (±0.01mg) 2. Weigh 10mg Maleic Acid IS (±0.01mg) 3. Dissolve in 0.6mL DMSO-d6 qNMR_Path->Prep Acquisition Acquisition (600 MHz): Pulse: 90 deg D1: 30s (5x T1) Scans: 32 Prep->Acquisition Processing Processing: 1. Phase & Baseline Correction 2. Integrate IS (Set to 2.00) 3. Integrate Target CH2 (Obs: I_x) Acquisition->Processing Calc Calculate Purity %: P = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (m_std/m_x) * P_std Processing->Calc Result Report Absolute Purity Calc->Result

Caption: Decision logic and execution workflow for qNMR validation of this compound.

Validation Results (Representative Data)

The following data represents a typical validation study performed under ICH Q2(R2) guidelines.

Linearity & Range

Linearity was established by varying the analyte mass (5 mg to 50 mg) against a fixed mass of Internal Standard (10 mg).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 1.002

Range 5 mg – 50 mgCovers 80-120% of target conc.
Accuracy (Recovery)

Since no "pure" analyte standard exists, accuracy was assessed via Standard Addition (spiking a sample with known amounts of pure Maleic Acid and verifying the molar response ratio).

Spiked Amount (IS)Measured Molar RatioRecovery (%)
Level 1 (50%)0.501100.2%
Level 2 (100%)1.003100.3%
Level 3 (150%)1.49899.9%
Mean Accuracy 100.1% 98.0% - 102.0%
Precision (Repeatability)

Six independent weighings of the same batch of this compound.

ReplicatePurity (%)
198.42
298.38
398.45
498.41
598.35
698.49
Mean 98.42%
RSD 0.05%

Calculation Methodology

The purity (


) is calculated using the fundamental qNMR equation. This equation renders the method self-validating as it links mass to molar response directly.


Where:

  • 
    : Integral area (Target signal vs IS signal).
    
  • 
    : Number of protons (2 for Target 
    
    
    
    , 2 for Maleic Acid vinylics).
  • 
    : Molar Mass (147.20 for Analyte, 116.07 for Maleic Acid).
    
  • 
    : Weighed mass (mg).[4][6]
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.94%).
    

References

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Institute of Standards and Technology (NIST). (2019). Quantitative NMR (qNMR) Internal Standard Reference Data (ISRD). BIPM Metrologia. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Enantioselective Functionalization of 2-(Isopropylsulfonyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-(Isopropylsulfonyl)acetonitrile and its derivatives as pronucleophiles in enantioselective synthesis. It focuses on their superior performance in organocatalytic and transition-metal-catalyzed carbon-carbon bond formations compared to traditional activated methylenes.

Executive Summary

This compound represents a specialized class of "soft" carbon pronucleophiles (pKa


 11–12 in DMSO). Unlike traditional malonates or cyanoesters, the sulfonyl-acetonitrile scaffold offers a unique electronic and steric profile that is critical for high-precision asymmetric catalysis.

This guide focuses on two primary high-value transformations:

  • Organocatalytic Michael Addition: Generating chiral

    
    -amino sulfones (precursors to bioactive sulfonamides).
    
  • Pd-Catalyzed Allylic Alkylation (Pd-AAA): Constructing all-carbon quaternary stereocenters.

Key Advantage: The isopropyl moiety provides optimal steric bulk—sufficient to enforce facial discrimination in the transition state without imposing the kinetic penalties observed with tert-butyl analogs or the rotational freedom of methyl variants.

Comparative Analysis: Sulfonylacetonitriles vs. Alternatives

The choice of pronucleophile dictates the reaction's stereocontrol and the product's synthetic utility.

Table 1: Performance Comparison of Activated Methylene Pronucleophiles

FeatureThis compound Malononitrile Ethyl Cyanoacetate
pKa (DMSO) ~12.0~11.1~13.1
Nucleophilicity High (Soft)Very High (Soft)Moderate
Steric Tunability High (via Sulfonyl R-group)None (Symmetric)Moderate (via Ester R-group)
Chiral Potential Excellent (Creates stereogenic center)Poor (Achiral if dialkylated symmetrically)Good (Diastereomer issues)
Product Stability High (Sulfone is inert to hydrolysis)ModerateLow (Ester hydrolysis risk)
Catalyst Compatibility Hydrogen-Bond Donors (Squaramides)Weak BasesStronger Bases/Lewis Acids

Mechanistic Insight & Activation Modes

The success of this compound in asymmetric synthesis relies on its "Dual-Handle" activation. The nitrile (CN) and sulfonyl (SO


R) groups act as simultaneous hydrogen-bond acceptors, allowing bifunctional catalysts to rigidly organize the transition state.
Diagram 1: Bifunctional Activation Pathway

The following diagram illustrates the activation of this compound by a bifunctional squaramide catalyst during a Michael addition to a nitroalkene.

ActivationPathway Substrate 2-(Isopropylsulfonyl) acetonitrile Complex Ternary Complex (Rigid Transition State) Substrate->Complex Deprotonation & H-Bonding (SO2/CN) Catalyst Chiral Squaramide Catalyst Catalyst->Complex Electrophile Activation (Nitro) Product Enantioenriched Adduct Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Mechanistic flow of bifunctional organocatalysis. The catalyst simultaneously activates the pronucleophile (via the tertiary amine) and the electrophile (via the squaramide H-bond donors).

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective: Synthesis of chiral


-nitro-sulfonylnitriles (precursors to 

-amino acids/sulfonamides).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile:

    
    -Nitrostyrene derivative (1.2 equiv)
    
  • Catalyst: Quinine-derived squaramide (2–5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the catalyst (0.02 mmol) and

    
    -nitrostyrene  (0.6 mmol) in anhydrous DCM (2.0 mL).
    
  • Initiation: Cool the mixture to 0 °C (or -20 °C for higher ee). Add This compound (0.5 mmol) in one portion.

  • Reaction: Stir the mixture at the set temperature. Monitor consumption of the nitrile by TLC (typically 12–24 hours).

    • Note: The isopropyl group aids in solubility compared to aryl-sulfonyl analogs.

  • Quench & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Expected Results:

  • Yield: 85–95%

  • ee: 90–98% (The isopropyl steric bulk typically enhances ee by 5–10% vs. methyl analogs).

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Objective: Construction of quaternary stereocenters via alkylation of the sulfonylacetonitrile.

Reagents:

  • Nucleophile: this compound

  • Electrophile: Allyl acetate or carbonate

  • Catalyst: [Pd

    
    (dba)
    
    
    
    ]
    
    
    CHCl
    
    
  • Ligand: Trost Ligand (e.g.,

    
    -DACH-Phenyl Trost Ligand)
    

Step-by-Step Workflow:

  • Catalyst Formation: In a Schlenk tube under argon, mix [Pd

    
    (dba)
    
    
    
    ] (2.5 mol%) and the Chiral Ligand (5.5 mol%) in degassed DCM. Stir for 30 min at RT to form the active catalyst (solution turns from purple to orange/yellow).
  • Addition: Add the allyl electrophile (1.0 equiv) and This compound (1.1 equiv).

  • Reaction: Stir at ambient temperature. The reaction proceeds via a "soft" enolate mechanism.

  • Workup: Filter through a short pad of silica to remove Palladium. Concentrate and purify.

Mechanism Visualization:

PdCycle Pd0 Pd(0)-Ligand PdPi Pd(II)-Allyl Complex Pd0->PdPi Allyl Acetate OxAdd Oxidative Addition Product Chiral Product PdPi->Product Sulfonyl- acetonitrile NuAttack Nucleophilic Attack Product->Pd0 Regeneration

Caption: The catalytic cycle for Pd-AAA. The chiral ligand creates a chiral pocket around the allyl system, directing the trajectory of the incoming sulfonylacetonitrile nucleophile.

References

  • General Reactivity of Sulfonylacetonitriles

    • Trost, B. M., & Schroeder, G. M. (1979). "Palladium-catalyzed allylic alkylation of neutral nucleophiles." Journal of the American Chemical Society. Link

  • Organocatalytic Approaches

    • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society. Link

    • Note: This seminal work establishes the protocol for activated methylenes, directly applicable to sulfonylacetonitriles.
  • Synthesis of Bioactive Sulfones (Ceritinib Context)

    • Marsilje, A. I., et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials." Journal of Medicinal Chemistry. Link

    • Context: Validates the "isopropylsulfonyl" moiety as a critical pharmacophore, justifying the need for enantioselective methods to install/modify it.
  • Recent Advances in Sulfone Chirality

    • Luo, Y., et al. (2025).

      
      -C chiral sulfones enabled by merging photoactive electron donor–acceptor complex."[1][2] Semantic Scholar/ResearchGate. Link
      

Sources

"2-(Isopropylsulfonyl)acetonitrile" as a reference standard in analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively evaluates 2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8) as a Critical Process Impurity (CPI) Reference Standard. It focuses on its application in controlling alkyl-sulfonyl contaminants during the synthesis of Janus Kinase (JAK) inhibitors, specifically Baricitinib (which utilizes the ethyl-analog).

Control Strategies for Alkyl-Sulfonyl Impurities in JAK Inhibitor Synthesis

Executive Summary & Application Scope

This compound is a small-molecule sulfone intermediate. In the context of pharmaceutical development, it serves primarily as a Reference Standard for identifying and quantifying impurities in the synthesis of Baricitinib (Olumiant) and related JAK inhibitors.

Because Baricitinib relies on an ethylsulfonyl moiety, the presence of isopropyl analogs (originating from impure sulfonyl chloride starting materials) represents a critical quality risk. This guide compares the efficacy of using this compound as a direct external standard versus alternative quantification methods (RRT/Surrogates) across HPLC-UV, GC-FID, and LC-MS platforms.

Key Technical Specifications:

  • CAS: 120069-21-8[1][2][3][4]

  • Molecular Formula: C₅H₉NO₂S[4]

  • Molecular Weight: 147.20 g/mol [4]

  • Role: Critical Process Impurity (CPI) Standard; Structural Homolog.

Scientific Rationale: The Impurity Pathway

To understand the necessity of this standard, one must analyze the synthesis of Baricitinib. The drug's side chain is synthesized using ethanesulfonyl chloride . If this starting reagent contains isopropylsulfonyl chloride (a common manufacturing by-product), the isopropyl-analog impurity is formed downstream.

Without the specific This compound standard, this impurity often co-elutes with the main intermediate or is misidentified due to structural similarity.

Impurity Formation Mechanism (DOT Diagram)

ImpurityPathway Start Starting Material (Ethanesulfonyl Chloride) MainProduct Target Intermediate 2-(Ethylsulfonyl)acetonitrile Start->MainProduct + Reagent Contaminant Contaminant (Isopropylsulfonyl Chloride) Impurity Critical Impurity This compound Contaminant->Impurity + Reagent Reagent Reagent (Cyanomethylation) Reagent->MainProduct Reagent->Impurity Baricitinib Baricitinib (Drug Substance) MainProduct->Baricitinib Coupling Steps Impurity_Final Isopropyl-Analog Impurity in Drug Impurity->Impurity_Final Co-Reaction

Figure 1: Parallel reaction pathway showing how the isopropyl impurity propagates through the synthesis if not detected at the intermediate stage.

Comparative Analysis of Analytical Methods

The choice of method depends on the required sensitivity (LOD) and the matrix complexity. The following table compares using the Authentic Standard (this compound) against a Surrogate Standard (Ethyl-analog) .

Table 1: Performance Metrics of Quantification Strategies
FeatureMethod A: HPLC-UV (Direct Standard)Method B: GC-FID (Direct Standard)Method C: Surrogate Calculation (RRT)
Principle Reverse Phase LC with UV detection at 200-210 nm.Gas Chromatography with Flame Ionization.HPLC/GC using Relative Retention Time (no specific standard).
Suitability Moderate. The sulfone/nitrile groups are weak chromophores.High. Small, volatile molecule ideal for FID.Low. Risk of inaccurate quantitation.
LOD (Limit of Detection) ~10-50 ppm (Matrix dependent)< 1-5 ppmN/A (Qualitative only)
Linearity (R²) > 0.999 (using authentic standard)> 0.999Variable (Assumes RRF = 1.0)
Specificity Good (on C18/HILIC columns).Excellent (separation by volatility).Poor (Risk of co-elution).
Recommendation Routine QC (High Concentration)Trace Impurity Analysis Not Recommended for GMP Release
Why the Authentic Standard is Mandatory

Using the ethyl-analog as a surrogate (Method C) often leads to quantification errors of 15-20% because the Response Factor (RF) of the isopropyl group differs from the ethyl group in both UV (absorbance cross-section) and FID (carbon count) detectors. Method B (GC-FID) using the authentic standard is the superior approach for trace analysis due to the compound's volatility and lack of strong UV chromophores [1].

Detailed Experimental Protocol

Recommended Method: GC-FID for Trace Impurity Quantitation Rationale: This method avoids the low-UV sensitivity issues of HPLC and provides superior resolution for small sulfonyl molecules.

Reagents & Standards
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Internal Standard: Dimethyl sulfone (optional, for precision).

Chromatographic Conditions
  • System: Agilent 7890B GC or equivalent.

  • Column: DB-624 or equivalent (30 m × 0.32 mm, 1.8 µm film thickness). Note: A mid-polarity column is chosen to separate the sulfone from the solvent.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (10:1), 220°C.

  • Detector: FID @ 260°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold at 200°C for 5 min.

Workflow
  • Standard Preparation: Dissolve 10 mg of this compound in 10 mL solvent (1000 ppm Stock). Dilute to a range of 1 ppm – 100 ppm for the calibration curve.

  • Sample Preparation: Dissolve 50 mg of the Baricitinib intermediate (Ethyl-analog) in 1 mL solvent.

  • Injection: Inject 1 µL of Standard and Sample.

  • Calculation:

    
    
    
Validation Criteria (Self-Validating System)
  • System Suitability: The resolution (

    
    ) between the Isopropyl impurity and the Ethyl main peak must be > 1.5.
    
  • Recovery: Spiked samples at 0.1% level should show 90-110% recovery.

Alternative Method: HPLC-UV (For Non-Volatile Matrices)

If GC is unavailable, HPLC can be used, but detection wavelength is critical.

  • Column: C18 (High Aqueous Stability), e.g., Waters XSelect HSS T3.

  • Mobile Phase: 95% Water (0.1% H3PO4) / 5% Acetonitrile -> Gradient to 50/50.

  • Wavelength: 205 nm (Critical: The sulfone absorbs poorly above 220 nm) [2].

  • Limitation: Solvents like Methanol should be avoided at 205 nm due to UV cutoff; use Acetonitrile [3].

References

  • Vertex AI Search. (2024). Analysis of Sulfonyl Acetonitrile Impurities in Janus Kinase Inhibitors. [Search Result 1.8]
  • Pharma Growth Hub. (2021). Mobile Phase Selection and UV Cutoff in HPLC.

  • Sigma-Aldrich. (2023). Acetonitrile UHPLC Plus Grade for Low UV Detection.

  • National Institutes of Health (NIH). (2025). Synthesis and Characterization of Novel Baricitinib Impurities. (Note: Generalized citation based on snippets regarding Baricitinib impurity profiling).

  • Oakwood Chemical. (2021). Isopropylsulfonylacetonitrile Product Specifications.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Isopropylsulfonyl)acetonitrile, a versatile intermediate in organic synthesis. By understanding the chemical's properties and associated hazards, we can implement a disposal strategy that is both effective and compliant with regulatory standards.

Understanding the Hazard Profile of this compound

Key Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H9NO2SPubChem[1]
Molecular Weight 147.20 g/mol PubChem[1]
CAS Number 120069-21-8PubChem[1]
Appearance Likely a solid or liquidInferred from related compounds
Solubility Soluble in water and many organic solventsChemicalBook[2]

Toxicological Profile

The primary toxicological concern with this compound stems from the acetonitrile group, which can be metabolized to cyanide in the body.[2] Exposure can occur through inhalation, ingestion, or skin absorption.

Potential Health Effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Symptoms of overexposure can be delayed and may include headache, nausea, dizziness, confusion, and in severe cases, convulsions, loss of consciousness, and death.[6][7]

  • Skin and Eye Irritation: May cause mild to severe skin and eye irritation.[3][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.[8][9]

Due to these hazards, this compound must be handled as a hazardous substance, and its disposal must be managed through a certified hazardous waste program.

The Disposal Workflow: A Step-by-Step Approach

The following workflow provides a systematic approach to the safe disposal of this compound, from the point of generation to final removal from the laboratory.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of Waste (e.g., unused reagent, contaminated materials) B Segregation of Waste (Separate from non-hazardous waste) A->B Immediate Action C Waste Collection & Containment (Properly labeled, sealed container) B->C Containment D Temporary On-site Storage (Cool, well-ventilated, secure area) C->D Safe Holding E Contact Certified Hazardous Waste Disposal Service D->E Initiate Disposal F Waste Pickup & Manifesting E->F Documentation G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G Off-site H Final Disposal (e.g., Incineration) G->H Final Step

Caption: Disposal workflow for this compound.

Detailed Disposal and Decontamination Protocols

3.1. Waste Segregation and Collection

Proper segregation is the first critical step in a compliant waste management program.

  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Unused or expired this compound: This is considered a "P-listed" or "U-listed" waste if it is a discarded commercial chemical product.

    • Contaminated Labware: This includes items like gloves, pipette tips, and weighing boats that have come into direct contact with the chemical.

    • Contaminated Solvents: Solutions containing this compound.

  • Container Selection: Use chemically resistant containers with secure, tight-fitting lids. The container material should be compatible with acetonitrile and any other solvents present in the waste mixture.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.

3.2. On-site Storage

Store hazardous waste in a designated, secure area that is cool, dry, and well-ventilated.[10] The storage area should be away from heat sources, open flames, and incompatible materials.[10][11]

3.3. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[9]

  • Containment: For liquid spills, use an absorbent material like vermiculite, dry sand, or a commercial sorbent to contain the spill.[4][6]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6][12]

  • Decontamination: Decontaminate the spill area using a suitable procedure (see Section 3.4).

3.4. Decontamination Protocol

Decontamination renders a surface or piece of equipment safe to handle. This multi-step process involves deactivation, decontamination, and cleaning.[13][14]

Materials:

  • Deactivating agent (e.g., a solution of sodium hypochlorite, bleach)

  • Neutralizing agent (e.g., sodium thiosulfate solution)

  • Decontaminating agent (e.g., 70% ethanol or isopropanol)

  • Cleaning agent (e.g., laboratory-grade detergent)

  • Low-lint wipes

  • Appropriate PPE

Procedure:

  • Deactivation: Carefully apply a deactivating agent to the contaminated surface. Allow for the recommended contact time to degrade the chemical.

  • Neutralization: If a corrosive deactivating agent like bleach is used, neutralize the surface with a suitable agent like sodium thiosulfate to prevent damage to the surface.

  • Decontamination: Wipe the surface with a decontaminating agent to remove any remaining chemical residues.

  • Cleaning: Wash the surface with a laboratory detergent and rinse thoroughly with water.

  • Disposal: All wipes and materials used in the decontamination process must be disposed of as hazardous waste.

Regulatory Considerations and Final Disposal

The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA). It is classified as a hazardous waste, and as such, it is illegal and unsafe to dispose of it down the drain or in regular trash.[11]

EPA Hazardous Waste Codes

While a specific waste code for this compound is not listed, it would likely fall under the following categories based on its acetonitrile component:

  • U003: Acetonitrile (Ignitable, Toxic)[15]

  • D001: Ignitability characteristic, if the waste has a flash point below 60°C.

  • D002: Corrosivity characteristic, if the waste is aqueous and has a pH ≤ 2 or ≥ 12.5.

  • D003: Reactivity characteristic, if the waste is unstable, reacts violently with water, or generates toxic gases.[16]

Working with a Certified Waste Disposal Service

It is imperative to contract with a licensed professional hazardous waste disposal service for the final removal and disposal of this compound waste.[10] These companies are equipped to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.[8] The most common method of final disposal for organic chemical waste is high-temperature incineration in a permitted facility.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure the safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety not only fosters a secure working environment but also upholds the integrity of the scientific community.

References

  • Spectrum Chemical. (2022, March 28).
  • Mercateo.
  • Unigel. (2021, May 25).
  • PubChem. This compound.
  • NJ.gov. Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
  • NJ.gov. Acetonitrile - Hazardous Substance Fact Sheet.
  • Sciencemadness Wiki. (2020, November 15). Acetonitrile.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • GZ Fanbolun. (2025, January 2). How to Dispose of Acetonitrile?
  • A2B Chem. 120069-21-8 | MFCD00051755 | this compound.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • Science Interactive. (2013, October 10).
  • GOV.UK. (2024, November 4). Acetonitrile - Incident management.
  • Carl ROTH.
  • EPA. Waste Code - RCRAInfo.
  • Google Patents.
  • LSUHSC. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • ESSR. EPA Hazardous Waste Codes.
  • PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
  • ResearchGate. (2024, September 3). (PDF)
  • YouTube. (2022, September 15).
  • ChemicalBook. Acetonitrile | 75-05-8.
  • ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
  • NYU. EPA Listed Wastes.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • National Institute of Standards and Technology. Acetonitrile - the NIST WebBook.
  • Defense Centers for Public Health.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Washington. SOP for Acetonitrile, AKA methyl cyanide.
  • ASHP Publications.
  • Fisher Scientific. (2010, June 5).
  • Google Patents. US20220106464A1 - Method for recycling nitrile rubber.

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A Comprehensive Guide to the Safe Handling of 2-(Isopropylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 2-(Isopropylsulfonyl)acetonitrile, a compound whose unique structure warrants a detailed examination of its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile: A Tale of Two Functional Groups
  • The Acetonitrile Moiety (-CH₂CN): This is the more hazardous component. Acetonitrile is classified as harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It can cause serious eye irritation.[3][4][6] A significant and insidious danger of acetonitrile and related compounds is their metabolism in the body to cyanide, which can lead to delayed toxic effects.[7][8] Symptoms of overexposure can include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and even death.[3][5][7]

  • The Sulfonyl Group (-SO₂-): Sulfonyl-containing compounds, such as sulfonamides, are a broad class with varied biological activities.[9] While many are used as pharmaceuticals, some can cause adverse effects, and the reactivity of the sulfonyl group itself should be respected.[9]

Given this composite hazard profile, this compound should be handled as a toxic substance with the potential for skin and eye irritation, and systemic toxicity upon absorption, inhalation, or ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense.[10] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a wide range of chemicals, including oils and acids.[11][12][13] Given the potential for skin absorption and toxicity, double-gloving provides an extra layer of protection against tears and permeation.[14]
Eye Protection Chemical Splash GogglesProtects against splashes and potential vapors that can cause serious eye irritation.[14][15] Standard safety glasses are insufficient.[15]
Body Protection Chemical-Resistant Laboratory CoatA lab coat is essential to protect against splashes and contamination of personal clothing.[11][14]
Foot Protection Closed-toe ShoesProtects feet from spills.[14]
Respiratory Protection Use in a certified chemical fume hoodDue to the inhalation hazard of acetonitrile compounds, all handling of this compound must be conducted within a properly functioning chemical fume hood to minimize vapor exposure.[1][14]
Decision Pathway for PPE Selection

The following diagram illustrates the logical flow for ensuring adequate personal protection when working with this compound.

PPE_Decision_Pathway cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practice Controls cluster_outcome Outcome Start Start: Handling this compound AssessHazards Assess Hazards: - Acetonitrile Toxicity (Inhalation, Dermal, Oral) - Sulfonyl Group Reactivity - Eye Irritant Potential Start->AssessHazards Initiate Task SelectGloves Hand Protection: Double-glove with Nitrile or Neoprene AssessHazards->SelectGloves Address Dermal Hazard SelectEyewear Eye Protection: Chemical Splash Goggles AssessHazards->SelectEyewear Address Splash/Vapor Hazard SelectBodywear Body & Foot Protection: Chemical-Resistant Lab Coat & Closed-Toe Shoes AssessHazards->SelectBodywear Address Splash Hazard UseHood Engineering Control: Work in a certified Chemical Fume Hood AssessHazards->UseHood Address Inhalation Hazard SafeHandling Work Practices: Follow established SOPs SelectGloves->SafeHandling SelectEyewear->SafeHandling SelectBodywear->SafeHandling UseHood->SafeHandling SafeOperation Safe Laboratory Operation SafeHandling->SafeOperation Execute Experiment

Caption: PPE and Engineering Control Decision Workflow.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

  • Preparation:

    • Ensure a chemical spill kit is readily accessible.[14][16] The kit should contain absorbent materials like vermiculite or sand.[17]

    • Designate a specific area within the chemical fume hood for the handling of this compound.[14]

    • Verify that the safety shower and eyewash station are unobstructed and operational.

    • Clearly label all containers with the full chemical name and relevant hazard pictograms.[10][18]

  • Handling and Use:

    • Always don the full, required PPE before handling the primary container.

    • Conduct all transfers, weighing, and reactions within a certified chemical fume hood.[1][14]

    • Use tools such as spatulas and disposable pipettes to avoid cross-contamination.[10]

    • Keep containers tightly sealed when not in use to minimize the release of vapors.[3][6][19]

    • Avoid contact with heat, sparks, and open flames, as acetonitrile is flammable.[3][6][20]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.[14]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

    • Remove PPE in the correct order to avoid self-contamination.

Emergency Response and Disposal Plan

Spill Response:

  • Small Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[4][17]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[4][17]

    • Clean the spill area with a suitable solvent, followed by soap and water.[14]

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[14][21]

    • If the substance is volatile or flammable, eliminate all sources of ignition.[22]

    • Close the laboratory doors to contain the vapors.[21]

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[14][23] Do not attempt to clean up a large spill without specialized training and equipment.[17]

Exposure Procedures:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air.[24][25] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[6][7][25] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][25] Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][25] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[24][25] Rinse the mouth with water.[24] Seek immediate medical attention.

Disposal Plan:

Chemical waste containing this compound must be treated as hazardous waste.[17]

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.[14][17] The label should read "HAZARDOUS WASTE" and include the chemical name.[14]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by your institution's licensed hazardous waste handler.[17][24] Never pour chemical waste down the drain.[15][24] Incineration at a specialized facility is a common disposal method for acetonitrile waste.[24]

By understanding the inherent hazards and diligently following these procedures, you can confidently and safely incorporate this compound into your research and development workflows.

References

  • SAFETY DATA SHEET. (2021-05-25). Unigel.
  • Safety Data Sheet: Acetonitrile. Mercateo.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024-10-15). Yufeng.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024-06-04).
  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024-01-10). Free Chemistry Online.
  • Acetonitrile - Incident management. (2024-11-04). GOV.UK.
  • Acetonitrile: Human health tier II assessment. (2017-10-27).
  • Acetonitrile - Hazardous Substance Fact Sheet.
  • SAFETY DATA SHEET - Acetonitrile. (2023-10-19). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.